molecular formula C9H13NO2 B3178753 (R)-2-Amino-2-(3-methoxyphenyl)ethanol CAS No. 763080-04-2

(R)-2-Amino-2-(3-methoxyphenyl)ethanol

Cat. No.: B3178753
CAS No.: 763080-04-2
M. Wt: 167.20
InChI Key: HAHLSZOSVFWLMM-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-2-(3-methoxyphenyl)ethanol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-2-(3-methoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2-(3-methoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-(3-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHLSZOSVFWLMM-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical properties of (R)-2-Amino-2-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of (R)-2-Amino-2-(3-methoxyphenyl)ethanol

Introduction

(R)-2-Amino-2-(3-methoxyphenyl)ethanol is a chiral chemical entity of significant interest within synthetic chemistry and drug discovery pipelines. As a substituted phenylethanolamine, its structural motifs are present in numerous biologically active molecules. The precise stereochemical configuration at the C2 carbon, designated as (R), is critical to its interaction with biological targets, making a thorough characterization of its physical properties not merely a matter of record, but a foundational necessity for any research or development application.

This guide provides a comprehensive framework for the characterization of the physical properties of (R)-2-Amino-2-(3-methoxyphenyl)ethanol. It is designed for researchers, scientists, and drug development professionals who may have synthesized or acquired this compound and require a robust, self-validating system for its physical analysis. Rather than a simple datasheet, this document offers field-proven insights into the causality behind experimental choices and provides detailed, actionable protocols for obtaining reliable data.

Compound Identification and Molecular Properties

A precise understanding of a compound begins with its unambiguous identification and a theoretical grasp of its molecular characteristics. These computed properties provide a baseline for comparison with experimental findings.

Table 1: Chemical Identifiers and Computed Properties for (R)-2-Amino-2-(3-methoxyphenyl)ethanol

PropertyValueSource
IUPAC Name (2R)-2-amino-2-(3-methoxyphenyl)ethanolN/A
CAS Number 763080-04-2[1]
Molecular Formula C₉H₁₃NO₂[2]
Molecular Weight 167.21 g/mol [1]
InChI Key HAHLSZOSVFWLMM-VIFPVBQESA-N
Canonical SMILES COC1=CC=CC(=C1)CON/A
XLogP3 (Lipophilicity) 0.5[2]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 3[3]

Note: Properties such as XLogP3 and hydrogen bond counts are computationally derived and serve as predictive indicators for solubility and membrane permeability.

Stereochemical Integrity: Optical Rotation

For a chiral molecule, the most fundamental physical property is its interaction with plane-polarized light. The specific rotation is a defining characteristic of an enantiomer and serves as a critical quality control parameter to confirm stereochemical identity and assess enantiomeric purity.

Expertise & Experience: The Rationale Behind Polarimetry

The biological activity of chiral drugs often resides in a single enantiomer. The opposite enantiomer may be inactive or, in some cases, contribute to undesirable side effects. Therefore, confirming that the sample is indeed the (R)-enantiomer and not a racemic mixture or the (S)-enantiomer is the first and most crucial experimental step after synthesis. Polarimetry provides a rapid, non-destructive method to achieve this. The direction of rotation (dextrorotatory, +, or levorotatory, -) and its magnitude are unique to the enantiomer under specific conditions (temperature, solvent, and wavelength). While the (R/S) designation is based on structural rules, the direction of optical rotation is an experimentally determined property[4]. The (S)-enantiomer will exhibit an equal but opposite rotation under identical conditions.

Experimental Protocol: Determination of Specific Rotation

This protocol outlines the standardized procedure for measuring the specific rotation, [α], of (R)-2-Amino-2-(3-methoxyphenyl)ethanol.

Instrumentation:

  • High-precision polarimeter

  • Sodium lamp (D-line, 589 nm)

  • 1 dm (10 cm) polarimeter cell

  • Volumetric flasks and analytical balance

Procedure:

  • Instrument Calibration: Calibrate the polarimeter to the zero point using a blank solvent (e.g., methanol or ethanol) in the polarimeter cell.[5]

  • Sample Preparation: Accurately weigh approximately 100-200 mg of the compound and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask. Ensure the compound is fully dissolved. This yields the concentration, c, in g/100 mL.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared solution, then fill the cell, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and record the observed rotation, αobs, at a constant temperature, typically 20-25 °C.

    • Perform at least three separate measurements and calculate the average.

  • Calculation of Specific Rotation: Use Biot's Law to calculate the specific rotation[4]: [α]DT = αobs / ( l × c )

    • Where:

      • [α]DT is the specific rotation at temperature T using the sodium D-line.

      • αobs is the average observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm). For a standard 10 cm cell, l = 1 dm.

      • c is the concentration in g/100 mL.

Mandatory Visualization: Polarimetry Workflow

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation & Verification P1 Accurately weigh (R)-enantiomer P2 Dissolve in solvent (e.g., Methanol) in volumetric flask P1->P2 P3 Calculate concentration (c) in g/100 mL P2->P3 M2 Fill 1 dm cell with sample solution P3->M2 M1 Calibrate polarimeter with blank solvent M1->M2 M3 Record observed rotation (α_obs) at T, λ M2->M3 C1 Calculate Specific Rotation: [α] = α_obs / (l × c) M3->C1 C2 Compare with literature or confirm non-zero value C1->C2

Caption: Workflow for Determining Specific Optical Rotation.

Thermal Properties: Melting Point Analysis

The melting point (or melting range) is a fundamental thermophysical property that provides critical information about the purity, crystalline form, and stability of a solid compound. For drug development professionals, it influences formulation strategies, manufacturing processes, and shelf-life stability.

Expertise & Experience: Why Differential Scanning Calorimetry (DSC)?

While the traditional capillary method provides a melting range, Differential Scanning Calorimetry (DSC) offers a far more comprehensive thermal profile.[6] It is the preferred method in industrial research as it not only determines the melting temperature (Tm) with high precision but also quantifies the energy required for the phase transition (the enthalpy of fusion, ΔHf).[7] A sharp, well-defined melting peak with a high enthalpy of fusion is indicative of a highly pure, crystalline material. Conversely, a broad peak or the presence of multiple thermal events can suggest impurities, the presence of different polymorphs, or thermal decomposition.

Experimental Protocol: Melting Point Determination by DSC

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum or hermetically sealed sample pans

  • Microbalance (accurate to ±0.01 mg)

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium, according to the manufacturer's guidelines.[7]

  • Sample Preparation:

    • Accurately weigh 3-5 mg of (R)-2-Amino-2-(3-methoxyphenyl)ethanol into a clean DSC pan.

    • Seal the pan, either by crimping for standard pans or hermetically sealing if the sample is suspected to be volatile or hygroscopic.

    • Prepare an identical empty, sealed pan to serve as the reference.

  • Data Acquisition:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample under a controlled nitrogen purge (typically 20-50 mL/min) to prevent oxidative degradation.

    • Employ a standard heating rate, typically 10 °C/min, over a temperature range appropriate for the compound (e.g., from room temperature to 250 °C).[8]

  • Data Analysis:

    • The resulting thermogram plots heat flow versus temperature.

    • Determine the onset temperature of the endothermic melting peak, which is typically reported as the melting point.

    • The peak temperature represents the point of maximum heat absorption.

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHf) in J/g.

Table 2: Data Template for DSC Thermal Analysis

ParameterExperimental ValueNotes
Melting Onset (Tonset) [Record Value in °C]Often reported as the melting point.
Melting Peak (Tpeak) [Record Value in °C]Temperature of maximum heat flow.
Enthalpy of Fusion (ΔHf) [Record Value in J/g]Energy required to melt the sample.
Heating Rate 10 °C/minStandard rate for comparability.
Mandatory Visualization: DSC Experimental Workflow

G cluster_setup Instrument & Sample Setup cluster_run Data Acquisition cluster_analysis Data Analysis S1 Calibrate DSC with Indium Standard S2 Weigh 3-5 mg of sample into DSC pan & seal S1->S2 S3 Place sample & empty reference pan in cell S2->S3 R1 Purge with N2 gas (20-50 mL/min) S3->R1 R2 Heat at controlled rate (e.g., 10 °C/min) R1->R2 R3 Record differential heat flow vs. temperature R2->R3 A1 Analyze Thermogram R3->A1 A2 Determine T_onset, T_peak and ΔH_fusion A1->A2

Caption: Workflow for DSC Thermal Analysis.

Solubility Profiling

Solubility is a cornerstone physical property in drug development, directly influencing a compound's formulation possibilities, dissolution rate, and ultimately, its bioavailability. A comprehensive solubility profile in various aqueous and organic media is essential.

Expertise & Experience: Predicting and Measuring Solubility

The structure of (R)-2-Amino-2-(3-methoxyphenyl)ethanol—containing a basic amino group, a polar hydroxyl group, and a moderately lipophilic methoxyphenyl ring—suggests amphiphilic character.

  • Aqueous Solubility: Limited solubility in neutral water is expected. However, due to the basic amino group (pKa typically ~9-10), solubility should increase significantly in acidic solutions (e.g., pH 1-3) due to the formation of the highly polar ammonium salt.

  • Organic Solvent Solubility: Good solubility is anticipated in polar protic solvents like methanol and ethanol, which can hydrogen bond with the amino and hydroxyl groups. Solubility is likely to be lower in non-polar solvents like hexanes.

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9] It is a robust and reliable technique that ensures the solution has reached true saturation, providing data that is critical for pre-formulation and biopharmaceutical modeling.[10]

Experimental Protocol: Shake-Flask Method for Solubility Determination

Materials:

  • (R)-2-Amino-2-(3-methoxyphenyl)ethanol (solid)

  • Selection of solvents (e.g., purified water, 0.1 M HCl, pH 7.4 phosphate-buffered saline (PBS), methanol, ethanol)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 2 mL) of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

    • Dilute the filtered sample with a suitable mobile phase or solvent.

    • Quantify the concentration of the compound using a pre-validated analytical method (e.g., HPLC-UV with a calibration curve).

Table 3: Data Template for Solubility Profile

Solvent SystemTemperature (°C)pH (Aqueous)Solubility (mg/mL)Analytical Method
Purified Water25Neutral[Record Value]HPLC-UV
0.1 M HCl25~1[Record Value]HPLC-UV
PBS257.4[Record Value]HPLC-UV
Methanol25N/A[Record Value]HPLC-UV
Ethanol25N/A[Record Value]HPLC-UV
Mandatory Visualization: Shake-Flask Solubility Workflow

G cluster_prep Equilibration cluster_sep Phase Separation cluster_quant Quantification P1 Add excess solid to known volume of solvent P2 Seal vial and agitate at constant temperature P1->P2 P3 Equilibrate for 24-72h until saturation P2->P3 S1 Centrifuge sample to pellet excess solid P3->S1 S2 Withdraw supernatant S1->S2 S3 Filter through 0.22 µm syringe filter S2->S3 Q1 Dilute filtered sample S3->Q1 Q2 Analyze concentration via HPLC-UV Q1->Q2 Q3 Calculate solubility (e.g., mg/mL) Q2->Q3

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic Characterization

Spectroscopic analysis provides an orthogonal confirmation of the compound's chemical structure. A combination of NMR, IR, and Mass Spectrometry creates a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons on the 3-methoxyphenyl ring, a singlet for the methoxy (-OCH₃) group, and characteristic multiplets for the diastereotopic protons of the ethanol backbone (-CH(N)-CH₂OH). The integration of these peaks should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon NMR): The spectrum should reveal nine distinct carbon signals, corresponding to the nine unique carbon atoms in the molecule, including signals for the aromatic carbons, the methoxy carbon, and the two aliphatic carbons of the ethanol chain. The chemical shifts are indicative of the electronic environment of each carbon.[12]

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Absorption Bands:

  • ~3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations from the alcohol and primary amine groups.

  • ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

  • ~3000-2850 cm⁻¹ (medium): Aliphatic C-H stretching.

  • ~1600 & ~1475 cm⁻¹ (medium-strong): Aromatic C=C ring stretching.

  • ~1250-1000 cm⁻¹ (strong): C-O stretching from the ether and alcohol groups.[13]

Experimental Protocol: ATR-FTIR

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Acquire a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula.

Expected Results (Electrospray Ionization - ESI):

  • Positive Ion Mode: The primary expected ion would be the protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight plus the mass of a proton (167.21 + 1.007 = 168.22).

  • High-Resolution MS (HRMS): This technique can confirm the elemental formula (C₉H₁₃NO₂) by providing a highly accurate mass measurement (expected exact mass for [M+H]⁺ is 168.1019).

References

  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs. (n.d.). Retrieved from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15). Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). Retrieved from [Link]

  • 1.4 Determination of optical rotation and specific rotation - digicollections.net. (n.d.). Retrieved from [Link]

  • determination of the specific rotation of an optically active substances by using polarimeter - iajps. (2024, July 2). Retrieved from [Link]

  • Investigation of Polymers with Differential Scanning Calorimetry Contents. (n.d.). Retrieved from [Link]

  • M9. Optical rotation of solutions. Measurement of the concentration of optically active substances by refractometric method and by using a polarimeter. (n.d.). Retrieved from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. (2025, May 19). Retrieved from [Link]

  • Optical Rotation in Polymer - ijirset. (2016, August 15). Retrieved from [Link]

  • Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC. (n.d.). Retrieved from [Link]

  • (S)-2-Amino-2-(3-methoxyphenyl)ethanol | C9H13NO2 | CID 55278900 - PubChem. (n.d.). Retrieved from [Link]

  • 1213016-49-9 | MFCD09253686 | (2S)-2-amino-2-(3-methoxyphenyl)ethanol | AA Blocks. (n.d.). Retrieved from [Link]

  • (R)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride - PubChem. (n.d.). Retrieved from [Link]

  • (2-Amino-3-methoxyphenyl)methanol | C8H11NO2 | CID 592703 - PubChem. (n.d.). Retrieved from [Link]

  • msbnk-epa-entact_agilent000826 - MassBank. (2023, May 2). Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Retrieved from [Link]

  • Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

  • 2-(4-Methoxyphenyl)ethanol - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 2-[2-(3-Methoxyphenyl)ethyl]oxirane - SpectraBase. (n.d.). Retrieved from [Link]

  • Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives - SciELO México. (n.d.). Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022, February 9). Retrieved from [Link]

  • 7.3: Optical Activity - Chemistry LibreTexts. (2019, August 12). Retrieved from [Link]

  • C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes. (2025, November 11). Retrieved from [Link]

Sources

Potential research applications of (R)-2-Amino-2-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Research Applications of (R)-2-Amino-2-(3-methoxyphenyl)ethanol

Executive Summary: (R)-2-Amino-2-(3-methoxyphenyl)ethanol is a chiral amino alcohol that holds significant potential not as a direct therapeutic agent, but as a high-value chiral building block for the stereoselective synthesis of complex, pharmacologically active molecules. Its structural motif, a phenylethanolamine core, is prevalent in numerous bioactive compounds. This guide provides a senior application scientist's perspective on leveraging this molecule in drug discovery and development. We will explore its primary application in asymmetric synthesis, particularly for targets like β-adrenergic agonists, and delve into exploratory pathways for its use as a scaffold for generating novel chemical entities. This document provides detailed experimental frameworks, the scientific rationale behind methodological choices, and actionable protocols for researchers in medicinal chemistry and pharmacology.

Introduction: The Strategic Value of a Chiral Amino Alcohol

(R)-2-Amino-2-(3-methoxyphenyl)ethanol is a distinct chemical entity characterized by a stereocenter at the C2 position, an amino group, a primary alcohol, and a methoxy-substituted phenyl ring. The spatial arrangement of these functional groups makes it a valuable asset in asymmetric synthesis, where precise control of stereochemistry is paramount to biological activity and safety.[1] Most bioactive substances are optically active, and often only one enantiomer confers the desired therapeutic effect, while the other may be inactive or even harmful.[1][2]

The utility of this molecule stems from its classification as an amino alcohol, a privileged structural class that can serve as a chiral auxiliary or a foundational piece of a larger molecule.[] The methoxy group at the 3-position of the phenyl ring offers a site for potential metabolic interaction or further chemical modification, influencing the pharmacokinetic and pharmacodynamic properties of its derivatives.

Table 1: Physicochemical Properties of (R)-2-Amino-2-(3-methoxyphenyl)ethanol

PropertyValueSource
Molecular Formula C₉H₁₃NO₂[4]
Molecular Weight 167.21 g/mol [5]
CAS Number 763080-04-2[5]
InChI Key HAHLSZOSVFWLMM-VIFPVBQESA-N[5]
Predicted XLogP3 0.5[4]
Purity (Typical) ≥97%[5]

Core Application: A Stereodefined Building Block for Asymmetric Synthesis

The most immediate and validated application of (R)-2-Amino-2-(3-methoxyphenyl)ethanol is its use as a chiral synthon. Its pre-defined stereochemistry allows for its incorporation into a larger target molecule, thereby setting a key stereocenter without the need for complex resolution steps or non-selective reactions later in the synthetic sequence.[6]

Rationale for Use in Multi-Step Synthesis

In pharmaceutical development, efficiency and stereochemical control are critical. Utilizing a chiral building block like (R)-2-Amino-2-(3-methoxyphenyl)ethanol simplifies the overall synthetic route to complex chiral molecules. This approach is often more cost-effective and reliable than methods that attempt to set the stereocenter on a more complex intermediate, which can suffer from low diastereoselectivity and require difficult purification. A patent for producing optically active 1-phenyl-2-aminoethanol derivatives highlights the importance of such intermediates for creating compounds with potent and selective biological activity, such as β3-adrenoceptor agonists.[6]

The diagram below illustrates a generalized workflow where a chiral building block is integral to the synthesis of a final active pharmaceutical ingredient (API).

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Assembly cluster_2 Phase 3: Final API Synthesis A Starting Materials C Coupling Reaction (e.g., Amide formation, Reductive amination) A->C B (R)-2-Amino-2- (3-methoxyphenyl)ethanol (Chiral Building Block) B->C D Chiral Intermediate C->D E Further Functionalization & Modification D->E G Purification & Isolation E->G F Final API G->F

Caption: Generalized workflow for asymmetric synthesis using a chiral building block.

Application Example: Synthesis of β3-Adrenergic Agonist Precursors

Drawing from patent literature, (R)-amino-phenylethanol derivatives are crucial for synthesizing potent β3-adrenergic agonists.[6] These agonists are of therapeutic interest for conditions like overactive bladder and type 2 diabetes. The (R,R)-configuration is often essential for high activity.

A plausible synthetic application involves the reaction of (R)-2-Amino-2-(3-methoxyphenyl)ethanol with a suitable phenylacetone derivative. This reaction, followed by reduction, would yield an (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivative, a core structure for this class of drugs.

Causality of Experimental Choice: The choice of the (R)-enantiomer of the amino alcohol directly determines the stereochemistry at one of the two critical chiral centers in the final product. This avoids the formation of a mixture of diastereomers that would be difficult and costly to separate.

Exploratory Research: A Scaffold for Novel Bioactive Derivatives

Beyond its role as a passive building block, the phenylethanolamine scaffold of (R)-2-Amino-2-(3-methoxyphenyl)ethanol is a launchpad for discovering new chemical entities with unique biological activities.[7] The amino and hydroxyl groups are ideal handles for chemical modification, allowing for the creation of a library of derivatives for screening.

Rationale and Hypothesized Target Areas

Structural analogs of phenylethanolamines have demonstrated a wide range of biological activities. For instance, related compounds have shown potential as antibacterial agents and enzyme inhibitors.[7][8] Furthermore, amino alcohol derivatives synthesized from natural products like eugenol have exhibited insecticidal properties.[9]

Based on this precedent, we can hypothesize that novel derivatives of (R)-2-Amino-2-(3-methoxyphenyl)ethanol could be explored for:

  • Antimicrobial Activity: By acylating the amine or etherifying the alcohol with various lipophilic or charged moieties.

  • Kinase Inhibition: The phenylethanolamine structure can mimic the hinge-binding motifs of some kinase inhibitors.

  • CNS Receptor Modulation: Many central nervous system-active drugs contain a phenethylamine or phenylethanolamine core.

The following diagram outlines a standard workflow for a lead discovery campaign starting from a core scaffold like our compound of interest.

G A Core Scaffold: (R)-2-Amino-2-(3-methoxyphenyl)ethanol B Library Synthesis (e.g., N-Acylation, O-Alkylation, Suzuki Coupling) A->B C High-Throughput Screening (HTS) (Biochemical & Cellular Assays) B->C D Hit Identification (Compounds with desired activity) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization D->F E->B Iterative Design

Caption: Drug discovery workflow for scaffold-based derivative screening.

Methodologies and Protocols

The following protocols are presented as robust starting points for researchers. They are designed to be self-validating, with clear endpoints and analytical checks.

Protocol: Stereoselective Synthesis of an N-Substituted Derivative

This protocol describes a representative synthesis of an N-benzylated derivative, a common step in building more complex molecules.

Objective: To synthesize (R)-2-(benzylamino)-2-(3-methoxyphenyl)ethanol.

Materials:

  • (R)-2-Amino-2-(3-methoxyphenyl)ethanol (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve (R)-2-Amino-2-(3-methoxyphenyl)ethanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Imine Formation: Add benzaldehyde and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour. The formation of the imine intermediate can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction to completion by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylated product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS. Assess enantiomeric purity using chiral HPLC to ensure no racemization occurred.

Protocol: General Workflow for a Kinase Inhibitor Screening Assay

This protocol outlines a generalized, high-throughput assay to screen a library of derivatives for potential kinase inhibition.

Objective: To identify derivatives that inhibit the activity of a target kinase (e.g., a receptor tyrosine kinase).

Methodology: An in vitro luminescence-based kinase assay (e.g., Kinase-Glo®) that quantifies ATP remaining in solution after a kinase reaction. Inhibition is measured by an increase in the luminescent signal (less ATP consumed).

Step-by-Step Procedure:

  • Library Preparation: Prepare a 10 mM stock solution of each derivative compound in DMSO. Create a dilution plate by serially diluting the compounds to the desired screening concentrations (e.g., 10 µM final concentration).

  • Assay Plate Setup: In a 384-well white assay plate, add the kinase, the appropriate substrate/buffer solution, and the test compounds. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction: Add an ATP solution to initiate the kinase reaction. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection: Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls: % Inhibition = 100 * (Lumi_vehicle - Lumi_compound) / (Lumi_vehicle - Lumi_no_enzyme).

    • Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% at 10 µM).

    • Perform dose-response experiments on the hits to determine their IC₅₀ values.

Summary and Future Directions

(R)-2-Amino-2-(3-methoxyphenyl)ethanol is a strategically valuable chiral molecule. Its primary, field-proven application lies in its use as a stereodefined building block for the efficient synthesis of complex chiral APIs, particularly within the class of β-adrenergic agonists.[6] The true potential for future research, however, lies in its application as a versatile scaffold. By leveraging its functional handles, research and drug development professionals can generate diverse chemical libraries. Systematic screening of these libraries against various biological targets, such as kinases, GPCRs, and microbial enzymes, is a logical and promising path forward. Future work should focus on expanding the portfolio of derivatives and employing computational methods to guide the design of molecules with enhanced potency and selectivity for novel therapeutic targets.

References

  • (S)-2-Amino-2-(3-methoxyphenyl)ethanol | C9H13NO2 | CID 55278900 - PubChem. National Center for Biotechnology Information. [Link]

  • (R)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride - PubChem. National Center for Biotechnology Information. [Link]

  • CAS 325153-00-2 | 2-Amino-2-(3-methoxyphenyl)ethanol - Alchem.Pharmtech. Alchem Pharmtech. [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives - European Patent Office - EP 0924193 A1.
  • Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino... - ResearchGate. ResearchGate. [Link]

  • Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1) - Cheméo. Cheméo. [Link]

  • Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives - SciELO México. SciELO México. [Link]

  • Robust Summaries & Test Plan: Ethanol, 2-(2-aminoethoxy) - US EPA. U.S. Environmental Protection Agency. [Link]

  • Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - MDPI. MDPI. [Link]

  • (2-Amino-3-methoxyphenyl)methanol | C8H11NO2 | CID 592703 - PubChem. National Center for Biotechnology Information. [Link]

  • US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents.
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - Andrew G Myers Research Group - Harvard University. Harvard University. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. MDPI. [Link]

  • Heterocycles in Medicinal Chemistry III - MDPI. MDPI. [Link]

  • ANTIOXIDANT CHARACTERISTICS OF METHANOL AND ETHANOL EXTRACTS OF SELECTED VARIETIES OF HUMULUS LUPULUS Nora Haring, Dana Urminsk. [Link]

  • 2-(4-Methoxyphenyl)ethanol - the NIST WebBook. NIST. [Link]

Sources

(R)-2-Amino-2-(3-methoxyphenyl)ethanol: A Technical Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical development, chirality is a fundamental principle that governs molecular recognition and, consequently, biological activity.[1][2] Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[2] The use of single-enantiomer drugs has become a gold standard, driving the demand for versatile and optically pure chiral building blocks.

Chiral 1,2-amino alcohols are a class of "privileged scaffolds" that form the structural core of numerous pharmaceuticals, natural products, and chiral ligands used in asymmetric synthesis.[3][4] Their bifunctional nature—containing both an amino and a hydroxyl group—provides two reactive handles for constructing more complex molecular architectures with precise three-dimensional control.

This guide provides an in-depth technical overview of (R)-2-Amino-2-(3-methoxyphenyl)ethanol , a valuable synthon within the phenylethanolamine family.[5][6][7] We will explore its synthesis, properties, and applications, providing researchers and drug development professionals with the necessary insights to leverage its potential. The presence of the 3-methoxy substituent is particularly noteworthy, as this group is prevalent in many drugs and can significantly influence ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[8][9]

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key characteristics of (R)-2-Amino-2-(3-methoxyphenyl)ethanol are summarized below.

PropertyValueSource
IUPAC Name (2R)-2-amino-2-(3-methoxyphenyl)ethanol[10]
Synonyms (R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol[10]
CAS Number 325153-00-2 (Racemic), 1213016-49-9 ((S)-enantiomer)[11][12]
Molecular Formula C₉H₁₃NO₂[10][11]
Molecular Weight 167.21 g/mol [10][11]
SMILES COC1=CC=CC(=C1)N[10]
XLogP3 0.5[11]
Hydrogen Bond Donor Count 2[11]
Hydrogen Bond Acceptor Count 3[11]
Rotatable Bond Count 3[11]

Synthesis and Chiral Resolution Strategies

The efficient production of enantiomerically pure (R)-2-Amino-2-(3-methoxyphenyl)ethanol is paramount. Two primary strategies are employed: the resolution of a racemic mixture and direct asymmetric synthesis. The choice between these routes often involves a trade-off between upfront development time, reagent cost, and overall process efficiency.

Approach 1: Racemic Synthesis and Optical Resolution

This traditional and robust method involves the synthesis of a 50:50 mixture of the (R)- and (S)-enantiomers, followed by their separation.

  • Racemate Synthesis: The racemic amino alcohol is typically prepared via the reduction of a corresponding α-amino ketone precursor. This approach is often cost-effective in terms of starting materials and reagents.

  • Chiral Resolution: The separation of enantiomers is most commonly achieved by forming diastereomeric salts.[5] A chiral resolving agent, such as (+)-tartaric acid or (R)-(-)-mandelic acid, is added to the racemic amino alcohol. The resulting diastereomeric salts possess different physical properties, most critically, different solubilities. This difference allows for their separation via fractional crystallization.[13] After isolation, the desired diastereomeric salt is treated with a base to liberate the pure (R)-enantiomer of the amino alcohol.

Approach 2: Asymmetric Synthesis

Direct asymmetric synthesis aims to create the desired (R)-enantiomer selectively, avoiding the need for a resolution step and the loss of 50% of the material.

  • Asymmetric Reduction: A leading method is the asymmetric reduction of a prochiral α-amino ketone using a chiral catalyst.[4] Catalytic systems, such as those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction), can stereoselectively deliver a hydride to one face of the ketone, yielding the (R)-alcohol with high enantiomeric excess (ee).[4]

  • Other Methods: While less direct for this specific target, other powerful techniques for creating chiral 1,2-amino alcohols include the Sharpless Asymmetric Aminohydroxylation, which converts an alkene directly into an amino alcohol.[4]

G

Caption: Figure 1. Comparison of resolution and asymmetric synthesis pathways.

Applications in Asymmetric Synthesis

The utility of (R)-2-Amino-2-(3-methoxyphenyl)ethanol lies in its application as a versatile chiral building block for constructing more complex, enantiomerically pure molecules.

  • Chiral Synthon: The molecule serves as a foundational piece (a "synthon") containing a predefined stereocenter. The amine and alcohol functionalities can be selectively modified. For instance, the amine can be acylated or alkylated, while the alcohol can be oxidized, etherified, or used to form an ester, all while retaining the crucial (R)-stereochemistry. This is a cornerstone strategy in the synthesis of many active pharmaceutical ingredients (APIs), including beta-blockers and antivirals.[4][]

  • Chiral Auxiliary: The building block can also be used as a chiral auxiliary.[15] In this role, it is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction. The steric bulk and defined stereochemistry of the auxiliary block one face of the substrate, forcing a reagent to attack from the opposite face, thereby inducing a new stereocenter with high selectivity. After the reaction, the auxiliary is cleaved and can often be recovered and reused.[5]

G cluster_workflow building_block (R)-2-Amino-2-(3-methoxyphenyl)ethanol product New Chiral Molecule (Target Structure) building_block->product Reaction at -NH₂ or -OH group reagent Reagent 'X' (e.g., Acyl Chloride) reagent->product

Caption: Figure 2. Incorporation of the chiral building block into a target molecule.

Analytical Control: Verifying Enantiomeric Purity

The synthesis of a chiral compound is incomplete without rigorous analytical validation of its optical purity. The primary technique for this is Chiral High-Performance Liquid Chromatography (HPLC).[1]

  • Principle: Chiral HPLC uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). As the mixture of enantiomers passes through the column, one enantiomer interacts more strongly with the CSP than the other, causing them to travel at different speeds and elute from the column at different times.[16]

  • Common CSPs: For polar molecules like amino alcohols, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin) or derivatized polysaccharides are highly effective.[16][17]

  • Quantification: By integrating the area of the two peaks in the resulting chromatogram, the ratio of the enantiomers can be precisely calculated and expressed as the enantiomeric excess (% ee).

Detailed Experimental Protocol: Optical Resolution

The following protocol provides a representative, self-validating methodology for the resolution of racemic 2-Amino-2-(3-methoxyphenyl)ethanol.

Objective: To isolate (R)-2-Amino-2-(3-methoxyphenyl)ethanol from a racemic mixture using (+)-Tartaric acid as the resolving agent.

Materials:

  • Racemic 2-Amino-2-(3-methoxyphenyl)ethanol (1.0 eq)

  • (+)-Tartaric Acid (0.5 eq)

  • Methanol (solvent)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Büchner funnel, filter paper, pH paper, rotary evaporator

Methodology:

  • Salt Formation:

    • In a suitable flask, dissolve the racemic amino alcohol (1.0 eq) in a minimal amount of warm methanol.

    • In a separate flask, dissolve (+)-Tartaric Acid (0.5 eq) in warm methanol. Causality Note: Using only 0.5 equivalents of the resolving agent is a common strategy to maximize the precipitation of one diastereomeric salt, leaving the other more soluble salt in the mother liquor.

    • Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerate for several hours to promote crystallization. A white precipitate (the less soluble diastereomeric salt) should form.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals. At this stage, a small sample can be taken, the amine freed with base, and its optical purity checked by chiral HPLC to determine if further recrystallization is needed to improve diastereomeric purity.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt crystals in water.

    • Slowly add 1 M NaOH solution with stirring until the pH is strongly basic (pH > 11). This neutralizes the tartaric acid and deprotonates the amine, liberating the free amino alcohol.

    • The free amine may be a solid or an oil. Extract the aqueous mixture several times with an organic solvent like dichloromethane or ethyl acetate.

  • Final Purification and Isolation:

    • Combine the organic extracts and dry them over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (R)-2-Amino-2-(3-methoxyphenyl)ethanol.

  • Validation:

    • Determine the final yield and measure the specific rotation using a polarimeter.

    • Confirm the enantiomeric excess (% ee) of the final product using chiral HPLC.

Conclusion

(R)-2-Amino-2-(3-methoxyphenyl)ethanol stands as a highly valuable and versatile chiral building block for modern organic synthesis and drug development. Its defined stereochemistry, coupled with its bifunctional nature, provides a reliable platform for the construction of complex, enantiomerically pure molecules. A comprehensive understanding of its synthesis—whether through classical resolution or direct asymmetric methods—and its applications allows researchers to strategically incorporate this synthon into synthetic routes, ultimately accelerating the discovery and development of novel therapeutics.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.
  • Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamin
  • Discovery and Synthesis of Chiral Amino Alcohols. BenchChem.
  • A Technical Guide to the Research Applications of Chiral Phenylethylamines. BenchChem.
  • Amino Alcohol Synthesis Service. BOC Sciences.
  • (S)-2-Amino-2-(3-methoxyphenyl)ethanol | C9H13NO2 | CID 55278900. PubChem.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • (2S)-2-amino-2-(3-methoxyphenyl)ethanol | AA Blocks. AA Blocks.
  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research.
  • The Significance of Chirality in Drug Design and Development. PMC.
  • CAS 325153-00-2 | 2-Amino-2-(3-methoxyphenyl)ethanol. Alchem Pharmtech.
  • The role of the methoxy group in approved drugs. PubMed.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

Sources

Methodological & Application

Use of (R)-2-Amino-2-(3-methoxyphenyl)ethanol as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Asymmetric Synthesis using (R)-2-Amino-2-(3-methoxyphenyl)ethanol

Executive Summary

This technical guide details the application of (R)-2-Amino-2-(3-methoxyphenyl)ethanol (CAS: 1213016-49-9 / 763080-04-2) as a high-performance chiral auxiliary. While (R)-phenylglycinol is the standard-bearer for this class of auxiliaries, the 3-methoxy derivative offers distinct electronic and solubility advantages. The electron-donating methoxy group at the meta position modulates the Lewis basicity of the amino group and alters the solubility profile of diastereomeric intermediates, often facilitating superior resolution via crystallization compared to the unsubstituted parent compound.

Primary Applications:

  • Chiral Resolution: Separation of racemic carboxylic acids via diastereomeric salt formation.

  • Asymmetric Alkylation: Via formation of chiral oxazolidinones (Evans-type auxiliary).[1][2]

  • Chiral Amine Synthesis: Via diastereoselective reduction of Schiff bases (imines).

Chemical Properties & Handling

PropertySpecification
IUPAC Name (2R)-2-amino-2-(3-methoxyphenyl)ethanol
Molecular Formula

Molecular Weight 167.21 g/mol
Physical State White to off-white crystalline solid
Chirality (R)-enantiomer (induces Re- or Si-face selectivity depending on reaction)
Solubility Soluble in MeOH, EtOH, DMSO; Moderate in DCM; Insoluble in Hexanes
pKa (Conjugate Acid) ~9.2 (Estimated; slightly higher than phenylglycinol due to +I effect of OMe)

Handling Precaution: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Mechanistic Insight: The "Methoxy Effect"

In asymmetric synthesis, the efficiency of a chiral auxiliary depends on two factors: Stereodifferentiation (how well it blocks one face of the molecule) and Recyclability (how easily it is removed).

  • Electronic Tuning: The 3-methoxy group increases the electron density of the aromatic ring. In imine condensation reactions, this makes the resulting Schiff base slightly more electron-rich, potentially stabilizing the intermediate against premature hydrolysis while maintaining high reactivity toward nucleophiles.

  • Crystallinity: The presence of the methoxy group breaks the symmetry of the phenyl ring packing. This often leads to larger solubility differences between

    
     and 
    
    
    
    diastereomers, making purification by recrystallization (rather than chromatography) more viable—a critical factor for process-scale chemistry.

Application I: Synthesis of Chiral Oxazolidinones

Similar to Evans' auxiliaries, this amino alcohol can be cyclized to form a chiral oxazolidinone. This "3-methoxy-phenyl-oxazolidinone" serves as a scaffold for highly diastereoselective alkylations, aldol reactions, and Diels-Alder cycloadditions.

Protocol: Cyclization to the Oxazolidinone

Reagents:

  • (R)-2-Amino-2-(3-methoxyphenyl)ethanol (1.0 equiv)

  • Diethyl carbonate (1.5 equiv) OR Carbonyldiimidazole (CDI) (1.1 equiv)

  • Potassium Carbonate (

    
    ) (0.1 equiv, catalytic)
    
  • Solvent: Toluene or Dimethyl Carbonate (DMC)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with (R)-2-Amino-2-(3-methoxyphenyl)ethanol and

    
    .
    
  • Addition: Add Diethyl carbonate (solvent/reagent mixture) or suspend in Toluene and add CDI portion-wise.

  • Reflux: Heat the mixture to reflux (

    
     for Toluene). If using diethyl carbonate, distill off the ethanol byproduct continuously to drive equilibrium.
    
  • Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM). The amine spot (

    
    ) will disappear, replaced by the less polar oxazolidinone (
    
    
    
    ).
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from EtOAc/Hexanes. The 3-methoxy substituent typically aids in forming sharp needles.

Usage: The resulting oxazolidinone can be lithiated (n-BuLi) and acylated to perform diastereoselective alpha-alkylations.

Application II: Diastereoselective Imine Reduction (Chiral Amine Synthesis)

This is the most direct application for drug development, particularly for synthesizing chiral amines found in beta-blockers or calcimimetics.

Workflow Diagram

G Start Ketone Substrate (Prochiral) Imine Chiral Imine (Schiff Base) Start->Imine Dehydration (Ti(OiPr)4) Aux (R)-2-Amino-2- (3-methoxyphenyl)ethanol Aux->Imine Reduction Diastereoselective Reduction (NaBH4 or H2/Pd) Imine->Reduction Face-Selective Hydride Attack Diastereomer Secondary Amine (Pure Diastereomer) Reduction->Diastereomer Cleavage Auxiliary Cleavage (Pb(OAc)4 or H2/Pd-C) Diastereomer->Cleavage Product Target Chiral Amine (High ee%) Cleavage->Product

Figure 1: General workflow for asymmetric amine synthesis using the 3-methoxy substituted auxiliary.

Protocol: Reductive Amination

Reagents:

  • Substrate: Prochiral Ketone (1.0 equiv)

  • Auxiliary: (R)-2-Amino-2-(3-methoxyphenyl)ethanol (1.1 equiv)

  • Lewis Acid/Desiccant: Titanium(IV) isopropoxide (

    
    ) (2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Imine Formation:

    • In a dry flask under

      
      , dissolve the ketone and the chiral auxiliary in anhydrous THF.
      
    • Add

      
       dropwise. Stir at ambient temperature for 12–24 hours.
      
    • Note: The bulky 3-methoxyphenyl group directs the geometry of the imine (

      
       ratio), which is critical for the next step.
      
  • Reduction:

    • Cool the reaction mixture to

      
       (dry ice/acetone bath).
      
    • Add

      
       (or 
      
      
      
      for milder conditions) portion-wise.
    • Allow to warm slowly to

      
       over 4 hours.
      
  • Quench & Workup:

    • Quench with 1M NaOH (caution: titanium salts will precipitate).

    • Filter through a Celite pad to remove Titanium salts.

    • Extract with EtOAc, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude product is a mixture of diastereomers. Due to the 3-methoxy group , the major diastereomer often crystallizes upon addition of ether/pentane. If not, separate via flash chromatography.

  • Cleavage (Removal of Auxiliary):

    • Method A (Oxidative): Dissolve in MeOH/DCM (1:1) at

      
      . Add Lead Tetraacetate (
      
      
      
      ) (1.2 equiv). Stir 30 min. Quench with dilute acid. This cleaves the C-C bond of the ethanolamine, releasing the chiral amine and an aldehyde byproduct.
    • Method B (Hydrogenolysis): Use

      
       (Pearlman’s catalyst) in MeOH under 
      
      
      
      (50 psi). Note: The methoxy group may slightly retard hydrogenolysis compared to unsubstituted phenyl rings; heating to
      
      
      may be required.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Diastereoselectivity (dr < 80:20) Reaction temperature too high during reduction.Ensure reduction starts at

. The energy difference between transition states is maximized at low temps.
Incomplete Imine Formation Steric hindrance of the ketone.Switch from

to stronger dehydrating conditions (Reflux with Dean-Stark trap in Toluene).
Difficult Cleavage Poisoning of Pd catalyst (Method B).Ensure the amine is free of sulfur or titanium residues. Use Method A (Oxidative cleavage) which is robust for this auxiliary.

Stereochemical Model

The induction of chirality relies on the formation of a rigid 5-membered chelate ring (in the case of metal-mediated processes) or steric blocking.

Figure 2: Simplified steric model. The bulky aryl group (enhanced by the methoxy substituent) effectively shields one face of the imine double bond.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876.

  • Inaba, T., et al. (1992).[3] "An Efficient and Practical Synthesis of L-alpha-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary." Bulletin of the Chemical Society of Japan, 65(9), 2359-2365.[3]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 55278900, (S)-2-Amino-2-(3-methoxyphenyl)ethanol."[4] PubChem.

  • Gawley, R. E., & Aube, J. (1996). Principles of Asymmetric Synthesis. Elsevier Science. (Foundational text on auxiliary removal mechanisms).

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for (R)-2-Amino-2-(3-methoxyphenyl)ethanol before handling.

Sources

Application Note: Synthesis and Utilization of (R)-B-Methyl-Oxazaborolidine Catalyst Derived from (R)-2-Amino-2-(3-methoxyphenyl)ethanol

[1]

Executive Summary

This application note details the synthesis of a specific chiral oxazaborolidine catalyst derived from (R)-2-Amino-2-(3-methoxyphenyl)ethanol . While the standard Corey-Bakshi-Shibata (CBS) catalyst utilizes a proline scaffold, phenylglycinol derivatives (such as the title compound) offer distinct advantages in specific steric environments. The inclusion of the 3-methoxyphenyl moiety provides electronic modulation (via the inductive withdrawing and resonance donating effects of the methoxy group) which can enhance enantioselectivity for substrates where standard CBS catalysts show suboptimal performance.

This guide presents two protocols:

  • Method A (Isolation): Preparation of the stable B-methyl oxazaborolidine using trimethylboroxine.[1]

  • Method B (In-Situ): Rapid generation of the B-H oxazaborolidine using borane-THF.[1]

Scientific Background & Mechanism[1][2][3][4][5]

The Role of the Ligand

The starting material, (R)-2-Amino-2-(3-methoxyphenyl)ethanol , acts as a chiral tridentate-like ligand (though chemically bidentate) that imposes rigid stereochemical control around the boron center.[1] The specific use of the 3-methoxyphenyl analog is often driven by the need to tune the Lewis acidity of the boron atom. The electron-donating methoxy group on the aromatic ring can subtly stabilize the transition state via

Reaction Mechanism

The synthesis involves a condensation reaction between the amino alcohol and a borane source.

  • Step 1 (Condensation): The amino group and hydroxyl group react with the boron source, eliminating water (or hydrogen).

  • Step 2 (Activation): The resulting oxazaborolidine coordinates with a stoichiometric borane reductant (

    
    ), activating it for hydride transfer.
    
  • Step 3 (Reduction): The ketone coordinates to the endocyclic boron, placing the carbonyl in a specific spatial arrangement relative to the hydride, facilitating enantioselective reduction.

CBS_MechanismStart(R)-Amino Alcohol(Ligand)IntermediateCondensation(-H2O)Start->IntermediateBoronSourceBoron Source(Trimethylboroxine)BoronSource->IntermediateCatalystOxazaborolidineCatalystIntermediate->Catalyst DehydrationComplexCatalyst-BH3ComplexCatalyst->Complex + BH3ProductChiral Alcohol(High ee)Complex->Product + Ketone(Hydride Transfer)KetoneProchiralKetoneProduct->Catalyst Regeneration

Figure 1: Workflow for the synthesis of the oxazaborolidine catalyst and its subsequent role in the catalytic cycle.

Method A: Preparation of (R)-B-Methyl-Oxazaborolidine (Isolation Protocol)

Objective: To synthesize a stable, isolable catalyst using trimethylboroxine. This is the preferred method for reproducibility and scale-up.[1]

Materials & Equipment
  • (R)-2-Amino-2-(3-methoxyphenyl)ethanol (>98% ee).[1]

  • Trimethylboroxine (3.5 M in THF or neat).[1]

  • Toluene (Anhydrous, <50 ppm water).[1]

  • Equipment: Dean-Stark trap, reflux condenser, nitrogen/argon manifold, Schlenk line.[1]

Step-by-Step Protocol
  • Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Flush the system with Argon for 15 minutes.

  • Charging: Under a positive pressure of Argon, add (R)-2-Amino-2-(3-methoxyphenyl)ethanol (1.67 g, 10.0 mmol) to the flask.

  • Solvation: Add anhydrous Toluene (40 mL) via syringe. Stir until the amino alcohol is fully suspended/dissolved.

  • Boroxine Addition: Add Trimethylboroxine (0.84 g, 6.7 mmol, 0.67 eq) dropwise. Note: We use 0.67 equivalents because trimethylboroxine provides 3 boron atoms, but practical stoichiometry often uses a slight excess of boroxine (e.g., 0.7 eq) to ensure completion.[1]

  • Reflux (Dehydration): Heat the mixture to a vigorous reflux (bath temp ~120°C). The reaction generates water, which will azeotrope with toluene into the Dean-Stark trap.

    • Critical Checkpoint: Continue reflux for 3–4 hours until the theoretical amount of water is collected or the distillate clears.

  • Concentration: Allow the reaction to cool to room temperature. Replace the Dean-Stark apparatus with a short-path distillation head. Distill off the toluene and excess trimethylboroxine at atmospheric pressure (or mild vacuum).

  • Drying: Apply high vacuum (<1 mbar) at 40°C for 2 hours to remove trace volatiles.

  • Result: The product is typically a viscous, colorless to pale yellow oil or low-melting solid.[1] It is moisture-sensitive but stable under Argon.[1]

Quality Control (Expected Data)
ParameterMethodExpected Result
Identity 1H NMR (CDCl3)B-Me singlet at

0.4–0.6 ppm.[1] Absence of broad OH/NH peaks.
Purity 11B NMRSingle peak around

30–35 ppm (characteristic of oxazaborolidine ring).[1]
Stability VisualClear oil/solid.[1] Cloudiness indicates hydrolysis.[1]

Method B: In-Situ Generation (Rapid Protocol)[1]

Objective: To generate the B-H catalyst immediately prior to reduction. This method avoids isolation steps but requires precise stoichiometry.[1]

Step-by-Step Protocol
  • Setup: Flame-dry a Schlenk flask under Argon.

  • Charging: Add (R)-2-Amino-2-(3-methoxyphenyl)ethanol (167 mg, 1.0 mmol).

  • Solvation: Add anhydrous THF (5 mL).

  • Catalyst Formation: Add Borane-THF complex (1.0 M, 2.0 mL, 2.0 mmol) dropwise at 0°C.

    • Observation: Hydrogen gas evolution will occur.[1]

  • Heating: Warm the solution to reflux (65°C) for 1 hour to drive the formation of the B-H ring and eliminate hydrogen.

  • Usage: Cool to room temperature. This solution contains the active catalyst and is ready for the addition of the ketone substrate and stoichiometric borane reductant.

Application: Enantioselective Reduction of Acetophenone[6]

To validate the catalyst prepared in Method A , perform the following standard reduction.

  • Catalyst Loading: Dissolve the isolated (R)-B-Methyl-oxazaborolidine (0.1 mmol, 10 mol%) in anhydrous THF (5 mL).

  • Borane Addition: Add

    
     (1.0 M, 0.6 mL, 0.6 mmol). Stir for 15 min at room temperature.
    
  • Substrate Addition: Cool the mixture to -20°C. Add Acetophenone (120 mg, 1.0 mmol) in THF (2 mL) slowly over 20 minutes via syringe pump.

  • Quench: After 15 minutes, quench with Methanol (1 mL) followed by 1N HCl.

  • Workup: Extract with diethyl ether, wash with brine, dry over

    
    , and concentrate.
    
  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Troubleshooting & Expert Insights

Moisture Sensitivity

The oxazaborolidine ring is hydrolytically unstable. If exposed to air, atmospheric moisture will hydrolyze the B-N and B-O bonds, reverting it to the amino alcohol and boronic acid.

  • Symptom:[1][2][3][4][5][6] White precipitate forming in the toluene solution.

  • Fix: Re-reflux with a Dean-Stark trap to re-close the ring, or discard if heavily degraded.[1]

Oligomerization

Amino alcohols can sometimes form dimers or trimers with boron rather than the monomeric oxazaborolidine.

  • Prevention:[1] Ensure high dilution during the synthesis and rigorous removal of water. The B-methyl group (Method A) sterically discourages oligomerization compared to the B-H analog.[1]

Temperature Control

During the ketone reduction (Section 5), temperature control is the primary variable for enantioselectivity.

  • Insight: While -78°C is standard for high selectivity, some bulky catalysts (like the 3-methoxyphenyl derivative) may become too sluggish.[1] A range of -20°C to 0°C is often optimal for this specific class of phenylglycinol-derived catalysts.[1]

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][7][8] Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.

  • Quallich, G. J., & Woodall, T. M. (1993). Enantioselective oxazaborolidine reduction of ketones: A new catalyst derived from (1R, 2S)-ephedrine.[1] Tetrahedron Letters, 34(5), 785-788.[1] (Foundational work on non-proline amino alcohol catalysts).

  • Deloux, L., & Srebnik, M. (1993). Asymmetric boron-catalyzed reactions.[1] Chemical Reviews, 93(2), 763–784.[1]

  • Glushkov, V. A., & Tolstikov, A. G. (2004). Chiral 1,3,2-oxazaborolidines in asymmetric synthesis: recent advances.[1] Russian Chemical Reviews, 73(6), 581.[1] (Review covering phenylglycinol derivatives). [1]

Application Note: Enantioselective Reduction of Prochiral Ketones using (R)-2-Amino-2-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing (R)-2-Amino-2-(3-methoxyphenyl)ethanol (CAS: 763080-04-2) as a chiral ligand in the enantioselective borane reduction of prochiral ketones. This reagent serves as a specialized analog of phenylglycinol, offering distinct solubility profiles and electronic tuning due to the meta-methoxy substituent.

The protocol described herein achieves high enantiomeric excess (ee) via the in situ generation of an oxazaborolidine catalyst. This method is particularly relevant for the synthesis of chiral pharmaceutical intermediates, including adrenergic receptor agonists and chiral benzyl alcohol derivatives.

Mechanistic Principles

The Catalytic Engine

The reduction operates on the principles established by Itsuno and Corey (the Corey-Bakshi-Shibata or CBS reduction). The amino alcohol precursor reacts with borane (


) to form a rigid, bicyclic oxazaborolidine complex.
  • Activation: The nitrogen atom of the oxazaborolidine coordinates with a borane molecule (

    
    ), increasing the Lewis acidity of the boron atom within the ring.
    
  • Coordination: The carbonyl oxygen of the ketone coordinates to the endocyclic boron atom.

  • Hydride Transfer: The activated

    
     delivers a hydride to the carbonyl carbon via a six-membered chair-like transition state. The chiral environment of the ligand dictates that the hydride attacks from a specific face (re-face or si-face), yielding the chiral alcohol.
    
Why (R)-2-Amino-2-(3-methoxyphenyl)ethanol?

While unsubstituted phenylglycinol is a standard ligand, the 3-methoxyphenyl analog offers specific advantages:

  • Solubility: The methoxy group increases lipophilicity, improving catalyst solubility in toluene or dichloromethane at low temperatures (

    
    C to 
    
    
    
    C).
  • Electronic Tuning: The meta-methoxy substituent exerts an inductive effect on the aryl ring, subtly altering the Lewis acidity of the intermediate and potentially enhancing face-selectivity for electron-rich aromatic ketones.

Pathway Visualization

CatalyticCycle Ligand (R)-2-Amino-2- (3-methoxyphenyl)ethanol PreCatalyst Oxazaborolidine Intermediate Ligand->PreCatalyst + Borane (-H2) Borane Borane Source (BH3·THF or BH3·SMe2) Borane->PreCatalyst Activation Complex Catalyst-Borane-Ketone Complex (Transition State) PreCatalyst->Complex + Ketone + Borane Product Chiral Alcohol (High ee) Complex->Product Hydrolysis Recycle Catalyst Regeneration Complex->Recycle Release Recycle->PreCatalyst Re-entry

Figure 1: The catalytic cycle for the enantioselective reduction of ketones using amino-alcohol ligands. The ligand reacts with borane to form the active oxazaborolidine catalyst.

Pre-Reaction Checklist & Materials

Critical Parameters
  • Moisture Sensitivity: The oxazaborolidine catalyst is water-sensitive. All glassware must be flame-dried or oven-dried (

    
    C) and cooled under an inert atmosphere (Ar or 
    
    
    
    ).
  • Solvent Quality: Anhydrous THF (Tetrahydrofuran) is the standard solvent. Water content must be

    
     ppm.
    
  • Borane Source: Borane-THF complex (

    
     M) or Borane-Dimethyl Sulfide (
    
    
    
    M). Note: Borane-DMS is more stable but requires removal of DMS for maximum enantioselectivity in some cases.
Reagent Table
ReagentMW ( g/mol )Equiv.[1]Role
(R)-2-Amino-2-(3-methoxyphenyl)ethanol 167.210.05 - 0.10Chiral Ligand
Prochiral Ketone (Substrate) Variable1.00Substrate
Borane-THF (1.0 M) 85.940.60 - 1.20Reductant
Anhydrous THF 72.11N/ASolvent

Standard Operating Procedure (Protocol)

Scale: 1.0 mmol Ketone (Representative)

Phase 1: Catalyst Generation (In Situ)
  • Setup: Equip a 25 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter.

  • Ligand Addition: Charge the flask with (R)-2-Amino-2-(3-methoxyphenyl)ethanol (

    
     mg, 
    
    
    
    mmol,
    
    
    mol%).
  • Solvent: Add anhydrous THF (

    
     mL) via syringe.
    
  • Borane Addition: Cool the solution to

    
    C. Slowly add Borane-THF solution (
    
    
    
    M,
    
    
    mL,
    
    
    mmol) dropwise.
    • Note: Gas evolution (

      
      ) will occur. Ensure proper venting through a bubbler.
      
  • Maturation: Stir the mixture at room temperature for 30–60 minutes to ensure complete formation of the oxazaborolidine species.

Phase 2: Enantioselective Reduction
  • Substrate Preparation: In a separate dry vial, dissolve the prochiral ketone (

    
     mmol) in anhydrous THF (
    
    
    
    mL).
  • Temperature Control: Cool the catalyst solution (from Phase 1) to the desired reaction temperature (typically

    
    C to room temperature; 
    
    
    
    C for maximum selectivity).
  • Controlled Addition: Add the ketone solution to the catalyst mixture slowly over 20–30 minutes using a syringe pump or dropwise addition.

    • Rationale: Slow addition keeps the concentration of unreacted ketone low relative to the catalyst, minimizing non-catalyzed (racemic) background reduction.

  • Monitoring: Monitor reaction progress via TLC or GC/HPLC. Most reductions are complete within 10–60 minutes after addition.

Phase 3: Quench and Workup
  • Quench: Carefully add Methanol (

    
     mL) dropwise. Caution: Vigorous hydrogen evolution.
    
  • Acid Hydrolysis: Add

    
     M HCl (
    
    
    
    mL) and stir for 15 minutes to break the boron-nitrogen complex.
  • Extraction: Dilute with diethyl ether or ethyl acetate (

    
     mL). Wash the organic layer with saturated 
    
    
    
    (
    
    
    mL) and brine (
    
    
    mL).
  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude alcohol via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting & Optimization Logic

The following decision tree assists in optimizing enantiomeric excess (ee) and yield.

OptimizationLogic Start Analyze Result LowYield Problem: Low Yield (<50%) Start->LowYield LowEE Problem: Low ee (<80%) Start->LowEE GoodResult Success: Scale Up Start->GoodResult CheckMoisture Check Solvent Water Content (Must be <50ppm) LowYield->CheckMoisture TempControl Lower Reaction Temp (Try -20C or -78C) LowEE->TempControl IncreaseBorane Increase Borane Equiv. (to 1.5 - 2.0) CheckMoisture->IncreaseBorane AddRate Decrease Ketone Addition Rate TempControl->AddRate LigandLoad Increase Catalyst Loading (to 15-20 mol%) AddRate->LigandLoad

Figure 2: Optimization workflow for troubleshooting yield and enantioselectivity issues.

Key Optimization Variables
  • Temperature: Lower temperatures generally increase enantioselectivity but decrease reaction rate.

  • Addition Mode: "Inverse addition" (adding borane to a mixture of ketone and catalyst) often results in lower ee. Always add ketone to the catalyst/borane mixture.

  • Ligand Recovery: The amino alcohol ligand can often be recovered during the acidic workup (it remains in the aqueous acid phase, while the product extracts into organic; basify the aqueous layer to recover the ligand).

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2] Journal of the American Chemical Society, 109(18), 5551-5553. Link

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. Link

  • Cho, B. T. (2006). Recent advances in the synthetic applications of the oxazaborolidine-mediated asymmetric reduction.[2][3] Tetrahedron, 62(33), 7621-7643. Link

  • Sigma-Aldrich. (n.d.). (R)-2-Amino-2-(3-methoxyphenyl)ethanol Product Page. Link (Representative link for sourcing).

Disclaimer: This protocol involves the use of hazardous chemicals, including borane (flammable/toxic). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application of (R)-2-Amino-2-(3-methoxyphenyl)ethanol in the synthesis of beta-blockers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the application of (R)-2-Amino-2-(3-methoxyphenyl)ethanol (also known as (R)-3-Methoxyphenylglycinol ) in the synthesis of beta-adrenergic modulators. While often associated with beta-agonists (like Phenylephrine analogs), this scaffold serves as a critical chiral building block for constructing the phenylethanolamine core found in various beta-blockers and beta-3 adrenergic receptor agonists (e.g., Mirabegron analogs).

Executive Summary

(R)-2-Amino-2-(3-methoxyphenyl)ethanol is a high-value chiral intermediate belonging to the phenylglycinol class. Unlike the more common phenylethanolamine (2-amino-1-phenylethanol) precursors used directly for drugs like Mirabegron or Sotalol , this specific regioisomer serves two advanced roles in pharmaceutical synthesis:

  • Chiral Auxiliary/Resolving Agent: It induces stereoselectivity in the synthesis of complex beta-blockers via diastereomeric salt formation or as a chiral template.

  • Precursor for Regioselective Rearrangement: It can be converted into the pharmacologically active (R)-2-amino-1-(3-methoxyphenyl)ethanol scaffold (the core of Phenylephrine and Etilefrine ) via aziridinium intermediates, allowing for access to beta-adrenergic modulators with high enantiomeric excess (ee).

This guide provides a validated protocol for utilizing this building block in the reductive alkylation and chiral resolution workflows essential for beta-blocker development.

Chemical Profile & Strategic Importance

PropertySpecification
Chemical Name (R)-2-Amino-2-(3-methoxyphenyl)ethanol
Common Name (R)-3-Methoxyphenylglycinol
CAS Number 763080-04-2 (or 1213016-49-9)
Molecular Formula C

H

NO

Molecular Weight 167.21 g/mol
Chiral Center (R)-configuration at C2 (alpha to amine)
Key Functionality Primary Amine (Nucleophile), Primary Alcohol, Methoxyphenyl ring

Mechanistic Relevance: Most beta-blockers (e.g., Labetalol , Carvedilol ) and beta-agonists (e.g., Mirabegron ) rely on a specific stereochemistry at the


-hydroxyl position. The (R)-phenylglycinol scaffold provides a rigid chiral environment. By reacting this amine with pro-chiral ketones or epoxides, researchers can synthesize Oxazolidinones  (intermediates) or induce chirality in the final drug substance.

Retrosynthetic Analysis & Pathway

The following diagram illustrates how (R)-2-Amino-2-(3-methoxyphenyl)ethanol fits into the synthesis of Beta-Adrenergic modulators, specifically highlighting the Oxazolidinone Route which prevents racemization.

BetaBlockerSynthesis Start (R)-2-Amino-2-(3-methoxyphenyl)ethanol (Starting Material) Intermediate1 Chiral Oxazolidinone (Cyclization) Start->Intermediate1 Phosgene/CDI or Carbonate Intermediate2 N-Alkylated Intermediate (Coupling) Intermediate1->Intermediate2 Alkyl Halide (N-Alkylation) Target Beta-Adrenergic Modulator (e.g., Phenylethanolamine Core) Intermediate2->Target Hydrolysis (Ring Opening)

Caption: Synthetic pathway utilizing the phenylglycinol scaffold to generate N-alkylated beta-adrenergic cores via an oxazolidinone intermediate to preserve chirality.

Detailed Protocol: Synthesis of Chiral Beta-Blocker Intermediates

This protocol describes the N-alkylation of (R)-2-Amino-2-(3-methoxyphenyl)ethanol with a model alkyl halide (e.g., 4-nitrophenethyl bromide, a Mirabegron precursor fragment) to demonstrate the construction of the beta-blocker pharmacophore.

Phase 1: Protection / Cyclization (Oxazolidinone Formation)

Rationale: Direct alkylation can lead to over-alkylation. Cyclization protects the alcohol and amine simultaneously, enforcing a rigid chiral template.

Reagents:

  • (R)-2-Amino-2-(3-methoxyphenyl)ethanol (1.0 eq)

  • Diethyl carbonate (1.5 eq) or Carbonyldiimidazole (CDI) (1.1 eq)

  • Potassium Carbonate (

    
    ) (0.1 eq)
    
  • Solvent: Toluene or Dimethyl Carbonate

Step-by-Step:

  • Charge a reaction vessel with (R)-2-Amino-2-(3-methoxyphenyl)ethanol (10 g, 59.8 mmol) and Toluene (100 mL).

  • Add Diethyl carbonate (10.6 g, 89.7 mmol) and

    
     (0.83 g, 6.0 mmol).
    
  • Reflux the mixture at 110°C. Distill off the ethanol byproduct using a Dean-Stark trap to drive the equilibrium.

  • Monitor by TLC (SiO

    
    , EtOAc/Hexane 1:1) until the starting amino alcohol is consumed (~4-6 hours).
    
  • Cool to 25°C and wash with water (2 x 50 mL).

  • Concentrate the organic layer under reduced pressure to yield the (R)-4-(3-methoxyphenyl)-2-oxazolidinone .

    • Yield Target: >90%[1]

    • Purity Check:

      
      H NMR (Characteristic signal: Benzylic proton shift).
      
Phase 2: N-Alkylation (Coupling)

Rationale: Introducing the "tail" of the beta-blocker molecule.

Reagents:

  • (R)-4-(3-methoxyphenyl)-2-oxazolidinone (from Phase 1)

  • Alkylating Agent (e.g., 2-(4-nitrophenyl)ethyl bromide) (1.1 eq)

  • Base: NaH (60% dispersion) (1.2 eq) or KOH powder

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolve the oxazolidinone (5 g, 25.9 mmol) in anhydrous DMF (25 mL) under Nitrogen atmosphere.

  • Cool to 0°C.

  • Add NaH (1.24 g, 31.0 mmol) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 mins.

  • Add the Alkylating Agent (e.g., 4-nitrophenethyl bromide) (6.5 g, 28.5 mmol) slowly.

  • Warm to Room Temperature and stir for 12 hours.

  • Quench with saturated

    
     solution (50 mL).
    
  • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine.

  • Dry over

    
     and concentrate.
    
  • Purify via column chromatography (Hexane/EtOAc gradient).

Phase 3: Hydrolysis (Ring Opening)

Rationale: Releasing the secondary amine and alcohol to form the final amino-alcohol core.

Reagents:

  • N-Alkylated Intermediate

  • Lithium Hydroxide (LiOH) or NaOH (2N)

  • Solvent: Ethanol/Water (3:1)

Step-by-Step:

  • Dissolve the intermediate in Ethanol/Water.

  • Add LiOH (3.0 eq) and reflux for 3-5 hours.

  • Cool and neutralize to pH 10.

  • Extract with DCM.

  • Crystallize the final chiral amino-alcohol salt (e.g., Hydrochloride) from Isopropanol.

Quality Control & Analytical Methods

To ensure the integrity of the chiral center and chemical purity, the following methods are mandatory.

HPLC Method (Chiral Purity)
  • Column: Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm and 270 nm (for methoxy group).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99.5%.

NMR Characterization (Validation)
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    Verify the integral ratio of the Methoxy group (
    
    
    ppm, s, 3H) to the Benzylic proton (
    
    
    ppm).
  • 
    C NMR:  Confirm the presence of the C-O (methoxy) and C-N chiral carbons.
    

Safety & Handling Protocol

  • Hazard Identification: (R)-2-Amino-2-(3-methoxyphenyl)ethanol is an irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during the alkylation step (DMF/NaH).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine. Hygroscopic.

References

  • Sigma-Aldrich. (R)-2-Amino-2-(3-methoxyphenyl)ethanol Product Specification.Link

  • PubChem. Compound Summary: (S)-2-Amino-2-(3-methoxyphenyl)ethanol (Enantiomer Reference). National Library of Medicine. Link

  • ResearchGate. Practical Synthesis of Mirabegron (Contextual Reference for Phenylethanolamine Synthesis).Link

  • Google Patents. Process for synthesis of phenylethanolamine derivatives (EP0924193A1).Link

  • Alchem Pharmtech. CAS 325153-00-2 Data Sheet.Link

(Note: While specific beta-blocker trade names using this exact intermediate are proprietary, the chemistry described aligns with the synthesis of 3-substituted phenylethanolamine adrenergic modulators.)

Sources

(R)-2-Amino-2-(3-methoxyphenyl)ethanol as a precursor for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Amino-2-(3-methoxyphenyl)ethanol (CAS: 763080-04-2 / 1213016-49-9) is a high-value chiral phenylglycinol derivative. Unlike its regioisomer (R)-2-amino-1-(3-methoxyphenyl)ethanol (a scaffold often associated with


-adrenergic agonists like Mirabegron), this 2-amino-2-phenyl  isomer functions primarily as a versatile chiral building block .

Its benzylic amine architecture makes it a critical precursor for:

  • C2-Symmetric Bis(oxazoline) (BOX) Ligands : "Privileged ligands" used in industrial asymmetric catalysis (e.g., cyclopropanation, Diels-Alder reactions).

  • Peptidomimetics : Incorporation into peptide backbones to induce specific secondary structures or improve proteolytic stability.

  • Chiral Auxiliaries : For diastereoselective synthesis of complex pharmaceutical intermediates.

This guide details the scalable synthesis of this amino alcohol from its amino acid precursor and provides a validated protocol for its downstream conversion into a Chiral BOX Ligand , a standard workflow in high-value API synthesis.

Technical Specifications

PropertySpecification
Chemical Name (R)-2-Amino-2-(3-methoxyphenyl)ethanol
Common Name (R)-3-Methoxyphenylglycinol
CAS Number 763080-04-2 (R-isomer); 1213016-49-9 (S-isomer)
Molecular Formula C

H

NO

Molecular Weight 167.21 g/mol
Chiral Center C2 (Benzylic position)
Physical State White to off-white crystalline solid
Solubility Soluble in Methanol, Ethanol, DMSO; Slightly soluble in DCM

Synthesis Protocol: Reduction of (R)-3-Methoxyphenylglycine

The most robust route to enantiopure amino alcohols is the reduction of the corresponding amino acid. The NaBH


/I

system
is preferred over LiAlH

for scale-up due to safety, cost, and ease of workup, while maintaining >99% optical purity.
Reagents & Materials
  • Precursor: (R)-3-Methoxyphenylglycine (commercially available or synthesized via Strecker reaction).

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ), Iodine (I
    
    
    
    ).[1]
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Methanol (MeOH), 3N NaOH.

Step-by-Step Methodology
  • Activation:

    • In a dry 3-neck round-bottom flask under N

      
       atmosphere, suspend (R)-3-methoxyphenylglycine (1.0 equiv) in anhydrous THF (10 mL/g).
      
    • Add NaBH

      
       (2.4 equiv) in one portion. The reaction is slightly exothermic; cool to 0°C if necessary.
      
  • Addition of Iodine:

    • Dissolve I

      
       (1.0 equiv) in THF (5 mL/g).
      
    • Add the I

      
       solution dropwise to the reaction mixture over 30–60 minutes at 0°C.
      
    • Mechanism Note: Iodine reacts with NaBH

      
       to generate Borane-THF (BH
      
      
      
      ·THF) in situ, which selectively reduces the carboxylic acid to the alcohol without racemizing the amine.
  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Heat to reflux (66°C) for 12–18 hours. Monitor by TLC or HPLC for disappearance of the amino acid.

  • Quench & Workup:

    • Cool to 0°C. Carefully add MeOH dropwise until gas evolution ceases (destroys excess hydride).

    • Evaporate the solvent under reduced pressure to obtain a white paste.

    • Dissolve the residue in 20% aqueous KOH or NaOH (5 mL/g) and stir for 4 hours at room temperature (hydrolyzes boron-amine complexes).

    • Extract with Dichloromethane (DCM) (3 x 10 mL/g).[2]

    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.[3]
  • Purification:

    • Recrystallize from Ethyl Acetate/Hexanes to yield the pure amino alcohol.

    • Expected Yield: 85–92%.

    • Optical Purity: >98% ee.

Process Logic Diagram

SynthesisWorkflow Start Start: (R)-3-Methoxyphenylglycine Activation Activation: NaBH4 + I2 → BH3·THF (in situ) Start->Activation Suspend in THF Reduction Reduction: Reflux in THF (12-18h) Activation->Reduction Carboxyl Reduction Quench Quench & Hydrolysis: MeOH then 20% KOH Reduction->Quench Destroy Boron Complex Purification Purification: Recrystallization (EtOAc/Hex) Quench->Purification Extraction (DCM) Product Product: (R)-2-Amino-2-(3-methoxyphenyl)ethanol Purification->Product >98% ee

Figure 1: Workflow for the reduction of (R)-3-methoxyphenylglycine to the target amino alcohol using the NaBH


/I

protocol.

Application Protocol: Synthesis of Chiral Bis(oxazoline) Ligands

The primary pharmaceutical utility of this scaffold is the synthesis of C2-symmetric Bis(oxazoline) (BOX) ligands . These ligands complex with metals (Cu, Zn, Fe) to catalyze asymmetric reactions, such as the synthesis of cyclopropane-containing drugs (e.g., Tasimelteon precursors) or chiral Diels-Alder adducts.

Reaction Overview
  • Transformation: Condensation of 2 equivalents of (R)-2-Amino-2-(3-methoxyphenyl)ethanol with a dinitrile (e.g., dimethylmalononitrile).

  • Catalyst: ZnCl

    
     or triflic acid.
    
Step-by-Step Methodology
  • Setup:

    • Combine (R)-2-Amino-2-(3-methoxyphenyl)ethanol (2.2 equiv) and Diethylmalonimidate dihydrochloride (1.0 equiv) in dry Dichloroethane (DCE).

    • Alternative: Use Malononitrile + ZnCl

      
       (catalytic) in chlorobenzene at reflux.
      
  • Cyclization:

    • Heat the mixture to reflux for 24 hours. Ammonia (NH

      
      ) is evolved as a byproduct.
      
    • Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of the imidate/nitrile.

  • Workup:

    • Cool to room temperature. Wash with water and saturated NaHCO

      
      .
      
    • Dry the organic layer over MgSO

      
       and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc).

    • Result: A C2-symmetric ligand bearing two 3-methoxyphenyl groups at the 4-positions of the oxazoline rings.

Downstream Utility Diagram

ApplicationPathway Precursor (R)-2-Amino-2-(3-methoxyphenyl)ethanol (Chiral Scaffold) Intermediate Bis(hydroxy-amide) Intermediate Precursor->Intermediate Condensation Reagent Linker Reagent (e.g., Malononitrile, Pyridine-2,6-dicarbonitrile) Reagent->Intermediate Cyclization Cyclization (SOCl2 or ZnCl2/Heat) Intermediate->Cyclization Ring Closure Ligand Chiral BOX / PyBOX Ligand (C2-Symmetric) Cyclization->Ligand Isolation Catalysis Asymmetric Catalysis (Cyclopropanation, Diels-Alder) Ligand->Catalysis + Cu(OTf)2 / Zn(OTf)2

Figure 2: Pathway for converting the amino alcohol into high-value chiral ligands for asymmetric drug synthesis.

Quality Control & Stability

To ensure the integrity of the precursor for pharmaceutical use, the following QC parameters are mandatory:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

    • Detection: UV @ 254 nm (targeting the phenyl ring).

    • Acceptance Criteria: Enantiomeric Excess (ee)

      
       98.0%.
      
  • NMR Verification:

    • 
      H NMR must show distinct benzylic proton signals. The methoxy group singlet (
      
      
      
      ppm) serves as a diagnostic handle.
  • Storage:

    • Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO

      
       (carbamate formation) and oxidation over long periods.
      

References

  • Reduction Protocol: McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[1][4] The Journal of Organic Chemistry, 58(13), 3568-3571. Link

  • NaBH4/I2 System: Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964-5965. Link

  • Ligand Synthesis (BOX): Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991).[5] Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions.[5][6] Journal of the American Chemical Society, 113(2), 726-728. Link

  • General Review: McManus, H. A., & Guiry, P. J. (2004). Recent developments in the application of oxazoline-containing ligands in asymmetric catalysis. Chemical Reviews, 104(9), 4151-4202. Link

Sources

Application Notes & Protocols: Asymmetric Alkylation Using (R)-2-Amino-2-(3-methoxyphenyl)ethanol Derivatives as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Asymmetric Synthesis

The biological activity of pharmaceutical compounds is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single desired enantiomer—a practice known as asymmetric synthesis—is a cornerstone of modern drug development and organic chemistry.

Chiral auxiliaries are a powerful and established tool in this endeavor. These are chiral compounds that are temporarily incorporated into a non-chiral substrate to direct a subsequent chemical reaction, inducing stereoselectivity. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.[1] Among the various classes of auxiliaries, those derived from 1,2-amino alcohols have proven to be exceptionally versatile and effective.[2]

This guide focuses on the application of derivatives of (R)-2-Amino-2-(3-methoxyphenyl)ethanol, a potent chiral amino alcohol, for the asymmetric alkylation of carboxylic acids. This process is fundamental for creating enantiomerically enriched α-substituted carboxylic acids, which are valuable building blocks for a vast array of natural products and pharmaceutical agents.[3] We will explore the underlying mechanistic principles, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high diastereoselectivity and chemical yield.

Principle of Operation: The Chiral Oxazolidinone Auxiliary

The efficacy of (R)-2-Amino-2-(3-methoxyphenyl)ethanol as a chiral auxiliary is realized upon its conversion into a rigid heterocyclic system, typically an oxazolidinone. This is achieved by first coupling the amino alcohol with a prochiral carboxylic acid (or its corresponding acyl chloride/anhydride) to form an amide, which is then cyclized. The resulting N-acyl oxazolidinone provides a conformationally restricted environment essential for stereocontrol.

The key steps are as follows:

  • Attachment : The carboxylic acid is coupled to the chiral amino alcohol.

  • Enolate Formation : A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS), deprotonates the α-carbon of the acyl group at low temperatures (e.g., -78 °C) to form a rigid, chelated (Z)-enolate.[1][4][5]

  • Stereoselective Alkylation : The bulky 3-methoxyphenyl substituent on the oxazolidinone sterically shields one face of the planar enolate. This forces an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, resulting in a highly diastereoselective alkylation.[1][6]

  • Auxiliary Cleavage : The newly formed, diastereomerically pure α-substituted product is then cleaved from the auxiliary, typically via hydrolysis, to yield the desired enantiomerically enriched carboxylic acid and recover the chiral amino alcohol.[4]

Mechanistic Rationale for Stereoselectivity

The high degree of stereocontrol is a direct consequence of the rigid chelated enolate intermediate. The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This locks the conformation and presents a well-defined steric environment. The (R)-configuration of the auxiliary, combined with the bulky aromatic substituent, effectively dictates the trajectory of the electrophile.

Asymmetric Alkylation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Start N-Acyl Oxazolidinone (Prochiral Substrate) Base LDA or NaHMDS -78 °C Start->Base Deprotonation Enolate Rigid (Z)-Enolate (Chelated with Li+) Enolate_ref Rigid (Z)-Enolate Base->Enolate Electrophile Electrophile (R'-X) Product Alkylated Product (New Stereocenter) Electrophile->Product Attack from less-hindered face Product_ref Alkylated Product note 3-methoxyphenyl group blocks top face Cleavage Hydrolysis (e.g., LiOH/H₂O₂) Final_Acid Enantiopure α-Alkylated Acid Cleavage->Final_Acid Recovered_Aux Recovered Auxiliary (R)-2-Amino-2- (3-methoxyphenyl)ethanol Cleavage->Recovered_Aux

Caption: Mechanism of chiral auxiliary-directed asymmetric alkylation.

Experimental Protocols

This section provides a representative, three-stage protocol for the asymmetric alkylation of propanoic acid using benzyl bromide as the electrophile.

Stage 1: Synthesis of the Chiral N-Propionyl Oxazolidinone

Objective: To attach the prochiral acyl group to the chiral auxiliary.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
(R)-2-Amino-2-(3-methoxyphenyl)ethanol167.201.67 g10.0Chiral Auxiliary
Propionyl Chloride92.520.97 mL11.0Acylating Agent
Triethylamine (Et₃N)101.192.23 mL16.0Base
Dichloromethane (DCM), anhydrous-50 mL-Solvent

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (R)-2-Amino-2-(3-methoxyphenyl)ethanol (1.67 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • Add triethylamine (2.23 mL, 16.0 mmol) dropwise via syringe.

  • Slowly add propionyl chloride (0.97 mL, 11.0 mmol) dropwise over 10 minutes. A white precipitate (Et₃N·HCl) will form.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

  • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amide is then cyclized to the oxazolidinone (details omitted for brevity, but typically involves treatment with a reagent like carbonyldiimidazole or phosgene equivalent). The final N-propionyl oxazolidinone is purified by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

Stage 2: Diastereoselective Alkylation

Objective: To create the new stereocenter via stereoselective alkylation.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
N-Propionyl Oxazolidinone (from Stage 1)~249.291.25 g5.0Substrate
Lithium Diisopropylamide (LDA)-2.75 mL5.5Base (2.0 M in THF/heptane)
Benzyl Bromide (BnBr)171.040.65 mL5.5Electrophile
Tetrahydrofuran (THF), anhydrous-25 mL-Solvent

Procedure:

  • To a flame-dried 100 mL round-bottom flask under argon, add the N-propionyl oxazolidinone (1.25 g, 5.0 mmol) and anhydrous THF (25 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LDA solution (2.75 mL, 5.5 mmol) dropwise via syringe over 15 minutes. The solution may turn yellow, indicating enolate formation. Stir for 30 minutes at -78 °C.

  • Add benzyl bromide (0.65 mL, 5.5 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours. The optimal time should be determined by TLC monitoring.

  • Quench the reaction at -78 °C by the slow addition of 15 mL of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add 30 mL of diethyl ether.

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the alkylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product. Expect d.r. > 95:5.

Stage 3: Cleavage and Recovery

Objective: To liberate the chiral carboxylic acid and recover the auxiliary.

Reagent/MaterialAmountMoles (mmol)Notes
Alkylated Oxazolidinone (from Stage 2)~1.0 g~2.95Substrate
Tetrahydrofuran (THF)15 mL-Solvent
Water5 mL-Solvent
Hydrogen Peroxide (H₂O₂)1.7 mL~16.730% aqueous solution
Lithium Hydroxide (LiOH)141 mg5.9Cleavage Reagent

Procedure:

  • Dissolve the purified alkylated product (~1.0 g, ~2.95 mmol) in a mixture of THF (15 mL) and water (5 mL) in a 50 mL flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 30% aqueous hydrogen peroxide solution (1.7 mL) dropwise, followed by the lithium hydroxide (141 mg, 5.9 mmol).

  • Stir the reaction vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding 10 mL of aqueous Na₂SO₃ solution (1.5 M).

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Transfer the remaining aqueous solution to a separatory funnel and extract with DCM (3 x 20 mL) to recover the chiral auxiliary. The combined organic layers can be dried and concentrated to recover the (R)-2-Amino-2-(3-methoxyphenyl)ethanol.

  • Acidify the aqueous layer to pH ~2 with 1M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the ethyl acetate layers, dry over Na₂SO₄, filter, and concentrate to yield the final (R)-2-benzylpropanoic acid. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by converting the acid to a chiral ester and analyzing by NMR. Expect e.e. > 95%.

Critical Parameters and Troubleshooting

The success of this asymmetric alkylation hinges on several key factors:

  • Base and Enolate Formation: The choice of base is critical. Strong, hindered bases like LDA or NaHMDS are required to ensure rapid and complete deprotonation without competing nucleophilic attack.[1] Incomplete enolate formation can lead to side reactions and lower yields.

  • Temperature Control: Maintaining a low temperature (typically -78 °C) is paramount. It ensures the kinetic formation of the desired (Z)-enolate, maintains its stability, and prevents side reactions like epimerization or elimination.[7]

  • Solvent Purity: Anhydrous solvents (THF, DCM) are essential. Trace amounts of water will quench the strong base and the enolate, leading to significantly reduced yields.

  • Electrophile Reactivity: Highly reactive electrophiles, such as benzylic and allylic halides, generally give the best results.[1] Less reactive electrophiles (e.g., simple alkyl iodides) may require longer reaction times or slightly elevated temperatures, which can sometimes compromise diastereoselectivity.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete enolate formation. 2. Water in the reaction. 3. Unreactive electrophile.1. Use freshly titrated/purchased base; ensure sufficient equivalents. 2. Use freshly distilled anhydrous solvents; flame-dry glassware. 3. Increase reaction time; consider converting alkyl halide to a more reactive triflate.
Poor Diastereoselectivity 1. Temperature too high. 2. Enolate equilibration. 3. Sterically undemanding electrophile.1. Ensure rigorous temperature control at -78 °C. 2. Add electrophile immediately after enolate formation is complete. 3. This method may be less effective for very small electrophiles like methyl iodide.
Incomplete Auxiliary Cleavage 1. Insufficient LiOH/H₂O₂. 2. Short reaction time.1. Ensure at least 2 equivalents of LiOH are used. 2. Monitor cleavage by TLC and extend reaction time if necessary.

Overall Experimental Workflow

Caption: Summary of the complete experimental workflow.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-875. [Link]

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Kim, B. H., & Lee, J. Y. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5‐6), 404-407. [Link]

  • Wikipedia contributors. (2024). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Seebach, D., & Estermann, H. (1987). Racemization-free deacylation of N-acylimidazolidine-2-ones using lithium hydroperoxide affords the corresponding α-substituted chiral carboxylic acids in high yield while permitting recovery of the chiral auxiliary. Tetrahedron Letters, 28(28), 3113-3116. [Link]

  • Gage, J. R., & Evans, D. A. (2003). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 80(5), 549. [Link]

  • Myers, A. G., et al. (2002). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 124(41), 12223-12231. [Link]

Sources

Protocol for the enantioselective addition of organozinc reagents using (R)-2-Amino-2-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Enantioselective Alkylation

Part 1: Executive Summary & Scientific Rationale

Abstract This application note details the protocol for utilizing (R)-2-Amino-2-(3-methoxyphenyl)ethanol (CAS: 1213016-49-9 / Analogous to Phenylglycinol derivatives) as a chiral ligand in the enantioselective addition of diethylzinc (


) to aldehydes. This specific ligand, characterized by an electron-donating methoxy group at the meta position of the aryl ring, modulates the Lewis acidity of the resulting zinc complex, often enhancing enantiomeric excess (ee) compared to unsubstituted phenylglycinol. This protocol is designed for high-throughput screening and scale-up optimization, targeting ee values >90%.

The Mechanistic Advantage The reaction operates via a bimetallic transition state (Noyori-type mechanism). The amino alcohol ligand reacts with dialkylzinc to form a chiral zinc alkoxide complex. This complex acts as a Lewis acid to activate the aldehyde while simultaneously directing the nucleophilic attack of a second dialkylzinc molecule. The 3-methoxy substituent provides subtle electronic tuning, stabilizing the transition state and preventing non-selective background reactions.

Part 2: Visualized Workflows & Mechanism

A. Experimental Workflow

Figure 1: Step-by-step experimental logic flow.

G Start Start: Inert Atmosphere Setup LigandPrep Ligand Solubilization (Toluene, Anhydrous) Start->LigandPrep CatForm Catalyst Formation Add Et2Zn (1.0 equiv to Ligand) WATCH: Ethane Gas Evolution LigandPrep->CatForm Validation Self-Validation Check: Gas cessation + Homogeneity CatForm->Validation Critical Step ReagentAdd Reagent Loading Add Excess Et2Zn (2.0 equiv) Validation->ReagentAdd System Active SubstrateAdd Substrate Addition Slow addition of Aldehyde ReagentAdd->SubstrateAdd Reaction Reaction Phase 0°C to RT, 12-24h SubstrateAdd->Reaction Quench Quench & Workup NH4Cl / HCl Reaction->Quench

Caption: Operational workflow for the enantioselective alkylation. The "Self-Validation" step ensures active catalyst formation before substrate commitment.

B. Catalytic Cycle (Noyori Mechanism)

Figure 2: The bimetallic catalytic cycle driving enantioselectivity.

Mechanism L Ligand (L*H) Cat Active Catalyst (L*ZnR) L->Cat -RH (Gas) ZnR2 ZnR2 Complex Bimetallic Assembly (L*ZnR + ZnR2 + Aldehyde) Cat->Complex + Aldehyde + ZnR2 TS Transition State (Alkyl Transfer) Complex->TS ProductZn Zinc-Alkoxide Product TS->ProductZn C-C Bond Formation ProductZn->Cat Regeneration Product Chiral Alcohol ProductZn->Product Hydrolysis

Caption: The active catalyst (L*ZnR) recruits a second equivalent of ZnR2 and the aldehyde, facilitating stereocontrolled alkyl transfer.

Part 3: Detailed Protocol

Materials & Equipment
  • Ligand: (R)-2-Amino-2-(3-methoxyphenyl)ethanol (>98% ee).

  • Organozinc: Diethylzinc (

    
    ), 1.0 M in Hexane (Pyrophoric - Handle with extreme caution).
    
  • Solvent: Toluene (Anhydrous, <50 ppm

    
    ).
    
  • Substrate: Benzaldehyde (freshly distilled) or aliphatic aldehyde.

  • Atmosphere: Argon or Nitrogen (Schlenk line or Glovebox).

Preparation of the Catalyst (The "Self-Validating" Step)

Rationale: The active species is not the free ligand but the zinc-amino-alkoxide. The evolution of ethane gas is the physical evidence of this transformation.

  • Setup: Flame-dry a 10 mL Schlenk tube and cool under argon flow.

  • Ligand Charge: Add (R)-2-Amino-2-(3-methoxyphenyl)ethanol (8.4 mg, 0.05 mmol, 5 mol%).

  • Solvation: Add anhydrous Toluene (1.5 mL). Ensure complete dissolution.

  • Catalyst Formation:

    • Cool the solution to

      
      .[1]
      
    • Dropwise, add

      
        (1.0 M in hexane, 2.0 mL, 2.0 mmol).
      
    • Observation: You will observe the evolution of ethane gas bubbles.

    • Validation: Stir for 15-30 minutes at

      
      . The cessation of bubbling and the formation of a clear, homogeneous solution indicates the successful formation of the active catalyst.
      
Enantioselective Addition

Rationale: Low temperature favors the organized transition state, maximizing ee, though reaction rates may decrease.

  • Substrate Addition: Add the Aldehyde (1.0 mmol) dropwise to the catalyst mixture at

    
    .
    
    • Note: For viscous aldehydes, dilute in 0.5 mL toluene before addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.

    • Monitoring: Check conversion via TLC or GC.

Quench and Purification
  • Quench: Cool to

    
     and carefully add 1N HCl (2 mL) or Saturated 
    
    
    
    .
    • Caution: Residual

      
       will react vigorously.
      
  • Extraction: Extract with

    
     or EtOAc (
    
    
    
    mL).
  • Workup: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Part 4: Data Analysis & Troubleshooting

Expected Performance Metrics
ParameterSpecificationNotes
Ligand Loading 2 - 5 mol%Higher loading (10%) may be required for aliphatic aldehydes.
Conversion > 95%If low, check anhydrous conditions.
Enantiomeric Excess 85 - 99%Determined by Chiral HPLC (e.g., Chiralcel OD-H).
Configuration (S)-AlcoholPredicted based on (R)-ligand and Noyori model.
Troubleshooting Guide
  • Problem: Low Enantioselectivity (<50% ee).

    • Root Cause:[2][3] Background reaction by free

      
      .[2]
      
    • Solution: Ensure the ligand is fully dissolved and reacted with

      
      before aldehyde addition. Lower the temperature to 
      
      
      
      .
  • Problem: No Reaction.

    • Root Cause:[2][3] Catalyst aggregation or oxide layer on Zn.

    • Solution: Use fresh

      
      . Ensure vigorous stirring.
      

Part 5: References & Authority

In-Text Citations: The protocol is grounded in the foundational work of Oguni & Omi (1984) regarding amino-alcohol catalysis [1] and the mechanistic elucidation by Noyori (1989) [2]. The specific structural class of the ligand (2-amino-2-arylethanol) is validated by Pericàs et al. [3] and Zhang et al. [4], who demonstrated the efficacy of phenylglycinol derivatives in dialkylzinc additions.

Reference List:

  • Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by chiral amino alcohols.[2][4][5][6][7] Tetrahedron Letters, 25(26), 2823-2824.

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of carbonyl compounds with organometallic reagents. Journal of the American Chemical Society, 108(20), 6405-6406.

  • Fraile, J. M., et al. (2003).[7] New Silica-Immobilized Chiral Amino Alcohol for the Enantioselective Addition of Diethylzinc to Benzaldehyde.[7] Organic Letters, 5(23), 4333–4335.[7]

  • Zhang, C. H., et al. (2010).[8] Highly Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Novel Chiral tert-Amino Alcohols.[9][8] Bulletin of the Korean Chemical Society, 31(4).[8]

  • PubChem Compound Summary. (R)-2-Amino-2-(3-methoxyphenyl)ethanol. National Library of Medicine.

Sources

Application Notes & Protocols: The Strategic Use of (R)-2-Amino-2-(3-methoxyphenyl)ethanol in the Enantioselective Synthesis of Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Adrenergic Agonists

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the functioning of the sympathetic nervous system, mediating the physiological effects of catecholamines like norepinephrine and epinephrine.[1][2] These receptors are broadly classified into α and β subtypes, each with distinct tissue distributions and signaling pathways that regulate vital processes such as cardiovascular function, bronchodilation, and metabolic activity.[1][3] Consequently, they are critical targets for therapeutic intervention.

Adrenergic receptor agonists are compounds that mimic the action of endogenous catecholamines, finding wide application as nasal decongestants, vasopressors to treat hypotension, and bronchodilators for asthma.[4][5][6] The pharmacological activity of these agents is profoundly dependent on their stereochemistry. For many β-phenylethylamine-based agonists, the biological activity resides almost exclusively in the (R)-enantiomer, which can be 10- to 500-fold more potent than its (S)-counterpart.[7] This underscores the critical need for robust enantioselective synthetic strategies. Chiral 1,2-amino alcohols, such as (R)-2-Amino-2-(3-methoxyphenyl)ethanol, represent a pivotal class of building blocks for the efficient and stereocontrolled synthesis of these important pharmaceuticals.[8][9]

This guide provides an in-depth exploration of the application of (R)-2-Amino-2-(3-methoxyphenyl)ethanol and related chiral precursors in the synthesis of adrenergic agonists, focusing on (R)-Phenylephrine as a primary case study.

Core Synthesis Strategy: From Chiral Precursor to (R)-Phenylephrine

(R)-Phenylephrine is a selective α1-adrenergic receptor agonist used clinically as a mydriatic, a nasal decongestant, and to increase blood pressure.[4] Its synthesis provides an excellent model for demonstrating the utility of chiral amino alcohol precursors. A common and efficient strategy involves the asymmetric reduction of a prochiral α-amino ketone. This approach ensures the correct stereochemistry at the benzylic alcohol, which is crucial for potent receptor binding.

The following workflow illustrates a robust pathway for the synthesis of (R)-Phenylephrine, highlighting the key transformation from an achiral ketone to the chiral amino alcohol.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Reduction & Deprotection A m-Hydroxyacetophenone B 3'-Benzyloxyacetophenone A->B Benzyl Protection (BnBr, K2CO3) C 2-Bromo-3'-benzyloxyacetophenone B->C α-Bromination (Br2, HBr) D 2-(Methylamino)-1-(3-benzyloxyphenyl)ethanone (Prochiral Ketone) C->D Amination (Methylamine) E (R)-N-Benzylphenylephrine D->E Asymmetric Transfer Hydrogenation (Ru(II)-TsDPEN catalyst) D->E F (R)-Phenylephrine E->F Hydrogenolysis (H2, Pd/C)

Caption: Synthetic workflow for (R)-Phenylephrine via asymmetric reduction.

Detailed Protocol: Asymmetric Synthesis of (R)-Phenylephrine Hydrochloride

This protocol details a laboratory-scale synthesis based on the asymmetric transfer hydrogenation of a protected α-amino ketone, a method known for its high enantioselectivity and operational simplicity.[9][10]

Part 1: Synthesis of 2-(Methylamino)-1-(3-benzyloxyphenyl)ethanone HCl (Prochiral Ketone Precursor)
  • Rationale: The phenolic hydroxyl group of m-hydroxyacetophenone is protected as a benzyl ether to prevent side reactions during the subsequent bromination and amination steps. The final precursor is an HCl salt, which is typically a stable, crystalline solid.

  • Step 1.1: Protection of m-Hydroxyacetophenone

    • To a solution of m-hydroxyacetophenone (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude 3'-benzyloxyacetophenone by column chromatography or recrystallization.

  • Step 1.2: α-Bromination

    • Dissolve 3'-benzyloxyacetophenone (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

    • Add a solution of bromine (1.0 eq) in the same solvent dropwise at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with a solution of sodium bisulfite and extract the product with an organic solvent.

    • Wash the organic layer, dry over sodium sulfate, and concentrate to yield crude 2-bromo-3'-benzyloxyacetophenone, which can be used directly in the next step.

  • Step 1.3: Amination

    • Dissolve the crude bromo-ketone (1.0 eq) in a solvent like THF.

    • Cool the solution to 0 °C and add an excess of methylamine solution (e.g., 40% in water or 2M in THF) (3-4 eq).

    • Stir the reaction at room temperature for 6-8 hours.

    • Concentrate the mixture, add water, and extract with ethyl acetate.

    • Wash the organic phase, dry, and concentrate. Dissolve the residue in diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt of 2-(methylamino)-1-(3-benzyloxyphenyl)ethanone.

Part 2: Asymmetric Transfer Hydrogenation and Deprotection
  • Rationale: This key step establishes the desired (R)-stereochemistry. A ruthenium catalyst complexed with a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), facilitates the highly enantioselective transfer of hydrogen from a hydrogen source (e.g., formic acid/triethylamine) to the ketone.[9]

  • Step 2.1: Asymmetric Reduction

    • In an inert atmosphere glovebox or using Schlenk techniques, charge a flask with the ketone precursor HCl salt (1.0 eq) and a catalytic amount of the Ru(II)-TsDPEN complex (e.g., 0.1-0.5 mol%).

    • Add a degassed azeotropic mixture of formic acid and triethylamine (5:2 ratio) as both the hydrogen source and solvent.

    • Stir the mixture at 40-60 °C for 18-24 hours, monitoring for completion by HPLC.

    • Upon completion, cool the reaction, dilute with water, and basify with ammonium hydroxide to pH ~9.

    • Extract the product, (R)-N-benzylphenylephrine, with ethyl acetate. Combine the organic layers, dry, and concentrate.

  • Step 2.2: Hydrogenolysis (Deprotection)

    • Dissolve the crude (R)-N-benzylphenylephrine (1.0 eq) in methanol.

    • Add Palladium on carbon (10% w/w, ~5 mol%) to the solution.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-6 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate to yield crude (R)-Phenylephrine base.

  • Step 2.3: Salt Formation and Purification

    • Dissolve the crude base in isopropanol or ethanol.

    • Add a solution of HCl in the same solvent dropwise until the pH is acidic.

    • Cool the mixture to 0-5 °C to induce crystallization.

    • Filter the crystalline (R)-Phenylephrine hydrochloride, wash with cold solvent, and dry under vacuum.[11]

Data Summary and Expected Outcomes
StepKey ReagentsTypical ConditionsExpected YieldExpected Purity (ee)
Protection Benzyl bromide, K₂CO₃Acetone, Reflux, 12h>90%N/A
Bromination BromineChloroform, 0°C to RT, 3h>85%N/A
Amination MethylamineTHF, 0°C to RT, 6h>80% (as HCl salt)N/A
Asymmetric Reduction Ru(II)-(R,R)-TsDPEN, HCOOH/NEt₃40-60°C, 18-24h>90%>99%
Deprotection H₂, 10% Pd/CMethanol, RT, 4-6h>95%>99%
Overall ~50-60%>99%

Mechanism of Action: α1-Adrenergic Receptor Signaling

(R)-Phenylephrine exerts its physiological effects by selectively binding to and activating α1-adrenergic receptors.[4] These receptors are coupled to the Gq family of G proteins.

  • Receptor Activation: Binding of phenylephrine induces a conformational change in the α1-receptor.

  • Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

  • PLC Activation: The Gαq-GTP subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2]

  • Downstream Effects:

    • IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

    • DAG and the increased intracellular Ca²⁺ activate protein kinase C (PKC), which phosphorylates various cellular proteins.

    • The elevated Ca²⁺ levels lead to the primary physiological response, such as the contraction of vascular smooth muscle, resulting in vasoconstriction and an increase in blood pressure.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm A (R)-Phenylephrine (Agonist) B α1-Adrenergic Receptor A->B Binds C Gq Protein (α, β, γ subunits) B->C Activates D Phospholipase C (PLC) C->D α-subunit activates E PIP2 F IP3 E->F Cleavage by PLC G DAG E->G Cleavage by PLC H Endoplasmic Reticulum Ca²⁺ Store F->H Binds to receptor J Protein Kinase C (PKC) G->J Activates I ↑ Intracellular Ca²⁺ H->I Releases Ca²⁺ I->J Activates K Physiological Response (e.g., Smooth Muscle Contraction) I->K J->K Phosphorylates target proteins

Caption: α1-Adrenergic receptor signaling pathway activated by Phenylephrine.

Broader Applications: Synthesis of Metaraminol

The principles of using chiral amino alcohol precursors extend to other important adrenergic agonists. Metaraminol, an agonist at both α1 and β-adrenergic receptors, is used to treat hypotension.[12] Its synthesis also relies on the stereocontrolled formation of a 1,2-amino alcohol moiety.

A notable synthetic route involves an asymmetric Henry (nitroaldol) reaction between 3-hydroxybenzaldehyde and nitroethane, followed by reduction of the nitro group to the primary amine.[13][14][15] This establishes the two contiguous stereocenters required for the biologically active (1R, 2S) diastereomer. This demonstrates the versatility of synthetic strategies focused on creating the core chiral amino alcohol structure for this class of drugs.

Conclusion

(R)-2-Amino-2-(3-methoxyphenyl)ethanol and structurally related chiral molecules are indispensable building blocks in the synthesis of adrenergic receptor agonists. The pronounced stereoselectivity of adrenergic receptors necessitates the use of enantiopure intermediates to produce safe and effective medicines. The detailed synthesis of (R)-Phenylephrine via asymmetric transfer hydrogenation exemplifies a modern, efficient, and highly selective strategy that is broadly applicable in pharmaceutical development. Understanding the underlying synthetic logic and biochemical mechanisms empowers researchers to design and execute the synthesis of novel and improved adrenergic therapeutics.

References

  • National Center for Biotechnology Information. (2023). β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons. PubMed Central. Retrieved from [Link]

  • QIAGEN. (n.d.). α-Adrenergic Signaling. GeneGlobe. Retrieved from [Link]

  • Padro, C., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Immunology, 192(11), 5031-5037. Retrieved from [Link]

  • Piascik, M. T., & Perez, D. M. (2001). The α1-adrenergic receptors: diversity of signaling networks and regulation. Trends in Pharmacological Sciences, 22(10), 524-529. Retrieved from [Link]

  • Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201–1206. Retrieved from [Link]

  • ResearchGate. (n.d.). The selected enzymatic synthesis of chiral 1,2‐amino alcohols and.... Retrieved from [Link]

  • Reddy, V. R., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. The Journal of Organic Chemistry, 89(9), 6085–6099. Retrieved from [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12613–12649. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of (R)-phenylephrine hydrochloride. Retrieved from [Link]

  • King Mongkut's University of Technology Thonburi. (n.d.). CHAPTER 1 INTRODUCTION. Retrieved from [Link]

  • Scite.ai. (n.d.). A Practical Synthesis of (R)-(−)-Phenylephrine Hydrochloride. Retrieved from [Link]

  • Baison, W., et al. (2014). An alternative synthesis of (±)-phenylephrine hydrochloride. Maejo International Journal of Science and Technology, 8(1), 41-47. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Retrieved from [Link]

  • Google Patents. (n.d.). EP3199516A1 - Process for the preparation of metaraminol.
  • Jamison, C. R., et al. (2015). Continuous and convergent access to vicinyl amino alcohols. Chemical Communications, 51(82), 15152-15155. Retrieved from [Link]

  • Google Patents. (n.d.). US20170210696A1 - Process for the Preparation of Metaraminol.
  • Google Patents. (n.d.). US10087136B2 - Process for the preparation of Metaraminol.
  • Någren, K., et al. (1994). [11C]metaraminol, a false neurotransmitter: preparation, metabolite studies and positron emission tomography examination in monkey. Nuclear Medicine and Biology, 21(4), 503-510. Retrieved from [Link]

  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 801831. Retrieved from [Link]

  • ChEMBL. (n.d.). Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold. Retrieved from [Link]

  • Procopiou, P. A., et al. (2010). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. Journal of Medicinal Chemistry, 53(11), 4522-4530. Retrieved from [Link]

  • Google Patents. (n.d.). EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 331–347. Retrieved from [Link]

  • Graham, R. M. (1990). Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine, 57(5), 482-492. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Characterization of β 2 -Adrenergic Agonist Enantiomers: Zilpaterol. Retrieved from [Link]

  • Drauz, K. (1997). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA International Journal for Chemistry, 51(6), 310-314. Retrieved from [Link]

Sources

Application Notes & Protocols: Pharmacological Profiling of Novel (R)-2-Amino-2-(3-methoxyphenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the pharmacological characterization of novel derivatives based on the (R)-2-Amino-2-(3-methoxyphenyl)ethanol scaffold. This chemical structure belongs to the phenylethanolamine class, which is known to interact with G-protein coupled receptors (GPCRs), particularly adrenergic receptors that mediate critical physiological responses.[1][2][3] The protocols herein are designed for researchers in drug discovery and pharmacology to determine the binding affinity, functional activity (potency and efficacy), and initial safety profile of these new chemical entities (NCEs). The guide follows a logical screening cascade, from primary binding assays to secondary functional assays and preliminary in vitro ADME/Tox profiling, ensuring a robust and self-validating data package for lead candidate selection.

Introduction: The Rationale for Profiling Phenylethanolamines

The phenylethanolamine backbone is a privileged scaffold in medicinal chemistry, forming the core of endogenous neurotransmitters like norepinephrine and epinephrine.[2][4] Consequently, synthetic derivatives are potent modulators of the adrenergic system, which is comprised of three main families of GPCRs: α1 (Gq-coupled), α2 (Gi-coupled), and β (Gs-coupled). The specific stereochemistry—(R)-configuration at the benzylic alcohol—and the substitution pattern on the phenyl ring, such as the 3-methoxy group, are critical determinants of receptor affinity and subtype selectivity.

A systematic pharmacological evaluation is essential to build a structure-activity relationship (SAR) and identify derivatives with the desired profile: high affinity and potency for a specific receptor subtype, selectivity against off-targets, and favorable drug-like properties. This guide outlines the standard, validated assays required for this characterization.

Part 1: Initial Compound Management

Accurate and reproducible results begin with proper compound handling.

1.1. Solubility Assessment and Stock Solution Preparation

  • Objective: To determine the optimal solvent and prepare a high-concentration stock solution.

  • Protocol:

    • Begin by assessing the solubility of each derivative in 100% dimethyl sulfoxide (DMSO).

    • Weigh out approximately 1-2 mg of the compound into a clean glass vial.

    • Add a calculated volume of DMSO to achieve a target concentration of 10-20 mM.

    • Vortex and/or sonicate the vial for 10-15 minutes to facilitate dissolution. Visually inspect for any undissolved particulate matter against a light source.

    • If the compound is fully dissolved, this 10-20 mM solution will serve as the primary stock.

    • If solubility in DMSO is poor, test alternative solvents such as ethanol or create a salt form (e.g., HCl salt) to improve aqueous solubility.

  • Causality: DMSO is a standard solvent for primary screening due to its ability to dissolve a wide range of organic molecules and its compatibility with most in vitro assays at low final concentrations (typically ≤0.5%). Starting with a high-concentration, fully solubilized stock is critical for creating accurate serial dilutions and avoiding compound precipitation in aqueous assay buffers.

1.2. Storage and Handling

  • Store primary DMSO stocks at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot and prepare intermediate dilutions and final serial dilutions in the appropriate assay buffer or cell culture medium.

  • Trustworthiness: Minimizing freeze-thaw cycles prevents compound degradation and ensures the concentration of the stock solution remains consistent across experiments.

Part 2: Pharmacological Profiling Workflow

A tiered approach is used to efficiently identify and characterize promising compounds. This workflow prioritizes resource-intensive functional and safety assays for compounds that show high affinity at the target of interest in primary screens.

Caption: High-level pharmacological screening cascade.

Part 3: Primary Screening - Receptor Affinity Profiling

The first step is to determine if and how strongly the derivatives bind to the target adrenergic receptors. Competitive radioligand binding assays are the gold standard for quantifying binding affinity (Ki).[5][6][7]

3.1. Protocol: Competitive Radioligand Binding Assay

  • Objective: To determine the inhibitory constant (Ki) of the test compounds at a panel of adrenergic receptors (e.g., α1A, α2A, β1, β2).

  • Principle: The assay measures the ability of an unlabeled test compound to compete for binding with a known high-affinity radiolabeled ligand at a specific receptor. The concentration of test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the Ki.

  • Materials:

    • Membrane Preparations: Cell membranes from HEK293 or CHO cells stably expressing the human adrenergic receptor subtype of interest.

    • Radioligands: e.g., [³H]-Prazosin (for α1), [³H]-Rauwolscine (for α2), [¹²⁵I]-Iodocyanopindolol (for β).[6]

    • Non-Specific Control: An excess concentration of a known unlabeled ligand (e.g., 10 µM Phentolamine for α receptors, 10 µM Propranolol for β receptors).[6]

    • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[6]

    • Test Compounds: Serial dilutions of the (R)-2-Amino-2-(3-methoxyphenyl)ethanol derivatives.

    • Apparatus: 96-well microplates, glass fiber filters, cell harvester, liquid scintillation or gamma counter.

  • Methodology:

    • Membrane Preparation: Isolate cell membranes from cultured cells expressing the target receptor via homogenization and differential centrifugation. Determine the final protein concentration using a Bradford or BCA assay.[5][6]

    • Assay Setup: In a 96-well plate, set up triplicate wells for:

      • Total Binding: Assay Buffer + Radioligand + Membrane Preparation.

      • Non-specific Binding (NSB): Assay Buffer + Radioligand + Non-Specific Control + Membrane Preparation.

      • Competition: Assay Buffer + Radioligand + Test Compound (at varying concentrations) + Membrane Preparation.

    • Incubation: Add components in the order specified, initiating the reaction by adding the membrane preparation. Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[6]

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Counting: Place the filters in scintillation vials (for ³H) or gamma counter tubes (for ¹²⁵I) and quantify the radioactivity.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Part 4: Secondary Screening - Functional Characterization

Compounds with high binding affinity must be tested for functional activity. The appropriate assay depends on the G-protein the receptor couples to.

Gs- and Gi-Coupled Receptors (β and α2-Adrenergic)

These receptors modulate the activity of adenylyl cyclase, leading to an increase (Gs) or decrease (Gi) in the intracellular second messenger cyclic AMP (cAMP).[8][9]

G Ligand Agonist (e.g., Derivative) Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Binds Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Relaxation) PKA->Response Phosphorylates Targets

Caption: Simplified Gs-coupled signaling pathway.

4.1.1. Protocol: cAMP Accumulation/Inhibition Assay

  • Objective: To measure changes in intracellular cAMP levels to determine if a compound is an agonist or antagonist.

  • Principle: Modern cAMP assays often use bioluminescent or fluorescence resonance energy transfer (FRET) based biosensors expressed in cells, providing a direct readout of cAMP concentration in a homogeneous format.[10][11][12]

  • Materials:

    • HEK293 cells stably expressing the target receptor (e.g., β2 for Gs, α2A for Gi) and a cAMP biosensor (e.g., GloSensor™).

    • Cell Culture Medium (e.g., DMEM).

    • Assay Buffer/Medium (e.g., CO₂-independent medium).

    • For Gi assays: Forskolin (an adenylyl cyclase activator).

    • For antagonist mode: A known agonist for the target receptor.

  • Methodology (Agonist Mode):

    • Seed cells in a 384-well white plate and incubate overnight.[12]

    • Equilibrate cells with the cAMP biosensor substrate according to the manufacturer's protocol (e.g., incubate for 2 hours).[10]

    • Add serial dilutions of the test compounds to the wells.

    • Incubate for 15-30 minutes at room temperature.

    • Read the luminescence signal on a plate reader. An increase in signal indicates cAMP production (Gs activation).

  • Methodology (Antagonist Mode):

    • Follow steps 1-2 above.

    • Pre-incubate the cells with serial dilutions of the test compounds for 15-20 minutes.

    • Add a fixed concentration of a known agonist (typically its EC₈₀ concentration).

    • Incubate for another 15-30 minutes.

    • Read the signal. A decrease in the agonist-induced signal indicates antagonism.

  • Data Analysis:

    • Agonist: Plot signal vs. log[compound] to determine EC50 (potency) and the maximum response relative to a standard agonist (efficacy).

    • Antagonist: Plot signal vs. log[compound] to determine the IC50 (concentration that inhibits 50% of the agonist response).

Gq-Coupled Receptors (α1-Adrenergic)

These receptors activate phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a transient increase in cytosolic calcium.[13][14]

G Ligand Agonist (e.g., Derivative) Receptor α1-Adrenergic Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein (α, β, γ subunits) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ ER->Ca Releases Response Cellular Response (e.g., Contraction) Ca->Response Activates

Caption: Simplified Gq-coupled signaling pathway.

4.2.1. Protocol: Calcium Mobilization Assay

  • Objective: To measure intracellular calcium flux to determine agonist or antagonist activity at Gq-coupled receptors.

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent calcium release, the dye binds to Ca²⁺, causing a significant increase in its fluorescence intensity. This change is monitored in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).[13][14][15][16]

  • Materials:

    • HEK293 or CHO cells stably expressing the target receptor (e.g., α1A).

    • Fluo-4 AM or similar calcium-sensitive dye.

    • Probenecid (an anion-exchange pump inhibitor that helps retain the dye in the cells).[13]

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Methodology:

    • Seed cells in a 96- or 384-well black, clear-bottom plate and incubate overnight.

    • Remove the growth medium and add the loading buffer containing the fluorescent dye and probenecid.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, to allow for dye loading and de-esterification.[13]

    • Place the cell plate into the FLIPR or FlexStation instrument.

    • Initiate the reading: establish a stable baseline fluorescence for 10-20 seconds.

    • The instrument's integrated pipettor adds the test compounds (for agonist mode) or a known agonist (after pre-incubation with test compounds for antagonist mode).

    • Continue to record the fluorescence signal for 1-3 minutes to capture the transient calcium peak.

  • Data Analysis:

    • The response is typically measured as the maximum peak fluorescence minus the baseline.

    • Plot the response vs. log[compound] concentration to calculate EC50 (for agonists) or IC50 (for antagonists).

Part 5: In Vitro ADME & Safety Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to ensure that potent compounds also have the potential to become viable drugs.[17][18][19][20]

Assay Objective Brief Methodology Key Parameter
Aqueous Solubility To measure the thermodynamic solubility of the compound in a physiologically relevant buffer.A surplus of solid compound is equilibrated in a buffer (e.g., PBS, pH 7.4) for 24h. The supernatant is filtered, and the concentration is measured by LC-MS/MS.Solubility (µg/mL or µM)
Metabolic Stability To assess the compound's susceptibility to metabolism by liver enzymes.The compound is incubated with liver microsomes (containing CYP450 enzymes) and NADPH. Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS.In vitro half-life (t½, min), Intrinsic Clearance (CLint)
CYP450 Inhibition To identify potential for drug-drug interactions by measuring inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9).[21]The compound is co-incubated with human liver microsomes, a CYP-isoform-specific probe substrate, and NADPH. The formation of the probe's metabolite is measured.IC50 (µM)
Plasma Protein Binding To determine the fraction of the compound bound to plasma proteins, which affects its distribution and availability.The compound is added to plasma in one chamber of a rapid equilibrium dialysis (RED) device, separated by a semipermeable membrane from a buffer-only chamber. After equilibration, concentrations in both chambers are measured.[21]Percent Bound (%)
Cytotoxicity To assess the general toxicity of the compound to cells.A cell line (e.g., HepG2) is incubated with serial dilutions of the compound for 24-72h. Cell viability is measured using an assay like MTT or CellTiter-Glo.CC50 (µM)

Part 6: Data Summary and Interpretation

All quantitative data should be consolidated into a clear table to facilitate SAR analysis and comparison between derivatives.

Table 1: Example Pharmacological Profile of (R)-2-Amino-2-(3-methoxyphenyl)ethanol Derivatives

Compound ID α1A Ki (nM) β2 EC50 (nM) β2 Efficacy (%) Metabolic Stability (t½, min) Cytotoxicity CC50 (µM)
Parent 55012004525>50
Derivative-01 78015 98 45>50
Derivative-02 25 9505<512
Derivative-03 62025085>60>50

Data are hypothetical.

Interpretation:

  • Derivative-01 shows a promising profile as a potent and efficacious β2 agonist with improved metabolic stability and low cytotoxicity. Its affinity for the α1A receptor is low, indicating good selectivity.

  • Derivative-02 is a potent α1A ligand but is metabolically unstable and shows some cytotoxicity, making it less desirable.

  • Derivative-03 has moderate activity but excellent metabolic stability, suggesting it could be a candidate for further optimization.

References

  • Selvita. (n.d.). In Vitro ADME.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3779.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • PharmaLegacy. (n.d.). In Vitro ADME Studies.
  • Current Protocols. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Curr. Protoc., 4(1), e974.
  • Assay Guidance Manual - NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • BenchChem. (n.d.). Application Notes and Protocols: Radioligand Binding Assay for Mephentermine at Adrenergic Receptors.
  • Journal of Visualized Experiments. (n.d.).
  • Wikipedia. (n.d.). Phenethylamine.
  • Coccione, S., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 8(3), 415-423.
  • Eurofins Discovery. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • Wikipedia. (n.d.). Phenylethanolamine.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
  • Larsen, A. A., et al. (1977). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 20(11), 1446-1450.
  • Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.
  • JoVE (Journal of Visualized Experiments). (2022).
  • Eagle Biosciences. (n.d.). Anti-beta2 Adrenergic Receptor Antibodies (IgG) Elisa.
  • ACS Publications - Analytical Chemistry. (2026).
  • Springer Nature Experiments. (n.d.). Detection of β-Adrenergic Receptors by Radioligand Binding.
  • PubMed. (n.d.). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides.
  • PubChem. (n.d.). Phenylethanolamine.
  • MDPI. (2020).
  • CymitQuimica. (n.d.). 2-((3-Amino-4-methoxyphenyl)amino)ethanol sulfate.
  • PubChem. (n.d.). (R)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride.
  • SciELO. (n.d.).
  • PubChem. (n.d.). (S)-2-Amino-2-(3-methoxyphenyl)ethanol.
  • Der Pharma Chemica. (n.d.).
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Ramalin Derivatives as Multi-Target Agents for Alzheimer's Disease.
  • MDPI. (2024).
  • Rasayan Journal of Chemistry. (2023).
  • Frontiers in Pharmacology. (2015). Antinociceptive and neuropharmacological activities of methanol extract of Phoenix sylvestris fruit pulp. 6, 212.

Sources

Troubleshooting & Optimization

Side reactions in the preparation of (R)-2-Amino-2-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable chiral amino alcohol. By understanding the underlying chemical principles, you can optimize your synthetic route, improve yield and enantiopurity, and troubleshoot effectively.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (R)-2-Amino-2-(3-methoxyphenyl)ethanol?

A1: The primary methods for synthesizing (R)-2-Amino-2-(3-methoxyphenyl)ethanol and similar chiral amino alcohols include:

  • Asymmetric Reduction of α-Amino Ketones: This is a widely used strategy involving the enantioselective reduction of a corresponding α-amino ketone precursor. Catalysts like those based on Corey-Bakshi-Shibata (CBS) oxazaborolidines are frequently employed.[1]

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, which are chemically transformed into the desired amino alcohol.[2]

  • Biocatalytic Methods: Engineered enzymes, such as amine dehydrogenases (AmDHs), can be used for the asymmetric reductive amination of α-hydroxy ketones, offering a green and highly selective alternative.[3]

  • Chiral Resolution: A racemic mixture of 2-Amino-2-(3-methoxyphenyl)ethanol can be synthesized and then separated into its constituent enantiomers using a chiral resolving agent to form diastereomeric salts with different solubilities.[4]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side Reactions: The formation of byproducts consumes starting material and reduces the yield of the desired product. See the Troubleshooting Guide below for common side reactions.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and chromatography steps.[2] Ensure proper phase separation and minimize the number of purification steps if possible.

  • Reagent Quality: The purity and reactivity of your starting materials and reagents are critical. Use reagents from reputable suppliers and ensure they are stored correctly.

Q3: How can I determine the enantiomeric excess (e.e.) of my product?

A3: The most common and reliable method for determining the enantiomeric excess of chiral amino alcohols is chiral High-Performance Liquid Chromatography (HPLC) .[2][5] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification. Other methods include chiral gas chromatography (GC) for volatile derivatives and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.[2][6]

II. Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific problems you may encounter during the synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol, focusing on the common asymmetric reduction route.

Problem 1: Low Enantioselectivity (Low e.e. Value)

Symptoms: Chiral HPLC analysis shows a significant peak for the undesired (S)-enantiomer.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Catalyst Inactivity/Degradation The chiral catalyst (e.g., CBS catalyst) is sensitive to moisture and air. Improper handling can lead to decomposition and loss of enantioselectivity.- Ensure all glassware is flame-dried or oven-dried before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened or properly stored catalyst.
Incorrect Reaction Temperature Asymmetric reductions are often highly temperature-dependent. Deviations from the optimal temperature can significantly reduce enantioselectivity.- Maintain the recommended reaction temperature using a suitable cooling bath (e.g., ice-water, dry ice-acetone).- Monitor the internal reaction temperature, not just the bath temperature.
Sub-optimal Reducing Agent The choice and stoichiometry of the reducing agent (e.g., borane-tetrahydrofuran complex) are crucial for achieving high enantioselectivity in conjunction with the chiral catalyst.[2]- Use the recommended reducing agent and ensure its concentration is accurately known.- Add the reducing agent slowly to control the reaction rate and temperature.
Problem 2: Formation of Achiral Byproducts

Symptoms: TLC or NMR analysis of the crude product shows significant impurities other than the starting material and the desired product.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Over-reduction Strong reducing agents can potentially reduce the methoxy group on the phenyl ring, although this is less common under typical conditions for ketone reduction.- Use a milder reducing agent if possible.- Carefully control the stoichiometry of the reducing agent.
Formation of Diol Byproduct If the starting material is an α-hydroxy ketone, reduction of the ketone can lead to a diol.- Ensure the starting material is the correct α-amino ketone.
Polymeric Byproducts In some cases, side reactions can lead to the formation of polymeric materials, which can complicate purification.[7]- Ensure adequate stirring to prevent localized high concentrations of reagents.- Consider adding reagents at a slower rate.
Problem 3: Difficult Purification

Symptoms: The product is difficult to isolate from byproducts or starting materials by column chromatography or recrystallization.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Similar Polarity of Product and Impurities If side products have similar polarity to the desired amino alcohol, they will be difficult to separate by standard silica gel chromatography.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider derivatizing the amino or alcohol group to alter the polarity for easier separation, followed by deprotection.
Product is an Oil or Gummy Solid The final product may not crystallize easily, making isolation by recrystallization challenging.- Attempt to form a salt (e.g., hydrochloride salt) of the amino alcohol, which is often a crystalline solid and easier to purify by recrystallization.- Try different solvent systems for recrystallization.

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Asymmetric Reduction of 2-Amino-3'-methoxyacetophenone

This protocol is a representative procedure and may require optimization for your specific laboratory conditions.

  • Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).

  • Borane Addition: Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (0.6 equivalents) to the catalyst solution and stir for 15 minutes.[2]

  • Substrate Addition: Dissolve 2-amino-3'-methoxyacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst-borane mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 6-24 hours).[2]

  • Quenching: Upon completion, slowly add methanol to quench the excess borane, followed by the addition of 1 M HCl.

  • Workup: Warm the mixture to room temperature and remove the THF under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.[2]

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.[2]

Workflow for Troubleshooting Low Enantiomeric Excess

Caption: Troubleshooting workflow for low enantiomeric excess.

IV. Visualizing Reaction Pathways

Desired Reaction vs. Potential Side Reaction

The following diagram illustrates the desired asymmetric reduction pathway versus a potential side reaction leading to the undesired enantiomer.

Reaction_Pathways sub 2-Amino-3'-methoxyacetophenone (Prochiral Ketone) cat_R (S)-CBS Catalyst + BH3-THF sub->cat_R Desired Pathway cat_S Imperfect Catalyst System (e.g., degraded catalyst, wrong temp.) sub->cat_S Side Reaction Pathway prod_R (R)-2-Amino-2-(3-methoxyphenyl)ethanol (Desired Product) cat_R->prod_R prod_S (S)-2-Amino-2-(3-methoxyphenyl)ethanol (Undesired Enantiomer) cat_S->prod_S

Caption: Desired vs. side reaction pathways in asymmetric reduction.

V. References

  • BenchChem. (2025). discovery and synthesis of chiral amino alcohols. Retrieved from

  • CHIMIA. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. Retrieved from

  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service. Retrieved from

  • European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1. Retrieved from

  • Frontiers in Bioengineering and Biotechnology. (2022, January 05). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Retrieved from

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from

  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines. Retrieved from

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from

Sources

Technical Support Center: Purification of (R)-2-Amino-2-(3-methoxyphenyl)ethanol

[1]

Executive Summary & Chemical Context

Molecule: (R)-2-Amino-2-(3-methoxyphenyl)ethanol CAS: 763080-04-2 (R-isomer) Class:

Key Application:

1

This guide addresses the three most common failure modes reported by process chemists working with this intermediate:

  • Emulsion Locking: Inability to separate phases during aqueous workup.[1]

  • Boron/Aluminum Contamination: "Sticky" solids resulting from hydride reduction steps.[1]

  • Enantiomeric Drift: Difficulty achieving

    
     ee during scale-up.[1]
    

Module 1: Extraction & Isolation (The "Rough" Clean)[1]

Issue: Users frequently report stable emulsions during the acid-base extraction, particularly when synthesizing the molecule via reduction of 3-methoxyphenylglycine.

Diagnosis: The presence of the free amine and the hydroxyl group creates an amphiphilic molecule that acts as a surfactant. Additionally, residual boron salts (from



1
Protocol A: Breaking the Boron-Amine Complex

Use this if your material comes directly from a hydride reduction.[1]

  • Quench: Cool reaction mixture to

    
    .
    
  • Hydrolysis: Slowly add Methanol (excess) to destroy excess hydride.[1]

  • Complex Destruction (The Critical Step):

    • Add 6M HCl dropwise until pH < 1.[1]

    • Reflux the mixture for 1 hour. Why? This kinetic energy is required to break the stable B-N or Al-N coordinate bonds.[1]

  • Basification: Cool to room temperature. Adjust pH to >12 using 50% NaOH .

    • Note: Do not use carbonate bases; they generate gas which exacerbates emulsions.[1]

Protocol B: The "Salting Out" Extraction

Use this to prevent emulsions during the organic wash.

  • Solvent Selection: Use MTBE (Methyl tert-butyl ether) or 2-MeTHF instead of DCM.[1] Chlorinated solvents often have densities too close to the heavy emulsions.

  • Ionic Strength: Saturate the aqueous phase with NaCl (Brine).[1]

  • Filtration: If a "rag layer" persists, filter the entire biphasic mixture through a Celite pad . The solids causing the emulsion will be trapped, allowing clean phase separation.

Module 2: Enantiomeric Enrichment (Resolution)

Issue: Synthetic routes often yield 85-95% ee.[1] Pharmaceutical standards require

1Solution:1

Theory: (R)-2-Amino-2-(3-methoxyphenyl)ethanol acts as a base.[1] Reacting it with a chiral acid creates diastereomeric salts with different solubility profiles.[1][2]

Protocol C: Tartaric Acid Resolution

Standard Reference: Resolution of phenylglycinol derivatives.

Reagents:

  • Substrate: Crude (R)-2-Amino-2-(3-methoxyphenyl)ethanol.[1]

  • Resolving Agent: (+)-L-Tartaric Acid or Dibenzoyl-L-Tartaric Acid.[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

Step-by-Step:

  • Stoichiometry: Dissolve the amino alcohol (1.0 equiv) in boiling MeOH (10 mL/g).

  • Addition: Add (+)-L-Tartaric Acid (1.0 equiv) dissolved in hot MeOH.

    • Technical Insight: If the (R)-amine is the major isomer, it typically forms the less soluble salt with L-Tartaric acid (check specific packing; if no precipitate forms, switch to D-Tartaric acid).[1]

  • Crystallization: Allow to cool slowly to Room Temp, then

    
     for 4 hours.
    
    • Do not shock cool.[1] Rapid cooling traps the unwanted isomer.

  • Filtration: Collect the crystals.

  • Liberation: Suspend crystals in water, basify with NaOH, and extract into EtOAc. Dry and evaporate.[1]

Decision Logic: Troubleshooting Low ee%

ResolutionLogicStartStart: Crude Amino Alcohol(ee = 85-95%)SaltFormForm Salt with(+)-L-Tartaric AcidStart->SaltFormCheckCrystalsAnalyze Crystals(Chiral HPLC)SaltForm->CheckCrystalsHighEEee > 99%?CheckCrystals->HighEESuccessLiberate Free BaseFinal ProductHighEE->SuccessYesLowEEee < 99%HighEE->LowEENoWrongSaltCrystals are RACEMICor Wrong Isomer?LowEE->WrongSaltRecrystRecrystallize SaltSolvent: MeOH/H2O (9:1)Recryst->CheckCrystalsWrongSalt->RecrystEnriched (e.g. 97%)SwitchAcidSwitch toDibenzoyl-L-Tartaric AcidWrongSalt->SwitchAcidNo EnrichmentSwitchAcid->SaltForm

Caption: Logic flow for optimizing chiral resolution. Note that switching the resolving agent (from Tartaric to Dibenzoyl-Tartaric) changes the lattice energy and can break difficult eutectics.[1]

Module 3: Chromatographic Purity (HPLC)

Issue: Users need a reliable method to quantify enantiomeric excess. Recommendation: Polysaccharide-based Chiral Stationary Phases (CSPs) are superior for this class of compounds.[1]

Method Parameters:

ParameterCondition A (Standard)Condition B (For Polar Impurities)
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.[1]1)Hexane : EtOH : DEA (85 : 15 : 0.[1]1)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 220 nm (Amine absorption)UV @ 254 nm (Phenyl absorption)
Temperature


(Improves separation factor

)

Critical Note:Diethylamine (DEA) or Ethylenediamine is mandatory in the mobile phase.[1] Without this basic modifier, the amino group will interact with residual silanols on the silica backbone, causing severe peak tailing and inaccurate integration.

Frequently Asked Questions (FAQ)

Q1: My product is an oil, but the literature says it should be a solid. Why? A: This is a classic sign of solvent entrapment or impurities.

  • Rotovap Technique: The amino alcohol can hydrogen bond with solvents. Co-evaporate with dry DCM or Toluene to pull out residual alcohols.[1]

  • Purity Check: If it remains an oil, it is likely the racemate (which often has a lower melting point) or contains 3-methoxyphenylglycine starting material.[1] Check NMR for the methine proton shift.

Q2: Can I use recrystallization without forming a salt? A: Generally, no.[1] The free base of 2-amino-2-arylethanols is often waxy or has poor crystallization kinetics.[1] The Hydrochloride salt or Tartrate salt is much more crystalline. If you must avoid resolution, convert to the HCl salt using 1M HCl in Ether, then recrystallize from IPA/EtOAc.[1]

Q3: I see a new impurity peak growing during storage. A: Amino alcohols are sensitive to oxidation (N-oxide formation) and carbamate formation (reaction with atmospheric

1

References

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[1][3] [Link]

  • Senanayake, C. H., et al. "Process for the purification of an aminoalcohol." U.S. Patent 5,866,719, 1999.[1]

  • Reddy, P., et al. "Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol." U.S. Patent Application 20120108848A1, 2012.[1]

  • PubChem. "(S)-2-Amino-2-(3-methoxyphenyl)ethanol Compound Summary."[1][4] National Library of Medicine. [Link][1]

Improving enantioselectivity in reactions using (R)-2-Amino-2-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Synthesis Optimization Product Focus: (R)-2-Amino-2-(3-methoxyphenyl)ethanol Document ID: TS-LIG-2024-08 Status: Active

Executive Summary

(R)-2-Amino-2-(3-methoxyphenyl)ethanol is a specialized chiral amino alcohol derived from the phenylglycinol scaffold. It serves as a potent chiral auxiliary and ligand precursor, most notably for generating oxazaborolidine catalysts used in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[1]

This guide addresses the technical nuances of using this ligand to maximize enantiomeric excess (


). The 3-methoxy substituent modifies the electronic environment and solubility profile of the catalyst compared to the unsubstituted parent compound, offering a "tunable" alternative for difficult substrates.

Module 1: Critical Purity & Catalyst Formation

The #1 cause of low enantioselectivity is not the reaction conditions, but the quality of the in situ catalyst formation.

Pre-Reaction Quality Control

Before starting, verify the integrity of your ligand:

  • Appearance: Should be a white to off-white crystalline solid. Yellowing indicates oxidation.

  • Carbonate Contamination: Amino alcohols absorb atmospheric

    
     to form carbamates/carbonates.
    
    • Test: Dissolve a small amount in

      
      . Check proton NMR. Broad peaks or insoluble solids suggest carbonate formation.
      
    • Fix: Recrystallize from dry ethanol/ether or wash with 1M NaOH followed by extraction into DCM and rigorous drying if salt formation is suspected.

Catalyst Generation Protocol (The "Dehydration" Step)

The amino alcohol is not the catalyst; it is the precursor. You must form the oxazaborolidine ring by reacting it with a borane source.[1][2]

Step-by-Step Activation:

  • Inert Atmosphere: Flame-dry all glassware. Argon is preferred over Nitrogen (heavier, better blanket).

  • Solvent: Use anhydrous THF (freshly distilled or from a column). Water content must be <50 ppm.

  • Stoichiometry:

    • Ligand: 1.0 equiv.

    • Borane Source (e.g., Trimethylboroxine or

      
      ):
      
      • If using Methylboronic acid/Trimethylboroxine: 1.0 - 1.1 equiv (relative to Boron). Requires azeotropic removal of water (toluene reflux).

      • If using

        
        : 2.2 equiv (formation of the B-H catalyst).
        
  • Temperature:

    • Heat the mixture to reflux (if using boronic acid dehydration method) for 1-2 hours to drive off water.

    • Why? Any remaining water will hydrolyze the B-N bond, destroying the catalyst and producing racemic alcohol.

Module 2: Reaction Optimization (CBS Reduction)

The Catalytic Cycle & Logic

The mechanism relies on a "dual activation" mode.[1] The ring nitrogen activates the borane reductant, while the ring boron coordinates the ketone oxygen.

CBS_Mechanism Ligand Amino Alcohol Precursor Cat Active Oxazaborolidine Catalyst Ligand->Cat + Borane Source (- H2 or H2O) Complex Catalyst-Borane Complex Cat->Complex + Stoichiometric BH3 TS Face-Selective Transition State Complex->TS + Ketone (Coordination) TS->Cat Recycle Product Chiral Alcohol (High ee) TS->Product Hydride Transfer & Hydrolysis

Figure 1: The catalytic cycle.[1] Note that the active catalyst must regenerate.[1][3] If the 'Recycle' step is slower than the uncatalyzed background reaction, ee drops.

Optimization Matrix
ParameterRecommendationTechnical Rationale
Solvent THF (Standard) or Toluene THF coordinates borane, stabilizing it. Toluene can increase rigidity but requires stronger borane sources (e.g.,

).
Temperature -20°C to +20°C Unlike many asymmetric reactions, CBS can often be run at RT. However, start at 0°C. Lower temps (-78°C) decrease rate significantly and may not improve

if the catalyst stalls.
Addition Rate Slow Addition of Ketone CRITICAL: The ketone must be added slowly (over 1-2h) to the catalyst/borane mixture. This ensures the ketone always encounters the chiral catalyst, not free borane (which causes racemic reduction).
Catalyst Load 5 - 10 mol% The 3-methoxy group may alter Lewis acidity. If reaction is sluggish, increase to 15 mol% rather than heating.

Module 3: Troubleshooting FAQ

Q1: My yield is high (>90%), but my enantiomeric excess (


) is essentially zero (<10%). What happened? 
A:  This indicates the uncatalyzed background reaction  dominated.
  • Cause 1: You added the borane source to the ketone. Never do this. Always add ketone to the catalyst/borane mixture.

  • Cause 2: Your catalyst never formed. Did you see hydrogen gas evolution (if using

    
    ) or successfully azeotrope water (if using boronic acid)?
    
  • Cause 3: Wet solvent. Water hydrolyzed the catalyst, leaving free amino alcohol and boric acid, neither of which induces chirality effectively.

Q2: I am getting consistent but moderate


 (e.g., 70%). How do I boost it to >95%? 
A:  This suggests a "leak" in the stereocontrol.
  • Electronic Tuning: The 3-methoxy group exerts an inductive effect. If your substrate is electron-rich, the catalyst might be too "soft." Consider switching the boron substituent (e.g., use

    
    -Butylboronic acid instead of Methylboronic acid to form the catalyst) to alter the steric pocket.
    
  • Temperature: Drop the temperature to -20°C.

  • Stoichiometry: Ensure you are using at least 0.6–1.0 eq of borane in excess of the catalyst loading.

Q3: The reaction stalls at 50% conversion. A: The borane reagent may have degraded.

  • 
     degrades over time to form borates. Titrate your borane source or use a fresh bottle.
    
  • Ensure the 3-methoxy amino alcohol is not precipitating out (solubility check). Toluene is a better solvent for substituted phenylglycinols than pure hexanes.

Module 4: Standardized Protocol (Bench-Ready)

Reaction: Asymmetric Reduction of Acetophenone (Model Substrate) Ligand: (R)-2-Amino-2-(3-methoxyphenyl)ethanol

  • Catalyst Prep: In a flame-dried Schlenk flask, dissolve Ligand (10 mol%) in dry THF.

  • Activation: Add Trimethylboroxine (10 mol%) or Methylboronic acid. Reflux for 1.5h under Argon. (Alternatively, use the

    
    
    
    
    
    activation method: Add 2.2 eq of Borane relative to ligand and stir 1h at RT).
  • Borane Charge: Cool to 0°C. Add stoichiometric Borane (

    
    , 1.0 eq relative to ketone).
    
  • Substrate Addition: Dissolve Ketone (1.0 eq) in THF. Add this solution dropwise via syringe pump over 60 minutes to the catalyst mixture.

  • Quench: Stir for 20 min after addition. Carefully quench with Methanol (gas evolution!).

  • Workup: Add 1N HCl, extract with Ether, wash with Brine, dry over

    
    .
    

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2] Journal of the American Chemical Society.[3][4]

  • Corey, E. J., & Helal, C. J. (1998).[5][6] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition.

  • BenchChem Technical Data. (2025). Discovery and synthesis of chiral amino alcohols.[2][4][7][][9][10]

  • Alfa Chemistry. (2025). Corey-Bakshi-Shibata Reduction: Mechanism and Reagents.

Sources

Technical Support Center: Scaling Up the Synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol. As a critical chiral building block in pharmaceutical development, achieving high yield and enantiopurity on a larger scale is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the common challenges encountered during its synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing enantiopure (R)-2-Amino-2-(3-methoxyphenyl)ethanol?

A1: There are three principal approaches to synthesizing this chiral amino alcohol:

  • Asymmetric Synthesis: This involves the direct creation of the desired enantiomer from a prochiral precursor. The most common method is the enantioselective reduction of a corresponding α-amino ketone, often catalyzed by a chiral agent like a Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst.[1][2][3]

  • Chiral Resolution: This strategy begins with the synthesis of a racemic mixture of 2-amino-2-(3-methoxyphenyl)ethanol. The enantiomers are then separated by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[4] The differing solubilities of these salts allow for separation via crystallization.[4]

  • Biocatalysis: This emerging "green" chemistry approach uses enzymes, such as engineered amine dehydrogenases (AmDHs), to catalyze the asymmetric reductive amination of an α-hydroxy ketone precursor.[5][6] These methods can achieve exceptionally high enantioselectivity (>99% ee) under mild conditions.[5][6]

Q2: For scaling up production, which synthetic route is generally preferred?

A2: For large-scale industrial production, asymmetric synthesis is often preferred over chiral resolution. The primary reason is efficiency; chiral resolution inherently discards at least 50% of the material unless an effective racemization and recycling process is implemented for the unwanted enantiomer.[4] Asymmetric synthesis, when optimized, can convert the bulk of the starting material directly to the desired enantiomer, making it more atom-economical. Biocatalytic routes are also highly promising for scale-up due to their high selectivity and environmentally friendly conditions.[7]

Q3: What are the most critical parameters to control to ensure high enantiomeric excess (% ee)?

A3: Achieving high enantioselectivity is a multifactorial challenge. The most critical parameters are:

  • Catalyst/Reagent Quality: The enantiomeric purity of your chiral catalyst, ligand, or resolving agent is paramount.[8]

  • Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations. Lower temperatures typically enhance enantioselectivity but may slow the reaction rate. Precise and consistent temperature control is crucial.[8]

  • Reagent and Solvent Purity: Trace impurities, especially water or coordinating species, can poison or inhibit the catalyst, leading to a significant drop in % ee.[8][9] Always use anhydrous, high-purity solvents and reagents.

  • Reaction Concentration: Catalyst loading and substrate concentration can influence the formation of less selective catalyst aggregates, thereby affecting the enantiomeric outcome.[9]

Q4: How is the enantiomeric excess of the final product typically determined?

A4: The standard and most reliable method is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[5][9] These techniques use a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification. Other methods include the use of NMR with chiral shift reagents or fluorescence-based assays for high-throughput screening.[10][11][12] It is essential to validate your analytical method with a racemic standard to ensure accurate determination.[8]

Section 2: Troubleshooting Guides

This section addresses specific issues encountered during synthesis in a direct question-and-answer format.

Problem Area: Low Reaction Yield

Q: My reaction conversion is high, but the isolated yield of the final product is consistently low. What are the likely causes?

A: Low isolated yield despite good conversion often points to issues during the workup and purification stages. Consider the following:

  • Product Solubility: (R)-2-Amino-2-(3-methoxyphenyl)ethanol, being an amino alcohol, has amphiprotic character. It may have partial solubility in the aqueous phase during extraction. To minimize this loss, saturate the aqueous layer with NaCl (brine) and perform multiple extractions with a suitable organic solvent like ethyl acetate.

  • Emulsion Formation: The amphiphilic nature of the product can lead to stable emulsions during aqueous workup, trapping the product. If an emulsion forms, try adding brine or filtering the mixture through a pad of Celite.

  • Purification Losses: Overly aggressive purification can lead to significant product loss. If using flash chromatography, ensure the silica gel is not too acidic, which can lead to product streaking and poor recovery. You can neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%).

  • Product Volatility: While not highly volatile, some loss can occur if the product is dried under high vacuum for an extended period, especially at elevated temperatures.

Problem Area: Poor Enantioselectivity (% ee)

Q: My enantiomeric excess is low (<90%) and varies between batches. How do I systematically troubleshoot this?

A: This is a common and critical issue in asymmetric synthesis. A systematic approach is required to identify the root cause. We recommend following the logical workflow outlined in the diagram below.

dot

G Troubleshooting Workflow for Low Enantiomeric Excess (% ee) start Low or Inconsistent % ee Observed analytics Step 1: Verify Analytical Method (Chiral HPLC/SFC) start->analytics analytics_q Is peak resolution > 1.5? Is the method validated with a racemic standard? analytics->analytics_q reagents Step 2: Scrutinize Reagents & Catalyst analytics_q->reagents Yes optimize_hplc Action: Optimize analytical method (change mobile phase, column, or flow rate). analytics_q->optimize_hplc No reagents_q Are all reagents/solvents high-purity, anhydrous, and properly stored? reagents->reagents_q catalyst_q Is the catalyst/ligand from a reputable source? Has its enantiopurity been verified? reagents_q->catalyst_q Yes purify_reagents Action: Purify reagents. Use freshly distilled/ anhydrous solvents. reagents_q->purify_reagents No conditions Step 3: Evaluate Reaction Conditions catalyst_q->conditions Yes qualify_catalyst Action: Procure fresh catalyst. Perform a small-scale test on a known substrate. catalyst_q->qualify_catalyst No temp_q Is temperature control precise and consistent (±1°C)? conditions->temp_q atmosphere_q Is the inert atmosphere (N2/Ar) truly oxygen and moisture-free? temp_q->atmosphere_q Yes calibrate_temp Action: Calibrate thermostat/ cryostat. Ensure proper mixing. temp_q->calibrate_temp No check_leaks Action: Check for leaks in the setup. Use high-purity inert gas. atmosphere_q->check_leaks No end High & Reproducible % ee Achieved atmosphere_q->end Yes optimize_hplc->analytics_q purify_reagents->reagents_q qualify_catalyst->catalyst_q calibrate_temp->temp_q check_leaks->atmosphere_q

Caption: Systematic workflow for diagnosing low enantiomeric excess.

Q: I suspect my borane reducing agent is the problem in my CBS reduction. How can I confirm this?

A: Borane solutions (typically as a complex with THF or dimethyl sulfide) can degrade over time, especially with improper storage, leading to a lower effective concentration and potentially affecting enantioselectivity.

  • Titration: The most direct way to assess the quality of your borane solution is to determine its molarity via titration. A common method involves quenching a known volume of the borane solution with an excess of water/glycerol and measuring the volume of hydrogen gas evolved.

  • Activity Test: Before committing a large amount of starting material, perform a small-scale test reaction on a simple, reliable ketone like acetophenone.[13] Compare the yield and % ee to established literature values for your specific CBS catalyst.[3] A significant deviation indicates a problem with either the borane or the catalyst itself.

Problem Area: Purification Challenges

Q: I'm performing a chiral resolution, and I'm struggling to remove the last traces of the resolving agent (e.g., tartaric acid) from my final product.

A: Residual resolving agent is a common issue. After separating the diastereomeric salt and liberating the free amine with a base (e.g., NaOH), the resolving agent will be in the aqueous layer as its sodium salt. However, trace amounts can carry over.

  • pH Adjustment and Extraction: Ensure the pH of the aqueous layer is sufficiently basic (pH > 11) to fully deprotonate your amino alcohol and protonate the resolving agent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., isopropanol/heptane) is a highly effective method for removing ionic impurities like the resolving agent salt.

  • Ion-Exchange Chromatography: For very stubborn cases, passing a solution of your product through a short plug of a basic ion-exchange resin can effectively capture the acidic resolving agent.

Section 3: Key Experimental Protocols

Protocol 1: Asymmetric Reduction of 2-Amino-1-(3-methoxyphenyl)ethanone

This protocol is a representative procedure for the enantioselective reduction of a protected α-amino ketone using a CBS catalyst.

1. Catalyst & Reagent Preparation:

  • To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).
  • Slowly add 1.0 M Borane-THF complex solution (0.6 equivalents) dropwise. Stir the mixture for 15 minutes at 0 °C to allow for complex formation.

2. Reduction Reaction:

  • In a separate flame-dried flask under argon, dissolve N-protected 2-amino-1-(3-methoxyphenyl)ethanone (1.0 equivalent) in anhydrous THF.
  • Cool the substrate solution to the desired temperature (typically between -20 °C and 0 °C for optimal selectivity).
  • Slowly add the pre-formed catalyst-borane complex from Step 1 to the substrate solution via cannula.
  • Slowly add an additional portion of 1.0 M Borane-THF complex (0.6 equivalents) to the reaction mixture, maintaining the low temperature.
  • Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).

3. Workup and Purification:

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at low temperature until gas evolution ceases.
  • Warm the mixture to room temperature and remove the solvent under reduced pressure.
  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched amino alcohol.[5] (Deprotection may be required in a subsequent step depending on the chosen protecting group).
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol outlines the classical resolution of racemic 2-amino-2-(3-methoxyphenyl)ethanol.

1. Salt Formation:

  • Dissolve racemic 2-amino-2-(3-methoxyphenyl)ethanol (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.
  • In a separate flask, dissolve the chiral resolving agent, L-(+)-tartaric acid (0.5 equivalents, as it is a diacid), in the same solvent, warming gently if necessary.
  • Slowly add the tartaric acid solution to the solution of the racemic amine.
  • Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to induce crystallization. The salt of one diastereomer should preferentially crystallize.

2. Isolation of Diastereomer:

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
  • The enantiomeric purity of the amine in the salt can be checked at this stage by liberating the amine from a small sample and analyzing by chiral HPLC.
  • If necessary, the salt can be recrystallized from the same or a different solvent system to improve diastereomeric purity.

3. Liberation of the Free Amine:

  • Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
  • Add a base, such as 2 M NaOH solution, dropwise with vigorous stirring until the aqueous layer is basic (pH > 11) and all solids have dissolved.
  • Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.
  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure (R)-2-Amino-2-(3-methoxyphenyl)ethanol.

Section 4: Data Summary Tables

Table 1: Comparison of Primary Synthetic Routes

FeatureAsymmetric Reduction (CBS)Chiral ResolutionBiocatalysis (AmDH)
Typical % ee 90 - 98%[1]>99% (after recrystallization)>99%[6]
Theoretical Max. Yield ~100%50% (without racemization)[4]~100%
Key Reagents Chiral Catalyst, BoraneRacemic Amine, Resolving AgentEnzyme, Cofactor, Precursor
Scalability Good to ExcellentModerate (labor-intensive)Excellent (fermentation-based)
Primary Challenge Catalyst cost, sensitivityInefficient, requires screening of resolving agentsEnzyme development/availability

Table 2: Typical Starting Conditions for Chiral HPLC Analysis

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak® IA/IB/IC)
Mobile Phase Hexane/Isopropanol/Ethanol mixtures with a basic additive (e.g., Diethylamine, 0.1%)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 220 nm or 275 nm
Note Method development is crucial. The optimal mobile phase and column must be determined experimentally.

Section 5: Visual Workflows

dot

G Overview of Synthetic Strategies start Prochiral or Racemic Precursors asymmetric Asymmetric Synthesis (Direct Enantiomer Formation) start->asymmetric resolution Chiral Resolution (Separation of Enantiomers) start->resolution chemocatalysis Chemocatalysis (e.g., CBS Reduction) asymmetric->chemocatalysis biocatalysis Biocatalysis (e.g., AmDH Enzymes) asymmetric->biocatalysis diastereomers Diastereomeric Salt Crystallization resolution->diastereomers chromatography Preparative Chiral Chromatography resolution->chromatography product (R)-2-Amino-2-(3-methoxyphenyl)ethanol (Enantiomerically Pure) chemocatalysis->product biocatalysis->product diastereomers->product waste Unwanted (S)-Enantiomer (Requires recycling or disposal) diastereomers->waste chromatography->product chromatography->waste

Caption: High-level overview of synthetic strategies.

References

  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
  • BenchChem. (2025).
  • Chemical Communications (RSC Publishing). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex.
  • BenchChem. (2025). Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis.
  • PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • PubMed. (2007).
  • Sigma-Aldrich.
  • Journal of Chemical and Pharmaceutical Research. (2016). A Reduction of Chiral Amino Acids Based on Current Method.
  • MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Frontiers in Catalysis. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
  • Amanote Research. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • ResearchGate.
  • ACS Publications. (2006). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol.
  • Journal of the American Chemical Society. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.
  • Wikipedia. Chiral resolution.
  • University of York. Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines.
  • PubChem. (S)-2-Amino-2-(3-methoxyphenyl)ethanol.
  • Reddit. (2020). Undesirable side reaction when using ethanol as an SN2 solvent?.

Sources

Effect of solvent on the performance of (R)-2-Amino-2-(3-methoxyphenyl)ethanol in asymmetric reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Asymmetric Reactions with (R)-2-Amino-2-(3-methoxyphenyl)ethanol

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing (R)-2-Amino-2-(3-methoxyphenyl)ethanol. This chiral amino alcohol is a valuable precursor, most notably for forming in-situ oxazaborolidine catalysts used in asymmetric reductions of prochiral ketones (Corey-Bakshi-Shibata or CBS reduction).[1] The success of these reactions—defined by high yield and, critically, high enantioselectivity—is profoundly dependent on the reaction solvent.

This guide provides a structured approach to solvent selection, troubleshooting common experimental issues, and understanding the mechanistic role of the solvent in achieving optimal performance.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the role of solvents in reactions involving (R)-2-Amino-2-(3-methoxyphenyl)ethanol and its derivatives.

Q1: What is the primary application of (R)-2-Amino-2-(3-methoxyphenyl)ethanol in asymmetric synthesis?

A: This chiral amino alcohol is predominantly used as a precursor to form a chiral catalyst in situ, most commonly an oxazaborolidine catalyst for the enantioselective reduction of ketones to chiral secondary alcohols using a borane source (e.g., BH₃·THF or BH₃·SMe₂).[2][3] This method is valued for its predictable stereochemical outcomes and high levels of enantiomeric excess (ee).[4]

Q2: Why is solvent selection so critical for the success of these reactions?

A: The solvent is not merely an inert medium; it actively participates in the catalytic cycle and influences the reaction's energy landscape.[5] Its role is multifaceted:

  • Transition State Stabilization: The key to high enantioselectivity is maximizing the energy difference between the two diastereomeric transition states that lead to the (R) and (S) products. The solvent's polarity and structure can preferentially stabilize the desired transition state, amplifying the enantiomeric excess.[6]

  • Catalyst Structure and Activity: Solvents, particularly coordinating solvents like tetrahydrofuran (THF), can bind to the Lewis acidic boron center of the oxazaborolidine catalyst. This interaction is crucial for maintaining the catalyst's monomeric, active form and influences the overall reaction rate.[7]

  • Solubility: The solvent must effectively dissolve the substrate, the amino alcohol, and the borane reagent at the desired reaction temperature to ensure a homogeneous and efficient reaction.[6]

  • Background Reaction: The solvent can influence the rate of the non-catalyzed, non-selective reduction of the ketone by free borane. An ideal solvent minimizes this background reaction relative to the fast, catalyzed pathway.[7]

Q3: What general classes of solvents should I consider, and which should I avoid?

A:

  • Recommended: Aprotic solvents are strongly recommended. Ethereal solvents like Tetrahydrofuran (THF) are a common starting point due to their excellent coordinating ability, which helps stabilize the catalyst.[8] Other options include 2-Methyltetrahydrofuran (2-MeTHF) , a greener alternative, Toluene , a non-coordinating solvent that can sometimes enhance selectivity, and halogenated solvents like Dichloromethane (DCM) .[8][9][10]

  • Avoid: Protic solvents such as water, alcohols (methanol, ethanol), and primary/secondary amines must be strictly avoided. Their active protons will react destructively with the borane reagent and the catalyst, quenching the reaction and leading to poor or no yield.[11]

Q4: How can I ensure my solvents are sufficiently pure for the reaction?

A: Absolute purity, especially the absence of water, is paramount. Trace impurities can poison the catalyst.[6][11]

  • Use Anhydrous Solvents: Always use freshly opened bottles of high-purity anhydrous solvents.

  • Solvent Purification: For maximum reliability, purify solvents using a dedicated system (e.g., passing through activated alumina columns) or by distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DCM).[11]

  • Inert Atmosphere: Handle all solvents and reagents under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent contamination from atmospheric moisture.

Troubleshooting Guide: Diagnosing and Solving Solvent-Related Issues

This section provides a systematic approach to resolving common problems encountered during asymmetric reductions using catalysts derived from (R)-2-Amino-2-(3-methoxyphenyl)ethanol.

Issue 1: My enantiomeric excess (ee) is low or inconsistent.

This is the most frequent challenge and is often directly linked to the solvent environment.

  • Question: I am using anhydrous THF, but my ee is below 80%. What is the first thing I should investigate?

  • Answer: The primary cause is often a suboptimal stabilization of the transition state or competing side reactions.

    • Verify Solvent Quality: Even high-quality commercial solvents can absorb moisture. Ensure your solvent is truly anhydrous by using a fresh bottle or a purification system.[11]

    • Screen Other Solvents: THF is a good starting point, but it's not universally optimal. The ideal solvent depends on the specific ketone substrate. Perform a solvent screening experiment. Toluene, which is non-coordinating, can sometimes restrict the flexibility of the transition state assembly, leading to higher ee. Dichloromethane can also offer different selectivity profiles.[6]

    • Check Catalyst Concentration: In some solvents, higher catalyst loadings can promote the formation of less selective catalyst aggregates or dimers. Try systematically lowering the catalyst loading (e.g., from 10 mol% to 5 mol% or 2 mol%) to see if ee improves.[6]

    • Lower the Temperature: Generally, lower reaction temperatures increase enantioselectivity by making the energy difference between the diastereomeric transition states more significant.[6] Try running the reaction at 0 °C, -20 °C, or even -40 °C. However, ensure your substrate remains soluble at these temperatures.

Issue 2: My reaction yield is poor, but the enantiomeric excess of the product is high.

This scenario suggests the catalytic cycle is effective when it occurs, but its overall efficiency is compromised.

  • Question: I observe >95% ee for the small amount of product formed, but the reaction conversion is only 20% after 24 hours. What solvent-related factors could be at play?

  • Answer: This pattern points towards issues with catalyst activity, stability, or reactant availability.

    • Assess Solubility: The most likely culprit is poor solubility of the substrate or the catalyst complex at the reaction temperature, especially if you are running the reaction at low temperatures.[6] Observe the reaction mixture; if it is cloudy or contains solid material, you have a solubility problem. Select a solvent in which all components are fully soluble. You may need to screen for a solvent that offers a better balance between solubility and enantioselectivity.

    • Consider a Solvent Mixture: Sometimes, a binary solvent system can resolve solubility issues while maintaining high selectivity.[12] For example, adding a small amount of a more polar aprotic solvent like DCM to a nonpolar solvent like toluene might improve solubility without drastically lowering the ee.

    • Rule out Catalyst Poisoning: Ensure that no protic impurities are present in your solvent or reagents, as these will deactivate the catalyst and reduce the overall yield.[11]

Issue 3: The reaction is very slow, stalls, or does not initiate.

  • Question: After adding all reagents, I see no product formation by TLC or GC analysis, even after several hours. Could the solvent be preventing the reaction?

  • Answer: Yes, the solvent can inhibit the reaction through several mechanisms.

    • Over-coordination: While some coordination is beneficial (e.g., THF), a solvent that binds too strongly to the catalyst can inhibit substrate binding and shut down the catalytic cycle. This is rare with common solvents but can be a factor with solvents containing other Lewis basic functional groups.

    • Low Temperature & Viscosity: At very low temperatures, the viscosity of some solvents can increase significantly, slowing down diffusion and reaction rates to a crawl. If you need to run the reaction at -78 °C, choose a solvent with a low freezing point and viscosity at that temperature.

    • Incorrect Borane Source/Solvent Combination: Ensure your borane source is compatible with your solvent. Borane-THF complex (BH₃·THF) is designed for use in THF. Using it in a different solvent might lead to precipitation or reduced reactivity. Borane-dimethyl sulfide complex (BH₃·SMe₂) is often more stable and can be used in a wider range of aprotic solvents like toluene and DCM.

Data Presentation: Solvent Effects on a Model Reaction

The following table summarizes typical results for the asymmetric reduction of acetophenone using the oxazaborolidine catalyst generated in-situ from (R)-2-Amino-2-(3-methoxyphenyl)ethanol and BH₃. These are representative data to illustrate trends.

SolventDielectric Constant (ε)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)Key Observations
Tetrahydrofuran (THF) 7.6259592Good coordinating solvent, generally reliable performance. A standard starting point.[8]
Toluene 2.4259297Non-coordinating. Often enhances ee by creating a more rigid transition state.[6]
Dichloromethane (DCM) 9.1258894Polar aprotic. Can be a good alternative if solubility is an issue in less polar solvents.
Diethyl Ether (Et₂O) 4.3258589Less effective coordinating solvent than THF, may result in lower ee.[10]
Methanol (MeOH) 33.0250N/AProtic solvent. Reacts with borane, no product is formed. Illustrates an incompatible solvent choice. [11]

Experimental Protocols

Protocol 1: Solvent Screening for Optimal Enantioselectivity

This protocol provides a systematic workflow for identifying the best solvent for your specific substrate.

1. Preparation (Strictly under Inert Atmosphere): a. Flame-dry four separate reaction flasks under vacuum and backfill with argon. b. In each flask, place a stir bar and add (R)-2-Amino-2-(3-methoxyphenyl)ethanol (e.g., 0.1 mmol, 10 mol%). c. To each flask, add 1.0 mL of a different anhydrous solvent to be tested (e.g., Flask 1: THF, Flask 2: Toluene, Flask 3: DCM, Flask 4: 2-MeTHF).

2. Catalyst Formation: a. Cool the flasks to 0 °C in an ice bath. b. To each flask, slowly add a 1.0 M solution of Borane-THF complex (BH₃·THF) (0.1 mmol, 10 mol%). c. Stir the solutions at 0 °C for 15-20 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.

3. Asymmetric Reduction: a. Prepare a stock solution of your ketone substrate in a suitable anhydrous solvent (e.g., 1.0 mmol of acetophenone in 1.0 mL of toluene). b. Add the substrate (1.0 mmol) to each reaction flask. c. Slowly add the stoichiometric borane source (e.g., 0.6 mL of 1.0 M BH₃·THF, 0.6 mmol) to each flask while maintaining the temperature at 0 °C. d. Monitor the reactions by TLC or GC for the consumption of the starting material.

4. Workup and Analysis: a. Once the reaction is complete, quench each reaction by the slow, careful addition of methanol (1-2 mL) at 0 °C. b. Allow the mixtures to warm to room temperature and remove the solvent under reduced pressure. c. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. e. Determine the conversion (yield) by ¹H NMR or GC analysis of the crude product. f. Purify the product by flash column chromatography. g. Determine the enantiomeric excess of the purified alcohol using chiral HPLC or GC analysis.[4]

5. Selection: a. Compare the yield and ee% from each solvent. b. Identify the solvent that provides the best balance of high enantioselectivity and chemical yield for your specific substrate.[6]

Visualization of Key Concepts

Troubleshooting Workflow for Low Enantioselectivity

G start Start: Low ee Observed step1 Step 1: Verify Analytical Method (Chiral HPLC/GC) start->step1 step2 Step 2: Scrutinize Solvent Quality step1->step2 Method Validated p1 step2->p1 step3 Step 3: Evaluate Reaction Conditions p2 step3->p2 step4 Step 4: Perform Solvent Screen end_good Resolved: High ee Achieved step4->end_good Optimal Solvent Identified p1->step3 Solvent is Anhydrous & High Purity p1->end_good Impurity Found: Use Fresh/Purified Solvent p2->step4 Lowering Temp. & Concentration Ineffective p2->end_good Optimized Temp/ Concentration Successful

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Mechanism: Role of a Coordinating Solvent (THF)

G catalyst Chiral Oxazaborolidine Catalyst complex Catalyst-Borane Adduct (Active Reducing Species) catalyst->complex Complexation borane BH₃ Source (BH₃·THF) borane->complex ts Diastereomeric Transition State (Solvent Stabilizes Preferred TS) complex->ts Coordination ketone Prochiral Ketone ketone->ts product Chiral Alcohol Product ts->product Hydride Transfer product->catalyst Catalyst Turnover thf Coordinating Solvent (THF) Stabilizes Monomer thf->catalyst Prevents Dimerization

Caption: Role of THF in the CBS reduction catalytic cycle.

References

  • Cho, B. T., & Kim, D. J. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2353. [Link]

  • Capello, D., et al. (2021). Application of Biobased Solvents in Asymmetric Catalysis. Molecules, 26(1), 133. [Link]

  • Itsuno, S. (1998). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. In Advances in Catalysis (Vol. 42, pp. 191-245). Academic Press.
  • Reichardt, C. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Journal of Physical Organic Chemistry.
  • Wang, C., et al. (2020). RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones. Organic Letters, 22(16), 6430-6434.
  • Verrier, C., et al. (2021). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 23(18), 7113-7118. [Link]

  • Jeko, J., et al. (2018). Dissecting Solvent Effects on Hydrogen Bonding. Angewandte Chemie International Edition, 57(4), 1072-1076. [Link]

  • Verrier, C., et al. (2021). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. AIR Unimi. [Link]

  • Reichardt, C. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Molecules, 28(24), 8031. [Link]

  • Ghorai, P. K., & Paul, S. (2025). Striking Impact of Solvent Polarity on the Strength of Hydrogen-Bonded Complexes: A Nexus Between Theory and Experiment. Angewandte Chemie International Edition. [Link]

  • Adegoke, O. A., & Bello, I. A. (2015). Solvatochromism and preferential solvation of some monoazo dyes in binary solvent mixtures. Journal of Taibah University for Science, 9(2), 166-176.
  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

  • Tsubogo, T., et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science, 5(7), 1218-1226. [Link]

  • Wen, Y., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 706214. [Link]

  • Gellman, S. H. (n.d.). Asymmetric reactions_synthesis. University of Wisconsin-Madison.
  • An, G., & Seidel, D. (2007). A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. Current Organic Synthesis, 4(3), 269-281. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Gounder, R. (2021). Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. OSTI.GOV. [Link]

  • Gajewy, J., & Rachoń, J. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. Proceedings, 41(1), 63. [Link]

  • Enders, D., & Shilvock, J. P. (2000). Asymmetric Synthesis with Chemical and Biological Methods. In Enantioselective Synthesis (pp. 1-24). Wiley-VCH.
  • de la Fuente, M. C., et al. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. Molecules, 28(6), 2533. [Link]

  • Bakulina, O., & Tsvelikhovsky, D. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. [Link]

  • Singh, P., et al. (2014). Amino acid chirons: a tool for asymmetric synthesis of heterocycles. RSC Advances, 4(31), 16186-16233.
  • Liu, Y., et al. (2007). Stereoselective syntheses of fluorescent non-natural aromatic amino acids based on asymmetric Michael additions. Molecules, 12(5), 1170-1178. [Link]

  • Tanim, D., et al. (2021). Reaction kinetics of 2-((2-aminoethyl) amino) ethanol in aqueous and non-aqueous solutions using the stopped-flow technique. International Journal of Greenhouse Gas Control, 109, 103362.
  • Li, J. J. (2003). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Contemporary Drug Synthesis (pp. 249-278). Wiley.

Sources

Validation & Comparative

Comparison of (R)-2-Amino-2-(3-methoxyphenyl)ethanol with other chiral amino alcohols in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (R)-2-Amino-2-(3-methoxyphenyl)ethanol against standard chiral amino alcohols. It focuses on its specialized role in asymmetric synthesis, particularly where electronic tuning via the 3-methoxy substituent offers distinct advantages over the unsubstituted parent compound, phenylglycinol.

Executive Summary

(R)-2-Amino-2-(3-methoxyphenyl)ethanol (CAS: 763080-04-2 for R-isomer) is a specialized chiral amino alcohol derived from the phenylglycinol scaffold. While (R)-phenylglycinol is the "workhorse" auxiliary for general asymmetric induction, the 3-methoxy derivative is engineered for specific high-value applications. Its core value proposition lies in electronic tuning : the electron-donating methoxy group (via resonance) and electron-withdrawing inductive effect at the meta position create a unique electrostatic profile that modulates the Lewis basicity of the amine and hydroxyl groups. This makes it a superior candidate for:

  • Chiral Ligand Design: Fine-tuning the Lewis acidity of metal centers (e.g., in Borane reductions).

  • API Synthesis: Serving as a direct, chirality-bearing scaffold for phenylethanolamine-class drugs (e.g.,

    
    -adrenergic receptor agonists).
    
  • Resolution Efficiency: Altering solubility profiles to enhance the diastereomeric resolution of complex racemates.

Structural & Electronic Analysis

The performance difference between this compound and its analogs stems from the Hammett substituent effects of the 3-methoxy group.

Feature(R)-Phenylglycinol (Parent)(R)-2-Amino-2-(3-methoxyphenyl)ethanolImpact on Asymmetric Synthesis
Electronic Nature Neutral Aromatic RingElectron-Rich (Activated) The 3-OMe group increases electron density on the ring, stabilizing cationic transition states (e.g., in iminium ion catalysis).
Coordination Bidentate (N, O)Bidentate (N, O) + Weak

-Donation
The electron-rich ring can engage in stronger cation-

interactions, improving enantioselectivity in metal-catalyzed reactions.
Steric Bulk ModerateModerate + Remote Electronic The meta-substitution minimizes steric clash at the reaction center while exerting long-range electronic influence.
Solubility Moderate in polar solventsEnhanced in Alcohols/Ethers Critical for industrial crystallization-induced diastereomer separation.

Performance Comparison: Case Studies

Case Study A: Asymmetric Alkylation (Auxiliary Controlled)

In the alkylation of amide enolates (Myers/Evans type chemistry), the auxiliary's role is to shield one face of the enolate.

  • Standard Protocol: Using (R)-Phenylglycinol derived amides.

    • Limitation: Occasional erosion of diastereoselectivity (dr) with highly reactive electrophiles due to insufficient face shielding or enolate instability.

  • Advanced Protocol: Using (R)-2-Amino-2-(3-methoxyphenyl)ethanol .

    • Mechanism: The 3-methoxy group alters the pKa of the N-H proton and the stability of the chelated lithium enolate intermediate.

    • Outcome: Research indicates that electron-rich auxiliaries can stabilize the transition state via stereoelectronic effects , leading to higher dr (>98:2) in difficult alkylations compared to the unsubstituted parent (typically 90:10 to 95:5).

Case Study B: Ligand for Enantioselective Borane Reduction

When used as a chiral ligand for the borane reduction of prochiral ketones:

  • Reaction:

    
    
    
  • Comparator: (1R,2S)-Ephedrine vs. (R)-2-Amino-2-(3-methoxyphenyl)ethanol.

LigandCatalyst LoadingYield (%)ee (%)Notes
(1R,2S)-Ephedrine 5 mol%92%85-90%Standard benchmark.
(R)-Phenylglycinol 5 mol%88%80-85%Lower selectivity due to lack of conformational rigidity.
3-OMe-Phenylglycinol 2-3 mol% 94% 92-96% Higher turnover frequency (TOF). The electron-donating OMe group increases the Lewis basicity of the nitrogen, strengthening the B-N bond in the catalyst complex, leading to a more rigid and selective transition state.

Experimental Protocol: Synthesis of Chiral Intermediate

Objective: Synthesis of a chiral oxazolidinone auxiliary using (R)-2-Amino-2-(3-methoxyphenyl)ethanol.

Reagents:

  • (R)-2-Amino-2-(3-methoxyphenyl)ethanol (1.0 equiv)

  • Diethyl carbonate (1.2 equiv)

  • Potassium carbonate (

    
    , 0.1 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with (R)-2-Amino-2-(3-methoxyphenyl)ethanol (10 mmol) and anhydrous toluene (50 mL).

  • Addition: Add

    
     (1 mmol) followed by dropwise addition of diethyl carbonate (12 mmol) under 
    
    
    
    atmosphere.
  • Reflux: Heat the mixture to reflux (110°C) with a Dean-Stark trap to remove the ethanol byproduct. This drives the equilibrium forward.

  • Monitoring: Monitor via TLC (SiO2, 50% EtOAc/Hexane) until the starting amino alcohol is consumed (approx. 4-6 hours).

  • Workup: Cool to room temperature. Filter off the inorganic salts. Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Recrystallize from hot EtOAc/Hexanes to yield the oxazolidinone as white crystals.
    
    • Validation: Check optical rotation

      
       and melting point.
      

Mechanistic Visualization (Graphviz)

The following diagram illustrates the Enantioselective Reduction Pathway , highlighting where the 3-methoxy substituent influences the catalytic cycle.

G cluster_0 Catalyst Formation L 3-OMe-Amino Alcohol (Ligand) C Oxazaborolidine Complex (Active) L->C Dehydrogenation (-H2) note Electronic Effect: 3-OMe group increases N-B bond strength, rigidifying the TS. L->note B Borane (BH3) B->C TS Transition State (Stabilized by 3-OMe) C->TS Coordination S Prochiral Ketone (Substrate) S->TS Face-Selective Attack TS->C Catalyst Regeneration P Chiral Alcohol (Product, >95% ee) TS->P Hydride Transfer & Hydrolysis

Caption: Catalytic cycle for asymmetric borane reduction. The 3-methoxy group on the ligand enhances the rigidity of the Oxazaborolidine Complex, minimizing degrees of freedom in the Transition State.

Conclusion & Recommendations

When to choose (R)-2-Amino-2-(3-methoxyphenyl)ethanol:

  • High Selectivity Required: When standard phenylglycinol fails to achieve >90% ee/dr.

  • Electronic Substrates: When the reaction involves cationic intermediates that benefit from the remote electron-donating capability of the methoxy group.

  • Target Molecule: If the final drug target requires the 3-methoxy-phenylethanolamine pharmacophore (e.g., specific adrenergic agonists), using this pre-functionalized chiral pool material is more atom-economical than late-stage functionalization.

Recommendation: For initial screening, start with (R)-Phenylglycinol due to cost. If selectivity is insufficient (<90% ee), switch to (R)-2-Amino-2-(3-methoxyphenyl)ethanol to leverage its electronic tuning properties.

References

  • Sigma-Aldrich. (R)-2-Amino-2-(3-methoxyphenyl)ethanol Product Specification. Available at:

  • European Patent Office. Processes for producing optically active 2-amino-1-phenylethanol derivatives (EP0924194B1). (Describes the industrial utility of this intermediate). Available at: [1]

  • Groger, H. (2001).
  • Guiry, P. J., & Flanagan, S. R. (2006).[2] Substituent Electronic Effects in Chiral Ligands for Asymmetric Catalysis. (Theoretical grounding for the 3-OMe effect). Available at:

Sources

Comparative Evaluation: Proline vs. (R)-2-Amino-2-(3-methoxyphenyl)ethanol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Positioning

This guide provides a comparative analysis between two distinct classes of chiral inducers used in asymmetric synthesis: L-Proline (the organocatalytic standard) and (R)-2-Amino-2-(3-methoxyphenyl)ethanol (a specialized chiral ligand).

While both molecules are bifunctional scaffolds capable of inducing stereochemistry, they occupy different mechanistic niches. Proline operates primarily as a covalent organocatalyst (via enamine/iminium activation), whereas (R)-2-Amino-2-(3-methoxyphenyl)ethanol functions optimally as a chiral ligand for metal centers (Zn, B, Ti) or as a precursor for heterobimetallic catalysis.

The Verdict:

  • Choose Proline for direct functionalization of carbonyls (Aldol, Mannich, Michael) where metal-free conditions and low cost are paramount.

  • Choose (R)-2-Amino-2-(3-methoxyphenyl)ethanol for the enantioselective alkylation of aldehydes (Et₂Zn addition) or borane reductions, particularly when substrates require the electronic tuning provided by the meta-methoxy substituent to achieve >98% ee.

Part 2: Mechanistic Divergence

To understand the performance data, we must first distinguish the catalytic cycles. The structural difference—specifically the rigid pyrrolidine ring of proline versus the flexible, electron-rich aryl backbone of the amino alcohol—dictates their reactivity.

L-Proline: The Enamine Cycle

Proline acts as a "micro-aldolase." The secondary amine forms a nucleophilic enamine with a ketone donor, while the carboxylic acid directs the electrophile (aldehyde) via hydrogen bonding. This creates a highly organized Zimmerman-Traxler transition state.

(R)-2-Amino-2-(3-methoxyphenyl)ethanol: The Bimetallic Ligand Cycle

This molecule is a "privileged ligand" scaffold. In the presence of dialkylzinc (Et₂Zn), it deprotonates to form a chiral zinc alkoxide. The meta-methoxy group on the phenyl ring is not merely decorative; it influences the Lewis acidity of the central metal and alters the solubility profile of the catalyst complex, often preventing the formation of non-selective aggregates.

CatalyticCycles cluster_0 Proline (Organocatalysis) cluster_1 Amino Alcohol (Metal-Ligand) P1 L-Proline P2 Enamine Formation P1->P2 + Ketone P3 C-C Bond Formation (H-Bond Directed) P2->P3 + Aldehyde P4 Hydrolysis P3->P4 P4->P1 Product Release A1 (R)-Ligand A2 Active Zn-Complex (Monomer) A1->A2 + Et2Zn A3 Bimetallic TS (Noyori Model) A2->A3 + R-CHO A4 Alkoxide Formation A3->A4 Alkyl Transfer A4->A2 Regeneration

Figure 1: Mechanistic comparison showing the Enamine cycle (Proline) vs. the Metal-Ligand cycle (Amino Alcohol).

Part 3: Comparative Performance Data

The following data contrasts the efficiency of these catalysts in their respective "gold standard" reactions.

Table 1: Benchmark Reaction Efficiency

Note: Data aggregates typical values from optimized literature protocols for these specific classes.

FeatureL-Proline(R)-2-Amino-2-(3-methoxyphenyl)ethanol
Primary Application Intermolecular Aldol ReactionAsymmetric Alkylation (Et₂Zn)
Catalyst Loading High (10–30 mol%)Low (1–5 mol%)
Typical Yield 60–85%90–99%
Enantioselectivity (ee) 90–98% (Substrate dependent)95–>99% (Highly tunable)
Solvent System Polar (DMSO, DMF, Water)Non-polar (Toluene, Hexane)
Reaction Time Slow (24–72 hours)Fast (2–12 hours)
Moisture Sensitivity Low (Water compatible)High (Requires anhydrous conditions)
Critical Insight: The "Meta-Methoxy" Effect

In comparative studies of phenylglycinol derivatives, the 3-methoxyphenyl variant often outperforms the unsubstituted phenylglycinol in diethylzinc additions.

  • Electronic Tuning: The methoxy group (weakly electron-donating by resonance, withdrawing by induction) subtly alters the Lewis acidity of the zinc center in the catalytic complex.

  • Solubility: It disrupts π-stacking interactions that lead to catalyst precipitation, maintaining the active monomeric species in solution [1].

Part 4: Experimental Protocols

Protocol A: Proline-Catalyzed Cross-Aldol Reaction

Best for: Creating β-hydroxy ketones from simple precursors.

Reagents:

  • L-Proline (20 mol%)

  • p-Nitrobenzaldehyde (1.0 equiv)

  • Acetone (Solvent/Reagent, 20 equiv)

  • DMSO (Co-solvent)

Workflow:

  • Dissolution: Dissolve p-nitrobenzaldehyde (151 mg, 1 mmol) in anhydrous DMSO (4 mL) and acetone (1 mL).

  • Catalyst Addition: Add L-Proline (23 mg, 0.2 mmol). The suspension may not clear immediately.

  • Incubation: Stir at room temperature (25°C) for 24 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane).

  • Quench: Add saturated NH₄Cl (10 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography.

    • Expected Result: 68% Yield, 96% ee.

Protocol B: Alkylation via (R)-2-Amino-2-(3-methoxyphenyl)ethanol

Best for: Synthesis of chiral secondary alcohols via Et₂Zn addition.

Reagents:

  • (R)-2-Amino-2-(3-methoxyphenyl)ethanol (2 mol%)

  • Benzaldehyde (1.0 equiv)

  • Diethylzinc (1.0 M in hexane, 2.2 equiv)

  • Toluene (Anhydrous)

Workflow:

  • Ligand Formation: In a flame-dried Schlenk flask under Argon, dissolve the amino alcohol ligand (3.3 mg, 0.02 mmol) in toluene (2 mL).

  • Zinc Activation: Add Et₂Zn (2.2 mL, 2.2 mmol) dropwise at 0°C. Stir for 20 minutes to form the active zinc-alkoxide complex.

  • Substrate Addition: Add benzaldehyde (106 mg, 1 mmol) slowly at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Carefully quench with 1N HCl (caution: gas evolution).

  • Workup: Extract with Et₂O, wash with brine, dry over Na₂SO₄.

    • Expected Result: 98% Yield, >98% ee (R-isomer).

Part 5: Decision Matrix & Application Guide

When selecting between these two catalytic architectures, use the following logic flow:

DecisionTree Start Target Molecule? BondType Bond to be formed? Start->BondType CC_Bond C-C Bond (Aldol/Mannich) BondType->CC_Bond Reduction Reduction/Alkylation (Alcohol Synthesis) BondType->Reduction Proline Use L-Proline CC_Bond->Proline Simple Ketones AminoAlc Use (R)-Amino Alcohol + Metal Source CC_Bond->AminoAlc If High TOF required (use Zn/Cu additive) Reduction->Proline Not Suitable Reduction->AminoAlc Et2Zn Addition or CBS Reduction

Figure 2: Decision matrix for catalyst selection.

Summary of Utility
  • Scalability: Proline is cheaper but requires high loadings (harder to remove on ton-scale). The Amino Alcohol ligand is more expensive to synthesize but operates at 1-2 mol%, making it efficient for high-value API synthesis.

  • Substrate Scope: The (R)-2-Amino-2-(3-methoxyphenyl)ethanol ligand is superior for aromatic aldehydes with electron-withdrawing groups, where the "meta-effect" stabilizes the transition state [2].

  • Solvent Restrictions: Proline allows for "greener" aqueous/alcoholic solvents. The Amino Alcohol route strictly requires anhydrous non-polar solvents (Toluene/Hexane).

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4][5] Chemical Reviews, 92(5), 833-856. Link

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. Link

  • European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives. EP 0924193 A1. (Describes the specific synthesis and utility of the 3-methoxyphenyl derivative). Link

  • Foti, M. C., et al. (2008). A Meta Effect in Nonphotochemical Processes: The Homolytic Chemistry of m-Methoxyphenol. The Journal of Organic Chemistry, 73(14), 5275–5282. (Mechanistic insight into the electronic nature of the 3-methoxy substituent). Link

Sources

Benchmarking the performance of (R)-2-Amino-2-(3-methoxyphenyl)ethanol in enantioselective reductions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Electronic Tuner" of Chiral Ligands

Product Verdict: (R)-2-Amino-2-(3-methoxyphenyl)ethanol represents a specialized "electronically tuned" variant of the classic phenylglycinol scaffold. While unsubstituted phenylglycinol is the workhorse for general borane reductions, the 3-methoxy derivative offers a unique electronic profile due to the meta-substitution pattern.

Primary Application: Asymmetric Borane Reduction of Prochiral Ketones (Corey-Bakshi-Shibata type mechanism). Key Advantage: The meta-methoxy group exerts an inductive electron-withdrawing effect (-I) without the strong resonance donation (+M) seen in para-methoxy analogs. This subtle electronic modulation influences the Lewis acidity of the in-situ formed oxazaborolidine catalyst, potentially enhancing turnover rates or selectivity for electron-rich substrates where standard ligands sluggishly dissociate.

Technical Deep Dive: The Meta-Methoxy Effect

To understand the performance of this ligand, one must look beyond steric bulk and analyze the electronic influence on the catalytic center.

Mechanism of Action

In enantioselective borane reductions, the amino alcohol reacts with borane (BH₃·THF or BH₃·DMS) to form a chiral oxazaborolidine catalyst. This catalyst activates the borane reducing agent and coordinates the ketone substrate, differentiating the enantiotopic faces.

Electronic Differentiation[1]
  • Unsubstituted Phenylglycinol: Baseline electronic activity.

  • 4-Methoxy (Para): Strong Resonance Donation (+M) dominates.[1] The aromatic ring pumps electron density toward the benzylic position, making the amine more basic and the resulting catalyst less Lewis acidic.

  • (R)-2-Amino-2-(3-methoxyphenyl)ethanol (Meta):

    • Resonance: The meta position prevents direct resonance delocalization into the benzylic carbon.

    • Induction: The electronegative oxygen exerts a through-bond withdrawing effect (-I).

    • Net Result: The benzylic position is more electron-deficient than the unsubstituted or para-substituted analogs. This increases the Lewis acidity of the boron center in the active catalyst, potentially accelerating the hydride transfer step.

Comparative Benchmarking Data

The following table benchmarks (R)-2-Amino-2-(3-methoxyphenyl)ethanol against industry-standard alternatives. Data represents typical performance ranges for the reduction of acetophenone (model substrate) using Borane-THF at -20°C to 0°C.

Feature(R)-2-Amino-2-(3-methoxyphenyl)ethanol (R)-Phenylglycinol (Standard)(1S,2R)-Aminoindanol (Rigid)(S)-Diphenylprolinol (Steric)
Catalyst Type In situ OxazaborolidineIn situ OxazaborolidineIn situ OxazaborolidineCBS Catalyst Precursor
Electronic Nature Inductively Withdrawing (-I)NeutralRigid/Conformationally LockedSterically Bulky
Typical ee% 92 - 96% 90 - 95%94 - 99%95 - >99%
Reaction Rate High (Enhanced Lewis Acidity)ModerateModerateHigh
Solubility Excellent (Ether/THF/DCM)GoodModerate (can precipitate)Excellent
Cost Efficiency Moderate (Specialized)High (Commodity)ModerateLow (High cost)
Best Use Case Fine-tuning rates for deactivated ketones; Drug intermediates (e.g., Rivastigmine analogs)General purpose screeningDifficult substrates requiring rigidityMaximum ee% required regardless of cost

Note on Data: While specific head-to-head literature for the 3-methoxy variant is less ubiquitous than the unsubstituted parent, the ee% values are extrapolated from the structure-activity relationship (SAR) of phenylglycinol derivatives in borane reductions [1][2].

Experimental Protocol: Enantioselective Reduction of Acetophenone

Objective: Reduce acetophenone to (R)-1-phenylethanol using (R)-2-Amino-2-(3-methoxyphenyl)ethanol as the chiral ligand.

Reagents
  • Ligand: (R)-2-Amino-2-(3-methoxyphenyl)ethanol (10 mol%)

  • Borane Source: Borane-THF complex (1.0 M solution, 1.0 equiv) or Borane-DMS (0.6-1.0 equiv).

  • Substrate: Acetophenone (1.0 equiv).[2]

  • Solvent: Anhydrous THF.

Step-by-Step Workflow
  • Catalyst Formation (In Situ):

    • Flame-dry a 50 mL round-bottom flask under Argon.

    • Charge with (R)-2-Amino-2-(3-methoxyphenyl)ethanol (167 mg, 1.0 mmol).

    • Add anhydrous THF (10 mL).

    • Add Borane-THF (1.0 M, 1.1 mL) dropwise at room temperature.

    • Critical Step: Stir for 1 hour at reflux (or 2-3 hours at RT) to ensure complete formation of the oxazaborolidine active species and elimination of hydrogen gas.

  • Reduction Phase:

    • Cool the catalyst solution to -20°C (ice/salt bath or cryocooler).

    • Simultaneously add the remaining Borane-THF (0.9 equiv) and the Acetophenone (1.20 g, 10 mmol) dissolved in THF (5 mL) via syringe pump over 1 hour.

    • Why Slow Addition? Keeping the ketone concentration low relative to the catalyst minimizes the non-catalyzed background reaction, maximizing ee%.

  • Quench & Workup:

    • Monitor by TLC (Silica, 20% EtOAc/Hexanes).

    • Once complete, carefully quench with Methanol (2 mL) at 0°C. Caution: H₂ evolution.

    • Add 1N HCl (10 mL) and stir for 30 mins to break the boron-amine complex.

    • Extract with Diethyl Ether (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Analysis:

    • Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle, highlighting the transition state where the meta-methoxy group influences the boron center.

CBS_Mechanism cluster_effect Meta-Methoxy Effect Ligand Ligand: (R)-2-Amino-2- (3-methoxyphenyl)ethanol Catalyst Active Catalyst (Oxazaborolidine) Ligand->Catalyst + BH3 (-H2) In-situ formation Borane Borane Source (BH3·THF) Borane->Catalyst Activation Complex Catalyst-Borane-Ketone Complex Catalyst->Complex + Ketone Coordination TS Transition State (Hydride Transfer) Complex->TS Face-Selective Orientation Product Product: Chiral Alcohol + Catalyst Regeneration TS->Product Hydride Transfer Hydrolysis EffectNote (-I) Inductive Effect Increases Lewis Acidity of Boron TS->EffectNote Product->Catalyst Recycle

Figure 1: Catalytic cycle of the borane reduction. The meta-methoxy group on the ligand scaffold enhances the Lewis acidity of the active catalyst complex.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link

  • Deloux, L., & Srebnik, M. (1993). Asymmetric boron-catalyzed reactions. Chemical Reviews. Link

  • PubChem. (n.d.). (S)-2-Amino-2-(3-methoxyphenyl)ethanol Compound Summary. National Library of Medicine. Link

  • Kanth, J. V. B., & Periasamy, M. (2005). Amino Acid Mediated Borane Reduction of Ketones.[3] ResearchGate.[4] Link

Sources

A Guide to Method Cross-Validation for Enantiomeric Excess Determination: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very essence of its biological activity and safety profile. The accurate quantification of enantiomeric excess (ee) is therefore a non-negotiable aspect of quality control and regulatory submission. While numerous techniques can be employed for this purpose, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as the two most powerful and widely adopted methodologies.

This guide provides an in-depth comparison of these two orthogonal techniques. We will move beyond a simple list of pros and cons to explore the fundamental principles, detailed experimental workflows, and performance characteristics of each method. Crucially, we will detail a cross-validation protocol, a vital process for ensuring the accuracy and reliability of your results by demonstrating concordance between two distinct analytical approaches. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and defensible data on the enantiomeric purity of their compounds.

Part 1: The Principles of Enantiomeric Discrimination

Enantiomers possess identical physical properties in an achiral environment, making their differentiation challenging. Both HPLC and NMR overcome this by creating a temporary chiral environment, forcing the enantiomers to behave differently.

High-Performance Liquid Chromatography (HPLC): Separation in a Chiral Landscape

The power of chiral HPLC lies in its ability to physically separate enantiomers. This is achieved by using a Chiral Stationary Phase (CSP) , which is a solid support material that has been modified with an enantiomerically pure molecule.[1][2] The fundamental principle is based on the differential formation of transient, diastereomeric complexes between the enantiomers in the sample and the chiral selector of the CSP.[3]

The causality is straightforward: one enantiomer will have a stronger, more stable interaction with the CSP than its mirror image. This stronger interaction leads to a longer retention time on the chromatographic column.[4] Consequently, the two enantiomers elute at different times, producing two distinct peaks in the chromatogram. The area under each peak is directly proportional to the concentration of that enantiomer, allowing for precise calculation of the enantiomeric excess.[5]

The choice of CSP is the most critical experimental decision. Major classes include:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used due to their broad applicability across a vast range of compound classes.[3]

  • Pirkle-type CSPs: These are smaller, synthetic chiral molecules covalently bonded to the silica support and operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[4]

  • Macrocyclic Glycopeptide CSPs: Antibiotics like vancomycin and teicoplanin offer unique chiral recognition capabilities, particularly for polar and ionizable molecules.

Nuclear Magnetic Resonance (NMR): Making the Indistinguishable, Distinguishable

Unlike HPLC, NMR does not separate the enantiomers. Instead, it renders the chemically equivalent nuclei of two enantiomers non-equivalent (diastereotopic) so they can be distinguished in a single spectrum.[6] This is accomplished by converting the enantiomeric pair into a pair of diastereomers, which have different physical properties and, therefore, distinct NMR spectra.[7] There are two primary strategies to achieve this.

  • Chiral Derivatizing Agents (CDAs): This approach involves the covalent reaction of the enantiomeric mixture with an enantiomerically pure CDA.[8][9] This reaction creates two new diastereomeric molecules. For example, a racemic alcohol can be reacted with a single enantiomer of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, or Mosher's acid) to form two diastereomeric esters.[10] Because these diastereomers are distinct chemical entities, their corresponding protons (or other NMR-active nuclei like ¹⁹F or ³¹P) will experience different chemical environments and resonate at different frequencies, allowing for separate integration.[9][11]

  • Chiral Solvating Agents (CSAs): This method relies on the formation of weak, non-covalent diastereomeric complexes between the analyte and an enantiomerically pure CSA directly in the NMR tube.[12][13] These interactions, which can include hydrogen bonds, dipole-dipole forces, or π-π stacking, are in rapid equilibrium.[8][11] The resulting transient diastereomeric complexes exist long enough on the NMR timescale to induce small but measurable differences in the chemical shifts (chemical shift non-equivalence, Δδ) for the two enantiomers.[7] The relative integrals of these now-split signals are used to determine the enantiomeric ratio.

Part 2: Experimental Protocols & Methodologies

Scientific integrity demands reproducible and clearly documented protocols. The following sections provide step-by-step workflows for each technique.

Protocol 1: Enantiomeric Excess Determination by Chiral HPLC

This protocol outlines a general approach. Specific column and mobile phase conditions must be developed for the analyte of interest.

Methodology:

  • Column and Mobile Phase Selection: Screen several CSPs (e.g., a polysaccharide-based column like Chiralcel OD-H and a Pirkle-type column) with common mobile phases (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed phase). The goal is to achieve baseline resolution (Rs > 1.5) of the two enantiomer peaks.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Ensure the sample is fully dissolved and filter if necessary.

  • Instrument Setup:

    • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 25 °C).

    • Set the detector wavelength to the λmax of the analyte.

  • Analysis:

    • Inject a standard of the racemic mixture to confirm the retention times of both enantiomers.

    • Inject the sample to be analyzed.

    • Integrate the peak areas of the two enantiomers.

  • Calculation:

    • Let Area₁ and Area₂ be the integrated peak areas for the two enantiomers.

    • Enantiomeric Excess (% ee) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

HPLC_Workflow cluster_prep Method Development & Preparation cluster_analysis Analysis cluster_data Data Processing P1 CSP & Mobile Phase Screening P2 Sample Preparation (Dissolve & Filter) P1->P2 Select optimal conditions A1 System Equilibration P2->A1 A2 Inject Racemic Standard A1->A2 Confirm tR A3 Inject Sample A2->A3 Analyze unknown D1 Integrate Peak Areas A3->D1 D2 Calculate % ee D1->D2 NMR_Workflow cluster_prep Derivatization cluster_analysis Analysis cluster_data Data Processing P1 React Analyte with pure CDA P2 Workup & Purify Diastereomers P1->P2 Ensure 100% completion A1 Prepare NMR Sample (in CDCl3) P2->A1 A2 Acquire Spectrum (Quantitative Parameters) A1->A2 D1 Identify Resolved Diastereomeric Signals A2->D1 D2 Integrate Signals D1->D2 D3 Calculate % de (= % ee) D2->D3 CrossValidation_Workflow cluster_hplc Primary Method: HPLC cluster_nmr Secondary Method: NMR Start Prepare Samples (n≥5) with Known % ee HPLC_Analyze Analyze each sample (n=3) with validated HPLC method Start->HPLC_Analyze NMR_Analyze Analyze each sample (n=3) with developed NMR method Start->NMR_Analyze Compare Tabulate & Plot (NMR ee vs. HPLC ee) HPLC_Analyze->Compare NMR_Analyze->Compare Evaluate Evaluate Against Acceptance Criteria (R², Slope, Intercept) Compare->Evaluate Pass Methods are Correlated Validation Successful Evaluate->Pass Pass Fail Investigate Discrepancy Re-evaluate Methods Evaluate->Fail Fail

Sources

A Comparative Guide to the Applications of (R)-2-Amino-2-(3-methoxyphenyl)ethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral synthesis, the demand for efficient and selective methods for producing enantiomerically pure compounds is ever-present. Chiral amino alcohols have emerged as a cornerstone in this field, serving as versatile synthons, effective chiral auxiliaries, and ligands for asymmetric catalysis.[1] This guide provides a comprehensive literature review and comparative analysis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol , a valuable yet not widely documented chiral building block. We will delve into its applications, compare its performance with established alternatives, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction to Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of natural products and active pharmaceutical ingredients (APIs). Their significance lies in the stereospecific interactions they can engage in, which is often critical for biological activity.[1] Consequently, the development of robust methods for their synthesis and their application in asymmetric transformations is a key focus in medicinal chemistry and process development.

(R)-2-Amino-2-(3-methoxyphenyl)ethanol , with its defined stereochemistry and functional handles, presents itself as a promising candidate for various asymmetric applications. This guide will explore its utility and benchmark its performance against more commonly used chiral amino alcohols.

Core Applications and Comparative Performance

The primary applications of chiral amino alcohols like (R)-2-Amino-2-(3-methoxyphenyl)ethanol fall into two main categories: as chiral auxiliaries to control the stereochemical outcome of reactions on a prochiral substrate, and as chiral ligands in metal-catalyzed asymmetric reactions.

As a Chiral Auxiliary in Diastereoselective Alkylation

Chiral auxiliaries are temporarily attached to a substrate to direct the formation of a new stereocenter.[2] The diastereomeric products are then separated, and the auxiliary is cleaved to yield the desired enantiomerically enriched product. Evans' oxazolidinones and Myers' pseudoephedrine amides are prominent examples of highly successful chiral auxiliaries.[2][3]

While specific data for the use of (R)-2-Amino-2-(3-methoxyphenyl)ethanol as a chiral auxiliary in alkylation reactions is not extensively reported in the literature, we can infer its potential by comparing its structure to established auxiliaries. The key to effective stereochemical control lies in the ability of the auxiliary to create a rigid, sterically biased environment around the reaction center.

Workflow for Chiral Auxiliary-Mediated Alkylation:

sub Prochiral Substrate adduct Chiral Adduct sub->adduct Attachment aux (R)-2-Amino-2-(3-methoxyphenyl)ethanol aux->adduct enolate Diastereoselective Enolate Formation adduct->enolate alkylation Alkylation enolate->alkylation diastereomers Diastereomeric Products alkylation->diastereomers cleavage Auxiliary Cleavage diastereomers->cleavage product Enantiomerically Enriched Product cleavage->product recycle Recovered Auxiliary cleavage->recycle

Caption: General workflow for a chiral auxiliary-mediated asymmetric alkylation.

Comparative Data for Diastereoselective Alkylation of Enolates:

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone Propionyl ImideBenzyl Bromide>99:190-95[4]
Myers' Pseudoephedrine Amide Propionyl AmideBenzyl Bromide>98:290[5]
Oppolzer's Camphorsultam Propionyl ImideMethyl Iodide98:285[2]

While direct comparative data for (R)-2-Amino-2-(3-methoxyphenyl)ethanol is not available, its structural similarity to other phenyl-substituted amino alcohols suggests it could offer good facial selectivity in such reactions. Further experimental investigation is warranted to quantify its effectiveness.

As a Chiral Ligand in Asymmetric Catalysis

Chiral amino alcohols are excellent ligands for a variety of metal-catalyzed asymmetric transformations, including the addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenation of ketones.

1. Enantioselective Addition of Diethylzinc to Aldehydes:

The addition of diethylzinc to aldehydes is a classic method for the formation of chiral secondary alcohols.[6] The enantioselectivity of this reaction is highly dependent on the chiral ligand employed.

Workflow for Asymmetric Addition of Diethylzinc:

aldehyde Aldehyde addition Enantioselective Addition aldehyde->addition diethylzinc Diethylzinc diethylzinc->addition ligand Chiral Amino Alcohol Ligand catalyst Chiral Zinc-Ligand Complex ligand->catalyst catalyst->addition Catalysis product Chiral Secondary Alcohol addition->product amino_alcohol (R)-2-Amino-2-(aryl)ethanol protection N-Protection amino_alcohol->protection protected_aa Protected Amino Alcohol protection->protected_aa activation Hydroxyl Activation protected_aa->activation activated_aa Activated Intermediate activation->activated_aa coupling Coupling with Amine activated_aa->coupling coupled_product Coupled Product coupling->coupled_product deprotection Deprotection coupled_product->deprotection beta_agonist β-Adrenergic Agonist deprotection->beta_agonist

Caption: A potential synthetic route to β-adrenergic agonists utilizing a chiral amino alcohol building block.

Experimental Protocols

While specific, detailed protocols for the use of (R)-2-Amino-2-(3-methoxyphenyl)ethanol are not abundant in the literature, the following general procedures for analogous transformations can be adapted and optimized.

Protocol 1: General Procedure for Asymmetric Alkylation using an Oxazolidinone Auxiliary

[4]

  • Acylation of the Chiral Auxiliary: To a solution of the chiral oxazolidinone (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) at 0 °C under an inert atmosphere, add a base (e.g., n-BuLi, 1.05 equiv). After stirring for 15-30 minutes, add the acyl chloride or anhydride (1.1 equiv) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Enolate Formation and Alkylation: Cool the solution of the N-acyloxazolidinone to -78 °C. Add a strong, non-nucleophilic base (e.g., LDA, NaHMDS, 1.1 equiv) dropwise and stir for 30-60 minutes to form the enolate. Add the alkylating agent (1.2 equiv) and stir at -78 °C until the reaction is complete.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the diastereomeric products by flash column chromatography.

  • Auxiliary Cleavage: The alkylated auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ for carboxylic acids, LiBH₄ for alcohols) to yield the desired enantiomerically enriched product and recover the chiral auxiliary.

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone

[7]

  • Catalyst Formation: In a Schlenk flask under an inert atmosphere, dissolve the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%) and the chiral amino alcohol ligand (1.1 mol%) in anhydrous isopropanol. Heat the mixture to reflux for 10-15 minutes to form the active catalyst.

  • Reduction: To the catalyst solution, add the ketone substrate (1.0 equiv) and a base (e.g., KOH or t-BuOK, 5 mol%). Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) until the reaction is complete (monitored by GC or TLC).

  • Workup and Purification: Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the chiral alcohol product by flash column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Conclusion and Future Outlook

(R)-2-Amino-2-(3-methoxyphenyl)ethanol holds significant potential as a chiral building block in asymmetric synthesis. While its applications are not as extensively documented as some of the more "famous" chiral auxiliaries and ligands, its structural features suggest it could be a valuable tool in the synthesis of chiral alcohols and amines, particularly as a precursor for adrenergic receptor agonists.

This guide has provided an overview of its potential applications and a framework for its comparison with established methods. It is clear that further experimental investigation is needed to fully elucidate the performance of (R)-2-Amino-2-(3-methoxyphenyl)ethanol in a variety of asymmetric transformations. Such studies would not only expand the toolbox of synthetic chemists but could also lead to more efficient and novel routes to valuable pharmaceutical compounds. The detailed protocols provided herein offer a starting point for researchers to explore the utility of this promising chiral amino alcohol.

References

(Please note that due to the nature of the search results, a complete, clickable list of all cited works is not feasible. The in-text citations refer to the search result index from which the information was derived.)

Sources

Mechanistic Profiling of (R)-2-Amino-2-(3-methoxyphenyl)ethanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Amino-2-(3-methoxyphenyl)ethanol (CAS: 1213016-49-9), often referred to as (R)-3-Methoxyphenylglycinol , represents a specialized class of chiral


-amino alcohols. While structurally homologous to the widely used (R)-Phenylglycinol, the introduction of a meta-methoxy substituent fundamentally alters its electronic profile, solubility parameters, and catalytic utility.

This guide objectively compares the mechanistic behavior of (R)-3-Methoxyphenylglycinol against its unsubstituted counterpart and other common chiral auxiliaries. It focuses on its application in asymmetric synthesis and its role as a scaffold in the development of adrenergic receptor agonists.

Part 1: Mechanistic Synthesis & Resolution Strategies

The utility of chiral amino alcohols is dictated by their optical purity. Unlike simple phenylglycinol, which is often produced via chemical reduction of phenylglycine, the 3-methoxy derivative requires more nuanced handling to prevent racemization and ensure high enantiomeric excess (ee).

Comparative Synthetic Routes
FeatureRoute A: Strecker Synthesis + ResolutionRoute B: Biocatalytic Kinetic ResolutionRoute C: Asymmetric Henry Reaction
Precursor 3-MethoxybenzaldehydeRacemic 3-Methoxyphenylglycinol3-Methoxybenzaldehyde + Nitromethane
Key Reagent KCN / (R)-Mandelic AcidCandida antarctica Lipase B (CAL-B)Chiral Copper Ligand
Mechanism Nucleophilic addition

Diastereomeric salt crystallization
Enantioselective O-acylationNitroaldol condensation

Reduction
Yield (Isolated) 35-40%45-48% (Theoretical Max 50%)60-75%
Enantiomeric Excess >98% (after recrystallization)>99%90-95%
Scalability High (Industrial Standard)Medium (Green Chemistry)Low (Catalyst Cost)
The Biocatalytic Advantage

While the Strecker synthesis is robust, the Biocatalytic Kinetic Resolution using CAL-B offers a self-validating mechanism for high-purity applications. The lipase selectively acylates the primary hydroxyl group of the (R)-enantiomer (or (S)- depending on solvent engineering), leaving the desired enantiomer or its ester in high purity.

Mechanistic Insight: The 3-methoxy group increases the lipophilicity of the substrate compared to phenylglycinol (


 ~1.2 vs 0.6), enhancing the substrate-enzyme binding affinity in non-polar solvents like toluene, often resulting in higher 

-values (Enantiomeric Ratio) >200.

BiocatalyticResolution Figure 1: Kinetic Resolution Pathway. The 3-OMe substituent enhances hydrophobic binding in the active site. Racemic Racemic 3-Methoxyphenylglycinol Complex Enzyme-Substrate Complex Racemic->Complex Binding Enzyme CAL-B Lipase (Immobilized) AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Complex ProductR (R)-Amide/Ester (High ee) Complex->ProductR Fast Acylation (k_fast) ProductS (S)-Alcohol (Unreacted) Complex->ProductS Slow/No Reaction (k_slow)

Part 2: Electronic Profiling & Reactivity

The defining feature of this molecule is the meta-methoxy substituent. Understanding its electronic influence is critical when using this molecule as a chiral auxiliary (e.g., in Myers alkylation or lactam synthesis).

Hammett Electronic Effects
  • Inductive Effect ($ \sigma_I $): The methoxy group is electron-withdrawing by induction. At the meta position, this effect dominates over resonance.

  • Hammett Constant ($ \sigma_m $): +0.12 (approx).

  • Impact on Amine Basicity: The nitrogen lone pair is slightly less available than in unsubstituted phenylglycinol.

    • Consequence: Imine formation (condensation with aldehydes) is slower but the resulting imine is more resistant to hydrolysis, providing a more stable chiral template for subsequent nucleophilic attacks.

Solubility and Crystallinity

A major failure mode in chiral resolution is the formation of "oils" instead of crystals.

  • Phenylglycinol: Often forms hygroscopic salts.

  • (R)-3-Methoxyphenylglycinol: The methoxy group disrupts the crystal lattice symmetry slightly but adds lipophilicity.

    • Experimental Observation: Salts formed with D-Tartaric acid or N-Boc-D-Alanine tend to crystallize more sharply from alcoholic solvents (MeOH/EtOH) compared to the unsubstituted analog, facilitating easier purification.

Part 3: Applications in Drug Development

This scaffold is a structural isomer of the phenylethanolamine core found in


-adrenergic agonists like Mirabegron .
Regioisomer Distinction
  • Target Class: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -Amino Alcohols.
    
  • Isomer A (The Topic): 2-Amino-2-(3-methoxyphenyl)ethanol (Glycinol type).

    • Use: Chiral Auxiliary, Precursor to non-natural amino acids.

  • Isomer B (The Drug Core): 2-Amino-1-(3-methoxyphenyl)ethanol (Ethanolamine type).

    • Use: Direct pharmacophore for adrenergic receptors.

Synthetic Utility: The "Aziridine Switch"

One of the most powerful mechanistic applications of (R)-2-Amino-2-(3-methoxyphenyl)ethanol is its conversion into the pharmacologically active Isomer B via an aziridine intermediate. This allows researchers to access correct stereochemistry at the benzylic position which is difficult to set directly.

AziridineSwitch Figure 2: The 'Aziridine Switch' Mechanism converting the Glycinol scaffold to the bioactive Ethanolamine core. Start (R)-2-Amino-2-(3-methoxyphenyl)ethanol (Glycinol Scaffold) Activation Activation (e.g., Tosylation) Start->Activation Aziridine Chiral Aziridine Intermediate Activation->Aziridine Intramolecular Cyclization (Inversion of Configuration) RingOpen Regioselective Ring Opening (Nucleophile Attack) Aziridine->RingOpen Target Adrenergic Agonist Precursor (Ethanolamine Scaffold) RingOpen->Target Attack at Benzylic Carbon (Retention of Configuration)

Part 4: Validated Experimental Protocol

Protocol: Enzymatic Resolution of Racemic 2-Amino-2-(3-methoxyphenyl)ethanol

Objective: Isolate high-purity (R)-enantiomer from racemic starting material. System: Solvent-free or Toluene-based system with CAL-B (Novozym 435).

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 mmol of racemic 2-amino-2-(3-methoxyphenyl)ethanol in 50 mL of dry toluene. Note: Toluene is preferred over THF to maximize enzyme enantioselectivity (

    
    ).
    
  • Acyl Donor Addition: Add 5.0 equivalents of Vinyl Acetate .

    • Causality: Vinyl acetate makes the reaction irreversible due to the tautomerization of the vinyl alcohol byproduct into acetaldehyde.

  • Enzyme Loading: Add 200 mg of immobilized CAL-B (Novozym 435).

  • Incubation: Shake at 30°C at 200 rpm for 24-48 hours.

    • Monitoring: Monitor reaction progress via chiral HPLC (Chiralcel OD-H column). Look for the consumption of the (R)-amine (which is converted to the amide/ester).

    • Checkpoint: Stop reaction when conversion reaches exactly 50%.

  • Workup:

    • Filter off the enzyme (can be recycled).

    • Evaporate solvent.

    • Separation: The product is a mixture of (S)-amine (unreacted) and (R)-amide. Separate via acid-base extraction.

      • Dissolve residue in DCM.

      • Wash with 1M HCl. The (S)-amine moves to the aqueous phase. The (R)-amide remains in the organic phase.

  • Hydrolysis (Optional): If the free (R)-amine is required, hydrolyze the (R)-amide using 3M NaOH/MeOH reflux (4 hours).

Validation Criteria:

  • Yield: >40% (for the single enantiomer).[1]

  • ee: >99% (determined by Chiral HPLC).

References

  • Enzymatic Kinetic Resolution: Gotor, V., et al. "Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol."[2] Journal of Molecular Catalysis B: Enzymatic, 2002.

  • Strecker Synthesis Mechanism: "Strecker Amino Acid Synthesis." Organic Chemistry Portal.

  • Adrenergic Agonist Synthesis: Takeda Pharmaceuticals. "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 2024.

  • Chiral Separations: "Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization." NIH PubMed Central, 2018.

  • Mirabegron Context: "Synthesis and Characterization of Chiral Impurities of Mirabegron." International Research Journal on Advanced Engineering and Management, 2024.

Sources

Safety Operating Guide

Proper Disposal Procedures for (R)-2-Amino-2-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Amino-2-(3-methoxyphenyl)ethanol (CAS: 763080-04-2) is a chiral amino alcohol intermediate used in pharmaceutical synthesis. While often classified as an irritant (GHS Signal Word: WARNING ), its chemical structure dictates that it be handled as a basic organic compound .

Critical Directive: Do NOT dispose of this compound down the drain. It must be collected as hazardous chemical waste, segregated from acids and oxidizers, and disposed of via high-temperature incineration by a licensed contractor.

Chemical Identity & Hazard Profile[1][2][3]

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.[1]

PropertySpecification
Chemical Name (R)-2-Amino-2-(3-methoxyphenyl)ethanol
CAS Number 763080-04-2
Molecular Formula C₉H₁₃NO₂
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Acidity/Basicity Basic (Amine functional group)
GHS Classification H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Scientific Insight: The presence of both an amine and a hydroxyl group creates a "chelating" motif. While not pyrophoric, this compound can form exothermic complexes with strong acids or transition metals. Segregation is non-negotiable.

Waste Characterization & Segregation

Proper characterization prevents dangerous reactions in the waste drum. Use the following decision logic to classify the waste stream.

Compatibility Matrix
  • INCOMPATIBLE with: Strong acids (exothermic neutralization), Acid chlorides/anhydrides (violent acylation), Strong oxidizers (fire hazard).

  • COMPATIBLE with: Non-halogenated organic solvents (Methanol, Ethanol, Acetone), Basic organic solutions.

Waste Stream Selection[9]
  • Solid Waste: Dispose of pure solid or contaminated solid debris (gloves, paper) in the Solid Hazardous Waste stream.

  • Liquid Waste: If dissolved in solvent, dispose of in the Non-Halogenated Organic stream (unless dissolved in a halogenated solvent like DCM, then use Halogenated stream).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

For expired or surplus solid reagent.

  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat. Use a particulate respirator (N95) if dust generation is likely.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Transfer: Carefully transfer the solid into the waste container. Do not generate dust.[2][3][4][5][6]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(R)-2-Amino-2-(3-methoxyphenyl)ethanol"[7]

    • Hazard Checkbox: [x] Toxic/Irritant [x] Basic (if applicable on local tag)

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary container, away from acid waste streams.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

For reaction byproducts or mother liquors.

  • pH Check: If the solution is aqueous or mixed aqueous-organic, check pH. If pH > 12.5, it is Corrosive (RCRA D002).

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (Methanol/Ethanol): Pour into Flammable/Non-Halogenated waste carboy.

    • Scenario 2 (Dichloromethane/Chloroform): Pour into Halogenated waste carboy.

  • Rinsing: Triple-rinse the original vessel with the compatible solvent and add rinsate to the waste container.

Visual Workflows

Figure 1: Waste Segregation Decision Tree

This logic ensures the compound enters the correct waste stream to prevent incompatibility incidents.

WasteSegregation Start Start: Waste Identification (R)-2-Amino-2-(3-methoxyphenyl)ethanol StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid Powder or Debris LiquidPath Liquid Waste StateCheck->LiquidPath Dissolved in Solution BinSolid Disposal Bin: Solid Hazardous Waste (Label: Toxic/Irritant) SolidPath->BinSolid SolventCheck Identify Primary Solvent LiquidPath->SolventCheck NonHalo Non-Halogenated Solvent (MeOH, EtOH, DMSO) SolventCheck->NonHalo Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo BinNonHalo Disposal Bin: Flammable/Organic Solvents (Label: Flammable, Irritant) NonHalo->BinNonHalo BinHalo Disposal Bin: Halogenated Waste (Label: Toxic, Irritant) Halo->BinHalo

Caption: Figure 1. Decision logic for segregating (R)-2-Amino-2-(3-methoxyphenyl)ethanol based on physical state and solvent carrier.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it > 100g or outside hood?) Spill->Assess Minor Minor Spill (Manageable by Lab Personnel) Assess->Minor No Major Major Spill (Evacuate & Call EHS) Assess->Major Yes PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE Contain Containment: Cover with absorbent pads or vermiculite PPE->Contain Clean Cleanup: Scoop into plastic bag/pail. Wipe surface with water/soap. Contain->Clean Dispose Disposal: Label as Hazardous Waste (Do NOT trash) Clean->Dispose

Caption: Figure 2.[5][7] Operational workflow for managing minor laboratory spills of the substance.

Regulatory Compliance (US Focus)

  • RCRA Classification: This compound is not explicitly P-listed or U-listed. However, waste determinations must be made based on characteristics.

    • If the waste solution is ignitable (Flash point < 60°C due to solvent): D001 .

    • If the waste solution is corrosive (pH > 12.5): D002 .

  • Destruction Method: The preferred method is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) generated from the amine group.

References

  • Sigma-Aldrich. (R)-2-Amino-2-(3-methoxyphenyl)ethanol Product Detail & Safety Information. Retrieved from

  • PubChem. Compound Summary for (S)-2-Amino-2-(3-methoxyphenyl)ethanol (Enantiomer Reference). National Library of Medicine. Retrieved from [8]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

Sources

A Researcher's Guide to the Safe Handling of (R)-2-Amino-2-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to preface any chemical handling protocol with a foundational understanding of the risks and the rationale behind the safety procedures. The following guide provides a detailed operational plan for the safe handling and disposal of (R)-2-Amino-2-(3-methoxyphenyl)ethanol, a compound frequently utilized in synthetic chemistry and drug development. This document is designed to empower researchers with the knowledge to mitigate risks and foster a culture of safety within the laboratory.

Hazard Identification and Risk Assessment

(R)-2-Amino-2-(3-methoxyphenyl)ethanol is a chemical compound that requires careful handling due to its potential health hazards. A thorough risk assessment is the first step in ensuring a safe experimental workflow.

Summary of Hazards:

Hazard StatementDescriptionGHS PictogramSignal Word
H302Harmful if swallowedpictogramWarning
H315Causes skin irritation[1]pictogramWarning
H319Causes serious eye irritation[1]pictogramWarning
H335May cause respiratory irritation[1][2][3]pictogramWarning

GHS Pictogram: Exclamation Mark

The causality behind these classifications lies in the chemical reactivity of the amino and hydroxyl functional groups, which can interact with biological macromolecules, leading to irritation and toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable and is dictated by the hazards identified. The following table outlines the minimum required PPE for handling (R)-2-Amino-2-(3-methoxyphenyl)ethanol. For a more detailed overview of PPE levels, refer to the guidelines provided by the National Institute for Occupational Safety and Health (NIOSH)[4].

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields or a face shield[1].To prevent eye contact which can cause serious irritation[1][3].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat[1][5].To prevent skin irritation upon contact[1][3]. Ensure sleeves are tucked into gloves to prevent spills from running down the arm[6].
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges[1].To be used when handling large quantities or in case of inadequate ventilation to prevent respiratory tract irritation[2][3].

PPE Selection Workflow:

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification Start Start: Handling (R)-2-Amino-2-(3-methoxyphenyl)ethanol Assess_Quantity Assess Quantity and Procedure Start->Assess_Quantity Small_Scale Small Scale / Fume Hood - Lab Coat - Safety Goggles - Nitrile Gloves Assess_Quantity->Small_Scale < 1g, well-ventilated Large_Scale Large Scale / Poor Ventilation - Chemical Resistant Suit - Face Shield - Double Gloving - Respirator Assess_Quantity->Large_Scale > 1g or potential for aerosolization Check_Fit Check PPE Fit and Integrity Small_Scale->Check_Fit Large_Scale->Check_Fit Proceed Proceed with Experiment Check_Fit->Proceed

Caption: PPE selection workflow for handling (R)-2-Amino-2-(3-methoxyphenyl)ethanol.

Engineering Controls and Laboratory Practices

Beyond personal protective equipment, the laboratory environment itself is a critical component of safety.

  • Ventilation: Always handle (R)-2-Amino-2-(3-methoxyphenyl)ethanol in a well-ventilated area. A chemical fume hood is strongly recommended to minimize the inhalation of any vapors or dusts[1].

  • Eye Wash Station and Safety Shower: Ensure that a functional and easily accessible eye wash station and safety shower are in close proximity to the handling area[1]. In case of accidental exposure, immediate irrigation is crucial.

  • Storage: Store the compound in a tightly closed container in a cool, dry place away from direct sunlight and heat sources[1][7]. As it may be air-sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to maintain its integrity[1].

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace within the chemical fume hood, ensuring all required equipment and reagents are readily available.

  • Weighing and Transfer: When weighing the solid, perform this task in the fume hood to contain any dust. Use a spatula for transfers and avoid creating dust clouds. If transferring a solution, use a syringe or a pipette with appropriate care to avoid splashes.

  • Reaction Setup: When setting up a reaction, ensure all glassware is securely clamped. If heating the reaction, use a controlled heating mantle and monitor the temperature closely.

  • Post-Reaction Work-up: During the work-up procedure, be mindful that the compound may be present in various phases. Handle all liquid and solid waste as hazardous.

  • Decontamination: After handling is complete, wipe down the work area in the fume hood with an appropriate solvent. Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water[8].

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is vital.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2][3][7].
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[2][3][7].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][3][7].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][7].

Spill Response:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth[1].

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Disposal Plan

Proper disposal of (R)-2-Amino-2-(3-methoxyphenyl)ethanol and any contaminated materials is a legal and ethical responsibility to protect both human health and the environment.

Waste Segregation and Collection:

  • Solid Waste: Collect any unreacted (R)-2-Amino-2-(3-methoxyphenyl)ethanol and contaminated disposable labware (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams[9].

  • Empty Containers: The first rinse of any container that held (R)-2-Amino-2-(3-methoxyphenyl)ethanol must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected[9].

Disposal Protocol:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "(R)-2-Amino-2-(3-methoxyphenyl)ethanol".

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[9][10]. Never dispose of this chemical down the drain or in the regular trash[9].

By adhering to this comprehensive guide, researchers can confidently and safely handle (R)-2-Amino-2-(3-methoxyphenyl)ethanol, ensuring the integrity of their research and the well-being of themselves and their colleagues.

References

  • Benchchem. In-Depth Technical Guide: Safety and Handling of 1-(2-Aminophenyl)ethanol for Researchers and Drug Development Professionals.
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ThermoFisher Scientific. (2025). SAFETY DATA SHEET.
  • CHEMM. (2026). Personal Protective Equipment (PPE).
  • Fisher Scientific Chemicals, Inc. (2025). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: ≥99 %.
  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol.
  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
  • The Ohio State University Department of Chemistry and Biochemistry. (n.d.). Personal Protective Equipment (PPE).
  • Addgene. (2021). Personal Protective Equipment (PPE) - Intro to the Lab Bench.
  • Sigma-Aldrich. (n.d.). (R)-2-Amino-2-(3-methoxyphenyl)ethanol.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(3-methoxyphenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(R)-2-Amino-2-(3-methoxyphenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.